2-Hydrazinobenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazol-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-10-7-9-5-3-1-2-4-6(5)11-7/h1-4H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSUYJCLUODSLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060644 | |
| Record name | 2(3H)-Benzothiazolone, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-21-4 | |
| Record name | 2-Benzothiazolinone, hydrazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydrazinobenzothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydrazinobenzothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazole, 2-hydrazinyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Benzothiazolone, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzothiazol-2-ylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.470 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRAZINOBENZOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS4DO3CU7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazinobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 2-hydrazinobenzothiazole derivatives. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, and its 2-hydrazino derivatives serve as crucial intermediates for the synthesis of a wide array of pharmacologically active compounds. This document details established synthetic protocols, presents key characterization data in a structured format, and illustrates relevant biological pathways to facilitate further research and development in this promising area.
Synthesis of this compound and its Derivatives
The synthesis of this compound can be achieved through several efficient routes, primarily utilizing commercially available precursors such as 2-mercaptobenzothiazole, 2-aminobenzothiazole, or 2-chlorobenzothiazole. The choice of starting material often depends on reagent availability, desired scale, and subsequent derivatization strategy.
Synthesis from 2-Mercaptobenzothiazole
A common and effective method for the preparation of this compound involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[1] This nucleophilic substitution reaction typically proceeds by refluxing the reactants in an alcoholic solvent, such as ethanol.[2][3]
Synthesis from 2-Aminobenzothiazole
Another versatile approach begins with 2-aminobenzothiazole. This multi-step synthesis involves the diazotization of the amino group, followed by a reduction or subsequent reaction to introduce the hydrazine moiety. A common procedure involves reacting 2-aminobenzothiazole with hydrazine hydrate in ethylene glycol with the presence of hydrochloric acid.[4][5]
Synthesis from 2-Chlorobenzothiazole
2-Chlorobenzothiazole can also serve as a starting material for the synthesis of this compound. The reaction proceeds via a nucleophilic substitution where hydrazine hydrate displaces the chloro group.[4][6] This method is often high-yielding and straightforward.
Experimental Protocols
General Protocol for Synthesis from 2-Mercaptobenzothiazole
-
In a round-bottom flask, suspend 2-mercaptobenzothiazole (0.1 mol) in ethanol (150 cm³).
-
Add hydrazine hydrate (30%, 0.2 mol) to the suspension.[7]
-
Heat the mixture to reflux and maintain for 8 hours.[7]
-
Cool the reaction mixture to room temperature.
-
The resulting yellowish precipitate is collected by filtration.
-
The crude product can be purified by recrystallization from chloroform or ethanol to yield this compound.[7]
General Protocol for Synthesis from 2-Aminobenzothiazole
-
In a flask, dissolve hydrazine hydrate (1 equivalent) in ethylene glycol at 5°C.[4]
-
With stirring, slowly add concentrated hydrochloric acid (2 mL), followed by 2-aminobenzothiazole (1 equivalent).[4]
-
Heat the reaction mixture to reflux for 2-3 hours.[4]
-
After cooling to room temperature, the solid product forms.
-
Collect the product by filtration, wash with water, and purify by recrystallization from ethanol.[4]
General Protocol for Derivatization to Hydrazones
-
Dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol.
-
Add the desired aldehyde or ketone (1 to 1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for an appropriate time (typically monitored by TLC).
-
Upon cooling, the hydrazone derivative often precipitates and can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Characterization Data
The synthesized this compound and its derivatives are typically characterized by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Physical properties like melting point and yield are also important indicators of product formation and purity.
Physical and Yield Data
| Starting Material | Derivative | Yield (%) | Melting Point (°C) | Reference |
| 2-Mercaptobenzothiazole | This compound | 35 | 185-187 | [7] |
| 2-Aminobenzothiazole | This compound | 90 | 200-202 | [4] |
| 2-Chlorobenzothiazole | This compound | 93 | - | [4][6] |
| This compound | N'-(substituted-benzylidene)-2-hydrazinobenzothiazole | 65-85 | - | [5] |
Spectroscopic Data
This compound
| Technique | Solvent/Method | Key Signals | Reference |
| ¹H NMR | DMSO-d₆ | δ 4.84 (s, 2H, NH₂), 6.85-7.65 (m, 4H, Ar-H), 8.62 (s, 1H, NH) | [4] |
| ¹³C NMR | DMSO-d₆ | δ 174.4, 153.9, 130.9, 125.8, 121.4, 120.7, 118.3 | [4][6][8] |
| IR | Nujol | ν (cm⁻¹) 3080 (NH₂), 1580 (C=N), 1520 (δNH) | [7] |
| ESI-MS | - | m/z 166 [M+H]⁺ | [4] |
Representative Hydrazone Derivative: 2-(N'-acetylhydrazino)benzothiazole
| Technique | Solvent/Method | Key Signals | Reference |
| ¹H NMR | CDCl₃/DMSO-d₆ | δ 2.15 (s, 3H, CH₃CO), 7.2-7.9 (m, 4H, Ar-H) | [7] |
| IR | Nujol | ν (cm⁻¹) 1680 (C=O), 1580 (C=N), 1520 (δNH) | [7] |
Biological Activity and Signaling Pathways
Derivatives of this compound, particularly hydrazones, have garnered significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[9][10]
Anticancer Mechanisms
Several benzothiazole derivatives have demonstrated potent anticancer activity through various mechanisms of action.[9][11] These include the inhibition of crucial enzymes involved in cell proliferation and the induction of apoptosis.
Benzothiazole derivatives have been shown to inhibit tyrosine kinases, which are critical for cell signaling pathways that control cell growth and division.[9][11] Furthermore, some derivatives can induce apoptosis (programmed cell death) by increasing the production of reactive oxygen species (ROS) within cancer cells.[9][11] Recent studies also indicate that these compounds can suppress the NF-κB signaling pathway, which is involved in inflammation and cell survival.[10]
Antimicrobial Mechanisms
The antimicrobial activity of benzothiazole derivatives is attributed to their ability to interfere with essential cellular processes in bacteria and fungi. These compounds have been identified as inhibitors of key bacterial enzymes.[12][13]
Key targets for these compounds in bacterial cells include DNA gyrase, an enzyme essential for DNA replication, and dihydroorotase, which is involved in pyrimidine biosynthesis.[12][13] By inhibiting these and other vital enzymes, this compound derivatives disrupt critical cellular functions, leading to bacterial cell death.
Conclusion
This compound and its derivatives represent a versatile and highly valuable class of compounds for drug discovery and development. The synthetic routes to these molecules are well-established and high-yielding, providing a solid foundation for the creation of diverse chemical libraries. The significant anticancer and antimicrobial activities exhibited by these compounds, coupled with an increasing understanding of their mechanisms of action, underscore their potential as scaffolds for the development of novel therapeutic agents. This guide provides the essential technical information to support and inspire further research into this promising area of medicinal chemistry.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. researchgate.net [researchgate.net]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. This compound(615-21-4) 13C NMR [m.chemicalbook.com]
- 9. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 12. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydrazinobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinobenzothiazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural motif, featuring a benzothiazole ring system coupled with a reactive hydrazine group, makes it a versatile building block for the synthesis of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering crucial data and experimental insights for professionals engaged in research and development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and materials science. These properties govern its solubility, permeability, stability, and interactions with biological targets. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃S | [1][2] |
| Molecular Weight | 165.22 g/mol | [1][2] |
| Melting Point | 198-202 °C | [1][2][3] |
| Boiling Point (Predicted) | 319.04 °C | [4][5] |
| Solubility | Soluble in hot methanol | [3] |
| pKa (Predicted) | 2.81 ± 0.20 | [3] |
| Appearance | White to light yellow to light orange crystalline powder | [3] |
Spectral Data Analysis
Spectroscopic analysis is essential for the structural elucidation and characterization of organic compounds.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound provides information about the chemical environment of its hydrogen atoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the number and types of carbon atoms within the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The fragmentation of this compound in the mass spectrometer can provide valuable structural information.[6]
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of a compound is dependent on its electronic structure and the presence of chromophores. The benzothiazole ring system in this compound is a chromophore that absorbs ultraviolet light.
Experimental Protocols
Detailed and reproducible experimental protocols are paramount for the validation and extension of scientific data. The following sections outline the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil)
-
Mortar and pestle
Procedure:
-
A small sample of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the melting point apparatus.
-
The sample is heated slowly and uniformly, with a heating rate of 1-2 °C per minute near the expected melting point.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting) are recorded as the melting range.
Boiling Point Determination (for liquids, theoretical for this solid)
While this compound is a solid at room temperature, the determination of the boiling point of its potential liquid derivatives is a standard procedure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle
-
Boiling chips
Procedure:
-
The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The liquid is heated gently.
-
The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point.
Solubility Determination
Assessing the solubility of a compound in various solvents is critical for its formulation and delivery.
Apparatus:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Various solvents (e.g., water, ethanol, DMSO, acetone)
Procedure:
-
A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a test tube.
-
A known volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).
-
The mixture is allowed to stand, and the solubility is visually assessed. The compound is classified as soluble, partially soluble, or insoluble.
-
For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values.
Methods:
-
Potentiometric Titration: This involves titrating a solution of the compound with a standard acid or base and monitoring the pH change with a pH meter. The pKa can be determined from the midpoint of the titration curve.
-
UV-Vis Spectrophotometry: This method relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH. By measuring the absorbance at different pH values, the pKa can be calculated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of certain nuclei in a molecule can be sensitive to changes in pH. By monitoring these chemical shifts as a function of pH, the pKa can be determined.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.
Methods:
-
Shake-Flask Method: A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken to allow the compound to partition between the two phases. The concentration of the compound in each phase is then measured, and the LogP is calculated as the logarithm of the ratio of the concentrations.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be used to estimate LogP. The retention time of the compound on a nonpolar stationary phase is correlated with its lipophilicity.
Biological Activity and Potential Mechanisms of Action
Derivatives of this compound have shown promising biological activities, including anticancer and antibacterial effects.[7][8][9] Understanding the underlying mechanisms of action is crucial for the development of new therapeutic agents.
Anticancer Activity
Benzothiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[10]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Inhibition of Kinases: Targeting specific protein kinases that are crucial for cancer cell signaling and survival.[8]
-
DNA Interaction: Some derivatives may interact with DNA, leading to DNA damage and cell death.[11]
Antibacterial Activity
The antibacterial activity of hydrazone derivatives is often attributed to their ability to inhibit essential bacterial enzymes. One of the key targets is DNA gyrase , a type II topoisomerase that is vital for bacterial DNA replication and repair.[1][12][13] Inhibition of DNA gyrase leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Visualizations
Synthesis Workflow of this compound
The synthesis of this compound can be achieved through several routes. A common method involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.
Caption: A simplified workflow for the synthesis of this compound.
Proposed Mechanism of Antibacterial Action: DNA Gyrase Inhibition
The inhibition of DNA gyrase by hydrazone derivatives represents a key antibacterial mechanism.
References
- 1. Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 2-ヒドラジノベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 615-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (615-21-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline Heterocyclic Clubbed Hydrazone Derivatives as Potential Inhibitors of Mutant S. aureus DNA Gyrase A; An In-silico Drug Discovery Approach -Molecular Docking/MD Simulation, DFT Analysis and ADMET Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of quinoline acetohydrazide-hydrazone derivatives evaluated as DNA gyrase inhibitors and potent antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Unveiling the Three-Dimensional Architecture of 2-Hydrazinobenzothiazole: A Crystallographic Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the crystal structure analysis of 2-hydrazinobenzothiazole, a heterocyclic compound of significant interest in medicinal chemistry. Through a detailed exploration of its three-dimensional arrangement, intermolecular interactions, and the experimental protocols used for its characterization, this guide offers valuable insights for researchers engaged in drug design and development.
Crystal Structure and Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The asymmetric unit contains one molecule of this compound. The benzothiazole ring system is essentially planar.
Quantitative crystallographic data is summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Empirical Formula | C₇H₇N₃S |
| Formula Weight | 165.22 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.842(9)[1] |
| b (Å) | 5.750(7)[1] |
| c (Å) | 12.964(6)[1] |
| α (°) | 90 |
| β (°) | 110.13(6)[1] |
| γ (°) | 90 |
| Volume (ų) | 758.8(11)[1] |
| Z | 4[1] |
| Calculated Density (Mg/m³) | 1.446[1] |
| F(000) | 344[1] |
| Radiation | MoKα (λ = 0.71073 Å)[1] |
| Final R indices [I > 2σ(I)] | R1 = 0.060, wR2 = 0.155[1] |
| Goodness-of-fit on F² | 1.038[1] |
Molecular Structure and Intermolecular Interactions
The molecular structure of this compound consists of a bicyclic benzothiazole core substituted with a hydrazine group at the 2-position. The planarity of the benzothiazole moiety is a key structural feature.
A significant aspect of the crystal packing is the presence of intermolecular hydrogen bonds. The crystal structure is stabilized by N-H···N hydrogen bonds, where the hydrazine nitrogen atoms act as donors and the thiazole nitrogen atom acts as an acceptor.[1][2] These interactions link the molecules into a cohesive three-dimensional network. Specifically, molecules are linked by N—H⋯N hydrogen bonds, generating sheets in the (001) plane.[3]
References
Investigating the Biological Activity of 2-Hydrazinobenzothiazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activities of 2-hydrazinobenzothiazole compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. Due to their versatile chemical nature, these compounds and their derivatives have been explored for a wide range of therapeutic applications. This document summarizes key quantitative data on their biological effects, details common experimental protocols for their evaluation, and visualizes potential mechanisms of action and experimental workflows.
Core Biological Activities and Quantitative Data
This compound (HBT) and its derivatives have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents. The core benzothiazole ring system, coupled with the reactive hydrazino group, allows for a multitude of chemical modifications, leading to a diverse library of compounds with varying potencies.
Anticancer Activity
Derivatives of this compound have been extensively studied for their cytotoxic effects against various cancer cell lines. The primary mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.
Below is a summary of the reported half-maximal inhibitory concentration (IC50) values for several this compound derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| [Ag(hbt)2].NO3 (Complex 5) | Ehrlich Ascites Carcinoma (EAC) | 5.15 | [1] |
| Hepatocellular Carcinoma (Hep-G2) | 9.9 | [1] | |
| Mammary Gland Breast Cancer (MCF-7) | 13.1 | [1] | |
| Colorectal Carcinoma (HCT-116) | 17.7 | [1] | |
| [Ru(hbt)2Cl3(H2O)] (Complex 2) | Ehrlich Ascites Carcinoma (EAC) | 5.49 | [1] |
| [Pd(hbt)2Cl2] (Complex 3) | Hepatocellular Carcinoma (Hep-G2) | 16.2 | [1] |
| [VO(hbt)2SO4].4H2O (Complex 1) | Ehrlich Ascites Carcinoma (EAC) | 9.63 | [1] |
| [Pt(hbt)2Cl2] (Complex 4) | Ehrlich Ascites Carcinoma (EAC) | 11.25 | [1] |
| Substituted 2-hydroxybenzylidene semicarbazide | MDA-MB-231, MNK-45, NCI-H226, HT-29, SK-N-SH | 0.24 - 0.92 µM | [2] |
| Bromopyridine acetamide benzothiazole derivative | SKRB-3, SW620, A549, HepG2 | 1.2 - 48 nM | [2] |
| Naphthalimide derivative 66 | HT-29, A549, MCF-7 | 3.72 - 7.91 µM | [2] |
| Naphthalimide derivative 67 | HT-29, A549, MCF-7 | 3.47 - 5.08 µM | [2] |
Antimicrobial Activity
The antimicrobial properties of this compound derivatives are significant, with studies reporting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is often attributed to the disruption of microbial cellular processes.
The following table summarizes the antimicrobial activity of selected this compound derivatives, presented as minimum inhibitory concentration (MIC) or zone of inhibition.
| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |
| Phenyl urea clubbed benzothiazole analogues | Staphylococcus aureus | MIC | 8 µg/mL | [3] |
| 2-Arylbenzothiazole analogue 25a | Enterococcus faecalis | MIC | ~1 µM | [3] |
| Klebsiella pneumoniae | MIC | 2.03 µM | [3] | |
| 2-Arylbenzothiazole analogue 25b | Enterococcus faecalis | MIC | ~1 µM | [3] |
| Klebsiella pneumoniae | MIC | 1.04 µM | [3] | |
| 2-Arylbenzothiazole analogue 25c | Enterococcus faecalis | MIC | ~1 µM | [3] |
| Klebsiella pneumoniae | MIC | 1.04 µM | [3] | |
| Furan benzothiazole derivative 107a | Saccharomyces cerevisiae | MIC | 12.5 µM | [3] |
| Furan benzothiazole derivative 107b | Saccharomyces cerevisiae | MIC | 1.6 µM | [3] |
| Furan benzothiazole derivative 107c | Saccharomyces cerevisiae | MIC | 6.25 µM | [3] |
| Furan benzothiazole derivative 107d | Saccharomyces cerevisiae | MIC | 3.13 µM | [3] |
| 2-Mercaptobenzothiazole derivative 124 | Bacillus subtilis, S. aureus | Zone of Inhibition | 9 - 11 mm | [3] |
| 2-Mercaptobenzothiazole derivative 125 | Bacillus subtilis, S. aureus | Zone of Inhibition | 9 - 11 mm | [3] |
| Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole 53a | Enterobacter aerogenes | Zone of Inhibition | 25 ± 1.115 mm | [3] |
| Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole 53d | Enterobacter aerogenes | Zone of Inhibition | 23 ± 1.112 mm | [3] |
| Isoniazid containing 4H-pyrimido[2,1-b] benzothiazole 53c | E. coli, B. cereus | Zone of Inhibition | 24 mm | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound compounds. The following sections describe standard protocols for key experiments.
Synthesis of this compound
A common method for the synthesis of the this compound scaffold involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[4][5]
Materials:
-
2-Mercaptobenzothiazole
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
A mixture of 2-mercaptobenzothiazole and 80% hydrazine hydrate is refluxed for several hours.[4][5]
-
The reaction mixture is then cooled to room temperature.
-
Ethanol is added to the cooled mixture to precipitate the product.
-
The resulting solid, this compound, is collected by filtration, washed, and can be further purified by recrystallization.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, Hep-G2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Test compounds (this compound derivatives)
Procedure:
-
Seed cancer cells in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 hours).[7]
-
After incubation, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Microdilution Method
The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
96-well microtiter plates
-
Test compounds
-
Standard antimicrobial agents (positive controls)
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with a known antimicrobial agent) and a negative control (microorganism in broth without any compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Visualizing Mechanisms and Workflows
Understanding the mechanism of action and the experimental workflow is crucial for drug development. The following diagrams, generated using Graphviz, illustrate these aspects for this compound compounds.
References
- 1. Development of New Potential Anticancer Metal Complexes Derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of new compounds derived from this compound and evaluated their antibacterial activity | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Core Mechanism of 2-Hydrazinobenzothiazole: A Technical Guide to a Versatile Pharmacological Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Hydrazinobenzothiazole is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry, not primarily for its intrinsic biological activity, but as a crucial building block for the synthesis of a diverse array of pharmacologically active derivatives. While data on the specific mechanism of action of the parent this compound molecule is limited, its derivatives have been extensively studied and shown to exhibit a wide range of therapeutic effects, including anticancer, antibacterial, and enzyme-inhibitory activities. This technical guide provides an in-depth exploration of the core mechanisms of action associated with the this compound scaffold, focusing on the biological targets and signaling pathways modulated by its key derivatives.
Synthesis of the this compound Core
The foundational this compound structure is typically synthesized through nucleophilic substitution reactions. A common and efficient method involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound from 2-Mercaptobenzothiazole
Materials:
-
2-Mercaptobenzothiazole
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
A mixture of 2-mercaptobenzothiazole (0.0119 moles, 2 grams) and 8 ml of hydrazine hydrate (80%) is refluxed for 4 hours.
-
The reaction mixture is then cooled to room temperature.
-
Following cooling, 5 ml of ethanol is added to the mixture.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold water, and may be further purified by recrystallization from a suitable solvent like ethanol.
Key Biological Targets and Mechanisms of Action of this compound Derivatives
The versatility of the this compound scaffold allows for the synthesis of derivatives that can interact with a variety of biological targets. The primary mechanisms of action identified for these derivatives are detailed below.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, and the induction of apoptosis.
Certain Schiff base and tetrazole derivatives of this compound have shown inhibitory activity against lactate dehydrogenase (LDH).[1] LDH is a critical enzyme in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect). Inhibition of LDH can lead to a disruption of cancer cell metabolism and induce cell death.
Experimental Protocol: Lactate Dehydrogenase (LDH) Activity Assay
This colorimetric assay measures the reduction of a tetrazolium salt (MTT) in an NADH-coupled enzymatic reaction, which is proportional to LDH activity.
Materials:
-
LDH Assay Buffer
-
LDH Substrate Mix
-
NADH Standard
-
Diaphorase
-
MTT Solution
-
Test compounds (this compound derivatives)
-
Microplate reader
Procedure:
-
Samples (e.g., cell lysates) and standards are added to a 96-well plate.
-
A working reagent is prepared by mixing the Substrate Buffer, MTT Solution, NAD Solution, and Diaphorase.
-
The working reagent is added to all wells.
-
The absorbance is measured at 565 nm at an initial time point and after a set incubation period (e.g., 30 minutes) at 37°C.
-
The LDH activity is calculated based on the change in absorbance over time, and the inhibitory effect of the test compounds is determined by comparing the activity in their presence to a control.
Benzothiazole derivatives have been shown to modulate critical signaling pathways implicated in cancer, such as the PI3K/AKT and STAT3 pathways.
-
PI3K/AKT Pathway: Some novel benzothiazole derivatives have been found to suppress the PI3K/AKT pathway in cancer cells, leading to the induction of apoptosis.[2]
-
STAT3 Pathway: Benzothiazole-based derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, demonstrating antiproliferative activity.[3][4]
Caption: Putative inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.
The anticancer potential of this compound derivatives is commonly assessed using the MTT assay, which measures cell viability.
Experimental Protocol: MTT Cell Viability Assay
Materials:
-
Cancer cell lines
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the medium is removed, and MTT solution is added to each well, followed by incubation for 3-4 hours to allow for the formation of formazan crystals.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.[5]
Antibacterial Activity
Derivatives of this compound have shown promising activity against a range of bacteria. A key mechanism identified is the inhibition of DNA gyrase.
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. Its inhibition leads to bacterial cell death. Benzothiazole derivatives have been identified as inhibitors of the GyrB subunit of DNA gyrase.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
Materials:
-
Supercoiled plasmid DNA
-
DNA gyrase enzyme
-
ATP
-
Assay buffer
-
Test compounds (this compound derivatives)
-
Agarose gel electrophoresis system
Procedure:
-
The test compounds are incubated with DNA gyrase in the assay buffer.
-
Supercoiled plasmid DNA and ATP are added to initiate the supercoiling reaction.
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is stopped, and the DNA is analyzed by agarose gel electrophoresis.
-
The inhibition of supercoiling activity is determined by the reduction in the amount of supercoiled DNA compared to a control.
Caption: Inhibition of bacterial DNA gyrase by benzothiazole derivatives.
Monoamine Oxidase B (MAO-B) Inhibition
Benzothiazole-hydrazone derivatives have been specifically designed and synthesized as selective inhibitors of human monoamine oxidase B (hMAO-B).[6] MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
Materials:
-
Recombinant hMAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
Test compounds (benzothiazole-hydrazone derivatives)
-
Fluorometric plate reader
Procedure:
-
The test compounds are pre-incubated with the hMAO-B enzyme in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The formation of the fluorescent product is monitored over time using a fluorometric plate reader.
-
The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.[6]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for various derivatives of this compound.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values)
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Hydrazone Derivative | Capan-1 (Pancreatic) | 0.6 | [7] |
| Hydrazone Derivative | NCI-H460 (Lung) | 0.9 | [7] |
| Benzothiazole-acylhydrazone | A549 (Lung) | Varies | [8] |
| Benzothiazole-acylhydrazone | C6 (Glioma) | Varies | [8] |
| Benzothiazole-acylhydrazone | MCF-7 (Breast) | Varies | [8] |
| Benzothiazole-acylhydrazone | HT-29 (Colorectal) | Varies | [8] |
Table 2: Antibacterial Activity of this compound Derivatives (MIC values)
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Hydrazone Derivative | Pseudomonas aeruginosa | 4 | [7] |
| Benzothiazole-hydrazide | E. coli | Varies | [2] |
| Benzothiazole-hydrazide | Staphylococcus aureus | Varies | [2] |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives (IC50 values)
| Derivative Class | Enzyme Target | IC50 (µM) | Reference |
| Benzothiazole-hydrazone | hMAO-B | 0.060 | [6] |
| Benzothiazole-hydrazone | hMAO-B | 0.075 | [9] |
| Benzothiazole-hydrazone | hMAO-B | 0.963 | [9] |
Conclusion
The this compound core structure is a highly valuable scaffold in medicinal chemistry, enabling the development of a wide range of derivatives with potent and diverse biological activities. While the parent molecule's mechanism of action is not well-defined, its derivatives have been shown to target key enzymes and signaling pathways involved in cancer, bacterial infections, and neurodegenerative diseases. The primary mechanisms of action for these derivatives include the inhibition of lactate dehydrogenase, various kinases in crucial signaling pathways like PI3K/AKT and STAT3, bacterial DNA gyrase, and monoamine oxidase B. The continued exploration of new derivatives based on the this compound scaffold holds significant promise for the discovery of novel therapeutic agents. This guide provides a foundational understanding of the mechanistic basis for the pharmacological potential of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
comprehensive literature review of 2-hydrazinobenzothiazole synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of the primary synthetic routes to 2-hydrazinobenzothiazole, a crucial heterocyclic building block in medicinal chemistry and drug development. This document details the most prevalent and effective methods for its synthesis, focusing on reaction conditions, yields, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents.
Core Synthetic Strategies
The synthesis of this compound is predominantly achieved through three main pathways, each utilizing a different commercially available starting material:
-
From 2-Mercaptobenzothiazole: This is one of the most commonly cited methods, involving the reaction of 2-mercaptobenzothiazole with hydrazine hydrate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydrazine displaces the thiol group.[1][2]
-
From 2-Aminobenzothiazole: This route, often referred to as exchange amination, involves the reaction of 2-aminobenzothiazole with a mixture of hydrazine and hydrazine hydrochloride.[3] This method can provide excellent yields, particularly when carried out in a high-boiling solvent like ethylene glycol.
-
From 2-Chlorobenzothiazole: The synthesis from 2-chlorobenzothiazole is a direct nucleophilic aromatic substitution where the chloro group is displaced by hydrazine.[4][5] This method is often efficient due to the good leaving group nature of the chloride ion.
Comparative Analysis of Synthetic Routes
The choice of synthetic route often depends on the availability of starting materials, desired yield, and reaction conditions. The following tables provide a summary of quantitative data from various literature sources for each of the primary synthetic methods.
Synthesis from 2-Mercaptobenzothiazole
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | None | 4 hours | Reflux | 92 | 202 | [1] |
| 2-Mercaptobenzothiazole | Hydrazine hydrate (30%) | Ethanol | 8 hours | Reflux | 35 | 185-187 | [6] |
| 2-Mercaptobenzothiazole | Hydrazine hydrate (70%) | Ethanol | Not Specified | Reflux | 85 | 200-202 | [6] |
Synthesis from 2-Aminobenzothiazole
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| 2-Aminobenzothiazole | Hydrazine hydrate (85%), Hydrazine monohydrochloride | Ethylene glycol | 2 hours | 140 | 90.6 | 194-198 | [3] |
| 2-Aminobenzothiazole | Hydrazine hydrate | Ethylene glycol, HCl | 2-3 hours | Reflux | 90 | 200-202 | [5] |
Synthesis from 2-Chlorobenzothiazole
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Melting Point (°C) | Reference |
| 2-Chlorobenzothiazole | Hydrazine hydrate (80%) | Ethanol | 5 hours | 80 | 93 | Not Specified | [5] |
| 2-Chloro-6-iodobenzothiazole | Hydrazine hydrate | Ethanol or Ethylene glycol | 2-4 hours | Reflux | High (inferred) | Not Specified | [4] |
Detailed Experimental Protocols
The following are detailed experimental methodologies for the key synthetic routes to this compound, compiled from the cited literature.
Method 1: Synthesis from 2-Mercaptobenzothiazole
This procedure is adapted from a common method involving the direct reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[1]
Materials:
-
2-Mercaptobenzothiazole
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
A mixture of 2-mercaptobenzothiazole (e.g., 2 grams, 0.0119 moles) and 80% hydrazine hydrate (e.g., 8 mL) is refluxed for 4 hours.
-
The reaction mixture is then cooled to room temperature.
-
Ethanol (e.g., 5 mL) is added to the cooled mixture to facilitate the precipitation of the product.
-
The resulting solid precipitate is collected by filtration.
-
The collected solid is washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol.
Method 2: Synthesis from 2-Aminobenzothiazole (Exchange Amination)
This protocol describes the synthesis via an exchange amination reaction, which has been shown to produce high yields.[3]
Materials:
-
2-Aminobenzothiazole
-
Hydrazine hydrate (85%)
-
Hydrazine monohydrochloride
-
Ethylene glycol
Procedure:
-
To a suspension of 2-aminobenzothiazole (e.g., 0.1 mole) in ethylene glycol (e.g., 150 mL), add 85% hydrazine hydrate (e.g., 0.4 mole) and hydrazine monohydrochloride (e.g., 0.2 mole).
-
The mixture is stirred under a nitrogen atmosphere and heated to 140°C for 2 hours.
-
Upon cooling, the product crystallizes from the solution.
-
Water is added to the cooled mixture to ensure complete precipitation of the product.
-
The solid is collected by filtration, washed with water, and dried in vacuo.
Method 3: Synthesis from 2-Chlorobenzothiazole
This method involves a nucleophilic aromatic substitution reaction.[5]
Materials:
-
2-Chlorobenzothiazole
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
To a solution of 2-chlorobenzothiazole (e.g., 1 mmol) in ethanol, add 80% hydrazine hydrate (e.g., 5 mmol) dropwise.
-
The reaction mixture is refluxed at 80°C for 5 hours.
-
After cooling to room temperature, the mixture is filtered.
-
The collected solid is washed and can be recrystallized from ethanol to yield the pure product.
Reaction Pathways and Mechanisms
The synthesis of this compound from these precursors generally proceeds through a nucleophilic substitution mechanism. The following diagrams, generated using the DOT language, illustrate the logical flow of these reactions.
Caption: Reaction pathway from 2-Mercaptobenzothiazole.
Caption: Reaction pathway from 2-Aminobenzothiazole.
Caption: Reaction pathway from 2-Chlorobenzothiazole.
Conclusion
This technical guide has summarized the most effective and commonly employed synthetic routes for the preparation of this compound. By providing a comparative analysis of reaction conditions and yields, along with detailed experimental protocols and visual representations of the reaction pathways, this document aims to be a practical resource for chemists in the pharmaceutical and life sciences sectors. The choice of the optimal synthetic route will depend on specific laboratory constraints and research objectives, with each method offering distinct advantages.
References
Spectral Analysis of 2-Hydrazinobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectral analysis techniques used for the characterization of 2-hydrazinobenzothiazole, a versatile heterocyclic compound with applications in medicinal chemistry and drug discovery. The following sections detail the experimental protocols and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of 2-mercaptobenzothiazole with hydrazine hydrate.[1][2]
Experimental Protocol: Synthesis from 2-Mercaptobenzothiazole
Materials:
-
2-Mercaptobenzothiazole
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
A mixture of 2-mercaptobenzothiazole (0.0119 moles, 2 grams) and 8 mL of 80% hydrazine hydrate is refluxed for 4 hours.[3]
-
The reaction mixture is then cooled to room temperature.
-
Following cooling, 5 mL of ethanol is added to the mixture.
-
The resulting precipitate is filtered, washed with cold water, and recrystallized from ethanol to yield the purified this compound.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are routinely employed.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Instrument: 400 MHz or 600 MHz NMR Spectrometer
-
Reference: Tetramethylsilane (TMS) at 0 ppm
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 9.01 | Singlet | 1H | NH (hydrazine) |
| 7.68 | Doublet | 1H | Aromatic CH |
| 7.32 | Doublet | 1H | Aromatic CH |
| 7.20 | Triplet | 1H | Aromatic CH |
| 6.98 | Triplet | 1H | Aromatic CH |
| 5.03 | Singlet | 2H | NH₂ (hydrazine) |
Note: Data is based on a 600 MHz spectrum in DMSO-d₆.[1] A broader multiplet for the aromatic protons between δ 6.85-7.65 ppm and a singlet for the NH₂ protons at δ 4.84 ppm have also been reported.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Experimental Protocol:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Instrument: 151 MHz NMR Spectrometer
Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| 174.4 | C=N (benzothiazole ring) |
| 153.9 | C-S (benzothiazole ring) |
| 130.9 | Aromatic C |
| 125.8 | Aromatic CH |
| 121.4 | Aromatic CH |
| 120.7 | Aromatic CH |
| 118.3 | Aromatic CH |
Note: Data is based on a 151 MHz spectrum in DMSO-d₆.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Experimental Protocol: KBr Pellet Method
Materials:
-
This compound (finely ground)
-
Potassium bromide (KBr), spectroscopic grade, dried
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Thoroughly grind 1-2 mg of the this compound sample in an agate mortar.
-
Add 100-200 mg of dry KBr powder to the mortar and mix intimately with the sample by grinding.
-
Transfer the mixture to a pellet die and press under high pressure to form a transparent pellet.
-
Analyze the pellet using an FT-IR spectrometer.
Data Summary of Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3342, 3232 | Asymmetric & Symmetric N-H stretch | Hydrazine (-NH₂) |
| 3101 | N-H stretch | Hydrazine (-NH-) |
| 3062 | C-H stretch | Aromatic |
| 1629 | C=N stretch | Benzothiazole ring |
| 1560 | C=C stretch | Aromatic ring |
| 711 | C-S stretch | Benzothiazole ring |
Note: These assignments are based on data from various studies on this compound and its derivatives.[2]
References
An In-depth Technical Guide to the IUPAC Nomenclature of 2-Hydrazinobenzothiazole and its Analogs
This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-hydrazinobenzothiazole and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development who require a precise understanding of the systematic naming conventions for this important class of heterocyclic compounds.
Core Structure and IUPAC Nomenclature
The foundation of the nomenclature for this compound lies in understanding the systematic naming of its constituent parts: the benzothiazole ring system and the hydrazine substituent.
1.1. The Benzothiazole Heterocycle
Benzothiazole is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring with a thiazole ring.[1][2] The preferred IUPAC name is 1,3-benzothiazole .[1][3] The numbering of the ring system begins at the sulfur atom (position 1), proceeds to the nitrogen atom (position 3), and then continues around the benzene ring. The carbon atom situated between the sulfur and nitrogen atoms is designated as position 2.
1.2. The Hydrazino Substituent
According to IUPAC rule C-921.1, when a hydrazine group (-NHNH₂) is attached to a parent structure that contains a principal characteristic group, the prefix "hydrazino-" is used.[4] For heterocyclic systems, this is a common naming convention.
1.3. Assembling the IUPAC Name
Combining the parent heterocycle and the substituent provides the systematic name. The hydrazine group is attached at the 2-position of the benzothiazole ring. Therefore, the common name is This compound .
However, the most precise IUPAC name treats hydrazine as the parent hydride and the benzothiazole moiety as a substituent. This leads to the preferred IUPAC name: 1,3-benzothiazol-2-ylhydrazine .[3][5] Another systematically correct, and frequently used, name is 2-hydrazinyl-1,3-benzothiazole .[3][6]
Nomenclature of Analogs
The systematic naming of analogs follows the established rules, where additional substituents on the benzothiazole ring are indicated by their name and locant (position number) as prefixes, listed in alphabetical order.
-
Example 1: 4-Methyl-2-hydrazinobenzothiazole
-
Structure: A methyl group (-CH₃) is attached to position 4 of the benzothiazole ring.
-
IUPAC Name: 4-methyl-1,3-benzothiazol-2-ylhydrazine.
-
-
Example 2: 6-Bromo-2-hydrazinobenzothiazole
-
Structure: A bromine atom (-Br) is attached to position 6.
-
IUPAC Name: 6-bromo-1,3-benzothiazol-2-ylhydrazine.[7]
-
-
Example 3: 5-Chloro-2-hydrazinobenzothiazole
-
Structure: A chlorine atom (-Cl) is attached to position 5.
-
IUPAC Name: 5-chloro-1,3-benzothiazol-2-ylhydrazine.[7]
-
Physicochemical Data
The following table summarizes key physicochemical properties of the parent compound, this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₇N₃S | [7][8][9] |
| Molecular Weight | 165.22 g/mol | [7][8][9] |
| Melting Point | 198-202 °C | [8][9] |
| Boiling Point (Predicted) | 352.4 ± 25.0 °C | [8] |
| pKa (Predicted) | 2.81 ± 0.20 | [8] |
| Appearance | White to light yellow/orange crystalline powder | [8][10] |
Experimental Protocol: Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of 2-aminobenzothiazole with hydrazine hydrate.[7]
4.1. Materials and Reagents
-
2-Aminobenzothiazole
-
Hydrazine hydrate (80-100%)
-
Ethylene glycol
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Deionized water
4.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazine hydrate (1 equivalent) in ethylene glycol at 5 °C.
-
Acidification: While stirring, slowly add concentrated hydrochloric acid (e.g., 2 mL for a ~0.1 mol scale reaction) dropwise to the cooled solution.
-
Addition of Starting Material: Add 2-aminobenzothiazole (1 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid sequentially with deionized water and then with cold ethanol to remove unreacted starting materials and impurities.
-
Purification: Purify the crude product by recrystallization from ethanol to yield the final compound, this compound.[7]
References
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 2-Benzothiazolinone, hydrazone | C7H7N3S | CID 11988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound (615-21-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 7. This compound | 615-21-4 [chemicalbook.com]
- 8. 615-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 2-肼基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chemimpex.com [chemimpex.com]
Technical Guide: Determination of the Molecular Weight of 2-Hydrazinobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the determination of the molecular weight of 2-hydrazinobenzothiazole, a versatile compound used in the synthesis of various pharmaceuticals.[1][2]
Compound Identification
This compound is a heterocyclic organic compound that serves as a crucial building block in medicinal and agricultural chemistry.[2] Its unique structure, featuring both hydrazine and benzothiazole functional groups, makes it a key intermediate in the development of novel anti-cancer agents and pesticides.[2]
| Identifier | Value |
| Chemical Name | This compound[3][4] |
| Synonyms | 2-Benzothiazolylhydrazine, (Benzothiazole-2-yl)hydrazine[5][6][7] |
| CAS Number | 615-21-4[1][3][5][6][7] |
| Molecular Formula | C₇H₇N₃S[1][3][4][5][7] |
| EC Number | 210-416-6[5] |
| PubChem CID | 11988[2] |
Theoretical Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C₇H₇N₃S.[1][3][4][5][7]
The calculation based on the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) is detailed below.
| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 7 | 1.008 | 7.056 |
| Nitrogen | N | 3 | 14.007 | 42.021 |
| Sulfur | S | 1 | 32.065 | 32.065 |
| Total | 165.219 |
Based on this calculation, the theoretical molecular weight of this compound is approximately 165.22 g/mol .[1][3][4][5][7]
Chemical structure of this compound (C₇H₇N₃S).
Experimental Protocols for Molecular Weight Determination
While the theoretical molecular weight provides a precise value, experimental methods are essential for confirmation and for analyzing the purity of a sample.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[8] It is the most common and accurate method for determining the molecular weight of a compound.
-
Methodology:
-
Ionization: A small sample of this compound is introduced into the mass spectrometer and ionized, typically by electron ionization (EI).[8] This process forms a molecular ion (M+), which is a radical cation.[8]
-
Acceleration: The newly formed ions are accelerated by an electric field.
-
Deflection: The ions are then deflected by a magnetic field. The degree of deflection is inversely proportional to the mass-to-charge ratio of the ion; lighter ions are deflected more than heavier ones.[8]
-
Detection: A detector measures the abundance of ions at each m/z value. The peak corresponding to the intact molecular ion (parent peak) provides the molecular weight of the compound.[8]
-
-
Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio. For this compound, a prominent peak would be expected at an m/z value of approximately 165.
Workflow for molecular weight determination via mass spectrometry.
Other Experimental Methods
While mass spectrometry is the most definitive method, other techniques can also be employed, particularly for polymeric materials or when mass spectrometry is not available. These include:
-
Cryoscopy (Freezing Point Depression): This colligative property method relates the depression of a solvent's freezing point to the molal concentration of the solute. It is a classic method for determining molecular weight.
-
Ebulliometry (Boiling Point Elevation): Similar to cryoscopy, this method measures the elevation in a solvent's boiling point upon the addition of a non-volatile solute.
-
Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique separates molecules based on their size in solution. It is widely used for determining the molecular weight distribution of polymers.[9]
-
Light Scattering: This method is used to determine the weight-average molecular weight of macromolecules in solution by measuring the intensity of scattered light.[9]
These alternative methods are generally more applicable to large molecules and polymers and may require careful calibration and sample preparation. For a small molecule like this compound, mass spectrometry remains the preferred and most accurate technique.
References
- 1. Buy CAS 615-21-4 this compound at Best Price, Supplier in Suzhou [clentchem.in]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 615-21-4 [chemicalbook.com]
- 4. 615-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound | 615-21-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. scbt.com [scbt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
2-hydrazinobenzothiazole CAS number and registry information
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 2-hydrazinobenzothiazole, a versatile heterocyclic compound. It serves as a critical building block in the synthesis of various biologically active molecules, making it a compound of significant interest in medicinal chemistry, agricultural science, and material science. This document outlines its chemical registry information, physicochemical properties, detailed synthesis protocols, and key applications, with a focus on its role in drug development.
Registry Information and Physicochemical Properties
This compound is a solid, crystalline powder, typically white to light orange in color[1][2]. Its core structure features a bicyclic benzothiazole ring system bonded to a hydrazine group[3]. This unique combination of functional groups makes it a valuable intermediate for further chemical modifications[4].
Table 1: Chemical Identifiers and Registry Numbers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 615-21-4 | [1][2][5][6][7][8][9] |
| EC Number | 210-416-6 | [5][6][8] |
| MDL Number | MFCD00041849 | [2][6][8] |
| PubChem Substance ID | 24883194 | [6][8] |
| Reaxys Registry Number | 5061 | |
| UNSPSC Code | 12352100 | [2][6] |
| FDA UNII | JS4DO3CU7W |[2] |
Table 2: Physicochemical and Spectral Data
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₇N₃S | [1][2][5][6][7][8] |
| Molecular Weight | 165.22 g/mol | [1][2][5][6][7][8] |
| Physical Form | Solid, powder to crystal | [1][2][5][8] |
| Melting Point | 198-202 °C | [1][2][6][8] |
| Boiling Point (Predicted) | 325.8 - 352.4 °C | [1][2][5] |
| Density (Estimate) | 1.24 - 1.35 g/cm³ | [1][2][9] |
| pKa (Predicted) | 2.81 ± 0.20 | [1][2] |
| InChI Key | JYSUYJCLUODSLN-UHFFFAOYSA-N | [1][2][6][8] |
| SMILES String | NNc1nc2ccccc2s1 |[6][8] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives can be achieved through several routes. The most common methods involve the nucleophilic substitution of a leaving group at the 2-position of the benzothiazole ring with hydrazine.
A widely cited method involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate. This protocol is noted for its efficiency and straightforward procedure.
Experimental Protocol:
-
A mixture of 2-mercaptobenzothiazole and an excess of 80% hydrazine hydrate is prepared in a suitable solvent, such as ethanol[3][10].
-
The reaction mixture is heated under reflux for a specified period[3].
-
The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, often in an ice bath, to facilitate the precipitation of the product[10].
-
The resulting solid is collected by filtration, washed with cold water and/or ethanol to remove impurities, and then purified by recrystallization from a suitable solvent like ethanol[10].
Caption: General workflow for the synthesis of this compound.
This compound is a valuable precursor for creating a library of derivatives. For instance, N'-substituted monohydrazides of dicarboxylic acids can be prepared by reacting it with anhydrides.
Experimental Protocol:
-
Dissolve this compound (e.g., 0.020 mol) in heated 96% ethanol (e.g., 150 cm³)[11].
-
Remove the heat source and add the corresponding dicarboxylic acid anhydride (0.020 mol) in small portions while stirring[11].
-
Crystallization of the product typically begins within 2-3 minutes[11].
-
After cooling the mixture to room temperature (approx. 20 °C), collect the product using a Büchner funnel[11].
-
Wash the collected solid under suction with water and then with ethanol to remove residual reactants[11].
Applications and Biological Activity
The unique chemical structure of this compound makes it a versatile intermediate in several fields.
-
Pharmaceutical Development : It is a key building block in the synthesis of novel therapeutic agents. Derivatives have shown significant potential as anticancer agents by targeting enzymes like lactate dehydrogenase (LDH) or exhibiting antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and pancreatic adenocarcinoma (Capan-1)[4][10][12].
-
Agricultural Chemicals : The compound is used to formulate agrochemicals, including effective fungicides and herbicides for crop protection[4].
-
Analytical Chemistry : It is employed in analytical methods, such as for the detection of heavy metals and in spectrophotometric analysis[4][13].
-
Material Science : this compound can be incorporated into polymers to enhance their thermal stability and mechanical properties[4].
The biological activity of its derivatives is a major focus of current research. Studies have demonstrated that modifications to the hydrazine group can lead to compounds with potent and selective biological effects, including antibacterial and anticancer properties[10][12].
Caption: Logical flow from this compound to its applications.
References
- 1. 615-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 615-21-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Buy CAS 615-21-4 this compound at Best Price, Supplier in Suzhou [clentchem.in]
- 6. This compound 97 615-21-4 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. 2-肼基苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound (615-21-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 10. researchgate.net [researchgate.net]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
Methodological & Application
The Versatile Scaffold: 2-Hydrazinobenzothiazole in Modern Drug Discovery
Application Notes and Protocols for Researchers
The heterocyclic compound 2-hydrazinobenzothiazole has emerged as a privileged scaffold in medicinal chemistry, providing a versatile foundation for the development of novel therapeutic agents. Its unique chemical properties allow for the synthesis of a diverse library of derivatives with a wide spectrum of pharmacological activities. These derivatives have shown significant promise in the fields of oncology, infectious diseases, neurodegenerative disorders, and inflammation. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in pharmaceutical drug development.
Application Notes
The benzothiazole ring system, fused with a hydrazine moiety, offers a unique combination of structural features that contribute to its biological activity. The ability to readily form hydrazones and other derivatives at the hydrazine group allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity against various biological targets.
Key Therapeutic Areas:
-
Anticancer Activity: this compound derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are often multifactorial, involving the inhibition of critical cellular processes such as DNA and RNA synthesis, induction of apoptosis, and modulation of key signaling pathways including NF-κB and various protein kinases.[1][2]
-
Antimicrobial Activity: The scaffold has been successfully utilized to develop compounds with significant antibacterial and antifungal properties. A proposed mechanism for its antibacterial action involves the inhibition of the bacterial fatty acid synthesis (FAS-II) pathway.[3] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[4]
-
Neuroprotective Effects: Certain derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathogenesis of Alzheimer's disease. This dual inhibitory activity presents a promising therapeutic strategy for this neurodegenerative disorder.[5][6][7]
-
Anti-inflammatory Properties: The anti-inflammatory potential of this compound derivatives has been attributed to their ability to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][9]
Quantitative Data Summary
The following tables summarize the biological activities of various this compound derivatives from published literature, providing a comparative overview of their potency.
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Benzothiazole Hydrazone Derivative 1 | HeLa (Cervical Cancer) | Cytotoxicity | 2.41 | [10] |
| Benzothiazole Hydrazone Derivative 1 | COS-7 (Kidney Fibroblast) | Cytotoxicity | 4.31 | [10] |
| 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(diethylamino)benzylidene)acetohydrazide (4e) | A549 (Lung Adenocarcinoma) | MTT | 30 | [11] |
| 2-((benzothiazol-2-yl)thio)-N'-(4-(diethylamino)benzylidene)acetohydrazide (4d) | C6 (Rat Brain Glioma) | MTT | 30 | [11] |
| 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(diethylamino)benzylidene)acetohydrazide (4e) | C6 (Rat Brain Glioma) | MTT | 30 | [11] |
| 2-((5-chlorobenzothiazol-2-yl)thio)-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazide (4h) | C6 (Rat Brain Glioma) | MTT | 30 | [11] |
| Metal Complex [Ag(hbt)2].NO3 | EAC (Ehrlich Ascites Carcinoma) | Cytotoxicity | 5.15 µg/mL | [12] |
| Metal Complex [Ag(hbt)2].NO3 | HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | 9.9 µg/mL | [12] |
| Metal Complex [Ag(hbt)2].NO3 | MCF-7 (Breast Cancer) | Cytotoxicity | 13.1 µg/mL | [12] |
| Metal Complex [Ag(hbt)2].NO3 | HCT-116 (Colorectal Carcinoma) | Cytotoxicity | 17.7 µg/mL | [12] |
| 2-Substituted benzothiazole derivative A (nitro substituent) | HepG2 (Hepatocellular Carcinoma) | MTT (24h) | 56.98 | [8] |
| 2-Substituted benzothiazole derivative B (fluorine substituent) | HepG2 (Hepatocellular Carcinoma) | MTT (24h) | 59.17 | [8] |
| 2-Substituted benzothiazole derivative A (nitro substituent) | HepG2 (Hepatocellular Carcinoma) | MTT (48h) | 38.54 | [8] |
| 2-Substituted benzothiazole derivative B (fluorine substituent) | HepG2 (Hepatocellular Carcinoma) | MTT (48h) | 29.63 | [8] |
| Naphthalimide derivative 66 | HT-29 (Colon) | Cytotoxicity | 3.72 | [1] |
| Naphthalimide derivative 66 | A549 (Lung) | Cytotoxicity | 4.074 | [1] |
| Naphthalimide derivative 66 | MCF-7 (Breast) | Cytotoxicity | 7.91 | [1] |
| Naphthalimide derivative 67 | HT-29 (Colon) | Cytotoxicity | 3.47 | [1] |
| Naphthalimide derivative 67 | A549 (Lung) | Cytotoxicity | 3.89 | [1] |
| Naphthalimide derivative 67 | MCF-7 (Breast) | Cytotoxicity | 5.08 | [1] |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| BTC-j | S. aureus | 12.5 | [13] |
| BTC-j | B. subtilis | 6.25 | [13] |
| BTC-j | E. coli | 3.125 | [13] |
| BTC-j | P. aeruginosa | 6.25 | [13] |
| Compound 16c | S. aureus | 0.025 mM | [14] |
| Compound 16c | S. mutans | 0.203 mM | [14] |
| Compound 16c | K. pneumonia | 0.813 mM | [14] |
Table 3: Neuroprotective Activity of this compound Derivatives
| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |
| Compound 4f | Acetylcholinesterase (AChE) | 23.4 | [5][6] |
| Compound 4f | Monoamine Oxidase B (MAO-B) | 40.3 | [5][6] |
| Compound 4a | Acetylcholinesterase (AChE) | 56.3 | [5] |
| Compound 4d | Acetylcholinesterase (AChE) | 89.6 | [5] |
| Compound 4g | Acetylcholinesterase (AChE) | 36.7 | [5] |
| Compound 4h | Acetylcholinesterase (AChE) | 64.9 | [5] |
| Compound 4k | Acetylcholinesterase (AChE) | 102.5 | [5] |
| Compound 4m | Acetylcholinesterase (AChE) | 27.8 | [5] |
| Compound 4n | Acetylcholinesterase (AChE) | 42.1 | [5] |
| Compound 3s | Histamine H3 Receptor (Ki) | 36 | [15] |
| Compound 3s | Acetylcholinesterase (AChE) | 6700 | [15] |
| Compound 3s | Butyrylcholinesterase (BuChE) | 2350 | [15] |
| Compound 3s | Monoamine Oxidase B (MAO-B) | 1600 | [15] |
Table 4: Anti-inflammatory Activity of Benzimidazole and Benzothiazine Derivatives
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| 1,2-diphenylbenzimidazole derivative | COX-2 Inhibition | - | [9] |
| N-acylhydrazone of 1,2-benzothiazine 1,1-dioxide (10b) | COX-2 Inhibition | - | [16] |
| N-acylhydrazone of 1,2-benzothiazine 1,1-dioxide (10f) | COX-2 Inhibition | - | [16] |
| Chalcone derivative 88 | NO production in RAW 264.7 macrophages | 4.9 | [17] |
| Chalcone derivative 97 | NO production in RAW 264.7 macrophages | 9.6 | [17] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments cited in the literature for the synthesis and evaluation of this compound derivatives.
Protocol 1: General Synthesis of this compound
This protocol describes a common method for synthesizing the this compound scaffold from 2-aminobenzothiazole.
Materials:
-
2-Aminobenzothiazole
-
Hydrazine hydrate
-
Concentrated Hydrochloric Acid
-
Ethylene glycol
-
Ethanol
Procedure:
-
To a stirred solution of hydrazine hydrate in ethylene glycol at 5°C, slowly add concentrated hydrochloric acid dropwise.
-
Add 2-aminobenzothiazole to the mixture.
-
Heat the reaction mixture to reflux for 2-3 hours.
-
Cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with water.
-
Purify the product by recrystallization from ethanol to obtain this compound.[18]
Protocol 2: Synthesis of this compound Hydrazone Derivatives
This protocol outlines the synthesis of hydrazone derivatives by reacting this compound with various aldehydes or ketones.
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1.5 mmol) and the appropriate substituted acetophenone (2.2 mmol) in absolute ethanol (20 ml).
-
Add a few drops (2-3) of glacial acetic acid to the mixture.
-
Reflux the reaction mixture on a water bath for 10-14 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture.
-
Filter the separated solid.
-
Wash the solid with a small amount of water.
-
Recrystallize the product from ethanol.[19]
Protocol 3: Anticancer Activity - MTT Cell Viability Assay
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.[20]
Materials:
-
Cancer cell lines
-
This compound derivatives (dissolved in DMSO)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (or other suitable solvent to dissolve formazan)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[21]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.[22]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[20][22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Antimicrobial Susceptibility - Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method to determine the MIC of this compound derivatives against bacterial strains.[3]
Materials:
-
Bacterial strains
-
This compound derivatives (dissolved in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well or 384-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Resazurin solution (optional, for fluorescence-based reading)
Procedure:
-
Compound Plate Preparation: In a source plate, perform a serial dilution of the compound stocks in DMSO.
-
Assay Plate Preparation: Transfer a small volume (e.g., 500 nL) of the diluted compounds, DMSO (vehicle control), and control antibiotics from the source plate to an assay plate.
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Inoculation and Incubation: Dispense 50 µL of the bacterial inoculum into each well of the assay plate. Seal the plates and incubate for 16-20 hours at 35°C with agitation.
-
MIC Determination:
-
Method A (Absorbance): Measure the optical density at 600 nm. The MIC is the lowest compound concentration that inhibits ≥90% of bacterial growth compared to the vehicle control.
-
Method B (Resazurin): Add resazurin solution to each well, incubate for 1-2 hours, and measure fluorescence. The MIC is the lowest concentration that prevents the color change of resazurin.[3]
-
Protocol 5: Neuroprotective Activity - Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman method to determine the AChE inhibitory activity of this compound derivatives.[23]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (pH 8.0)
-
This compound derivatives
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and a reference inhibitor (e.g., donepezil) in buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (ATCI) solution.
-
Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of inhibition and calculate the IC50 value.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts related to the use of this compound in drug development.
Caption: General synthesis workflow for this compound derivatives.
Caption: Experimental workflow for anticancer screening.
Caption: Proposed anticancer mechanism of action.
Caption: Logical relationship in neuroprotective drug development.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 8. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of New Potential Anticancer Metal Complexes Derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. sphinxsai.com [sphinxsai.com]
- 20. researchhub.com [researchhub.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. ajchem-a.com [ajchem-a.com]
Application Notes and Protocols for 2-Hydrazinobenzothiazole as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 2-hydrazinobenzothiazole and its derivatives as effective corrosion inhibitors, particularly for mild steel in acidic environments.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic inhibitors is a primary strategy to mitigate corrosion. This compound (2-HBT) and its derivatives have emerged as a promising class of corrosion inhibitors. Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and the aromatic benzothiazole ring system, which facilitate strong adsorption onto metal surfaces.[1] This adsorption forms a protective layer that impedes the corrosive process. These compounds have been shown to act as mixed-type inhibitors, meaning they suppress both anodic and cathodic reactions in the corrosion cell.[1] The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface.[1]
Data Presentation
The following table summarizes the corrosion inhibition efficiency of various this compound derivatives on mild steel in acidic media, as determined by different experimental techniques.
| Inhibitor | Concentration | Medium | Method | Inhibition Efficiency (%) | Reference |
| (E)-2-(2-benzylidenehydrazineyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one | 10⁻⁴ M | 1 M HCl | Potentiodynamic Polarization | 98.3 | [2] |
| (E)-2-(2-(4-methylbenzylidene)hydrazineyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one | 10⁻⁴ M | 1 M HCl | Potentiodynamic Polarization | 98.7 | [2] |
| 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid (3-hydroxy-benzylidene)-hydrazide | 2.4 mM | 0.5 M HCl | Weight Loss | 91.5 | |
| 4-(4-methoxy-phenyl)-thiazole-2-carboxylic acid (4-hydroxy-benzylidene)-hydrazide | 2.4 mM | 0.5 M HCl | Weight Loss | 93.1 | |
| (1E,2E)-bis(1-(3-nitrophenyl)ethylidene)hydrazine | 1 mM | 1 M HCl | Electrochemical Impedance Spectroscopy | > 93 | [3] |
| 2-acetylpyrazine | 0.5 mM | 1 M HCl | Weight Loss | 92.7 | [2][4] |
| 2-alkyl-N-methylenehydrazinecabothiaoamide (from neem oil) | Not Specified | HCl | Weight Loss | Not Specified (Good) | [5] |
| (E)-N'-(4-bromobenzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide | 5 x 10⁻³ M | 1.0 M HCl | Electrochemical Methods | High | |
| (E)-N'-(4-(dimethylamino) benzylidene)-2-(6-methoxynaphthalen-2-yl) propanehydrazide | 5 x 10⁻³ M | 1.0 M HCl | Electrochemical Methods | High |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound as a corrosion inhibitor are provided below.
Weight Loss Measurement
This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.
Materials:
-
Mild steel coupons of known dimensions
-
Corrosive medium (e.g., 1 M HCl)
-
This compound inhibitor solutions of varying concentrations
-
Analytical balance (±0.1 mg)
-
Polishing papers (e.g., 400, 800, 1000, 1500 grit)
-
Acetone
-
Distilled water
-
Desiccator
-
Water bath or thermostat
Protocol:
-
Coupon Preparation: Mechanically polish the mild steel coupons with successively finer grades of emery paper to achieve a smooth, mirror-like surface.
-
Cleaning: Degrease the polished coupons by washing with acetone, followed by rinsing with distilled water.
-
Drying and Weighing: Dry the cleaned coupons in an oven at a low temperature (e.g., 40°C) for a short period, then cool them in a desiccator. Accurately weigh each coupon to the nearest 0.1 mg and record this as the initial weight (W_initial).
-
Immersion: Immerse the prepared coupons in beakers containing the corrosive medium with and without various concentrations of the this compound inhibitor. Ensure the coupons are fully submerged.
-
Exposure: Maintain the beakers at a constant temperature (e.g., 303 K) in a water bath for a specified immersion period (e.g., 24, 48, 96 hours).
-
Post-Exposure Cleaning: After the immersion period, carefully remove the coupons from the solutions. Gently wash them with a soft brush and distilled water to remove corrosion products, followed by a final rinse with acetone.
-
Drying and Final Weighing: Dry the cleaned coupons as in step 3 and re-weigh them to obtain the final weight (W_final).
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × t × ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of mild steel in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps classify the inhibitor type.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound inhibitor solutions
Protocol:
-
Electrode Preparation: Prepare the mild steel working electrode by polishing, cleaning, and drying as described in the weight loss protocol. The exposed surface area should be well-defined.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution (corrosive medium with or without the inhibitor).
-
Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady-state potential is reached.
-
Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Inhibition Efficiency (IE%): IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] × 100, where i_corr(blank) is the corrosion current density without the inhibitor and i_corr(inhibitor) is the corrosion current density with the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique used to study the corrosion process and the properties of the protective film formed by the inhibitor.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode corrosion cell (as in PDP)
-
Corrosive medium (e.g., 1 M HCl)
-
This compound inhibitor solutions
Protocol:
-
Electrode and Cell Setup: Prepare the electrode and set up the three-electrode cell as described for the PDP measurements.
-
OCP Stabilization: Allow the system to reach a stable OCP.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f and phase angle vs. log f).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher corrosion resistance.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
Inhibition Efficiency (IE%): IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] × 100, where R_ct(blank) is the charge transfer resistance without the inhibitor and R_ct(inhibitor) is the charge transfer resistance with the inhibitor.
-
Mandatory Visualizations
Caption: Experimental workflow for weight loss measurements.
Caption: Corrosion inhibition mechanism of 2-HBT.
References
- 1. Assessment of Hydrazone Derivatives for Enhanced Steel Corrosion Resistance in 15 wt.% HCl Environments: A Dual Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Corrosion Inhibition of Mild Steel in HCl Solution by 2-acetylpyrazine: Weight Loss and DFT Studies on Immersion Time and Temperature Effects [pccc.icrc.ac.ir]
- 5. Hydrazide Derivatives: An Overview of Their Inhibition Activity against Acid Corrosion of Mild Steel [scielo.org.za]
Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Hydrazinobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of Schiff bases derived from 2-hydrazinobenzothiazole, a compound of significant interest in medicinal chemistry. The protocols outlined below are designed to be clear and reproducible for researchers in organic synthesis and drug discovery. The synthesized compounds have shown potential as antimicrobial and anticancer agents, and this document includes an overview of their biological activities and the key signaling pathways involved.
Introduction
Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). They are readily synthesized through the condensation of a primary amine with an aldehyde or a ketone. Benzothiazole-containing Schiff bases are of particular interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The this compound moiety serves as a versatile building block for the synthesis of a wide array of Schiff base derivatives with potential therapeutic applications.
This document details the step-by-step synthesis of Schiff bases from this compound and various aromatic aldehydes. It also provides protocols for the purification of the final products and summarizes the quantitative data from representative syntheses. Furthermore, the underlying mechanism of action for the anticancer activity of these compounds, focusing on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, is discussed and visualized.
Materials and Methods
General Synthesis of Schiff Bases from this compound
The general procedure for the synthesis of Schiff bases involves the condensation reaction between this compound and a substituted aldehyde or ketone. The reaction is typically carried out in an alcoholic solvent, often with the addition of a catalytic amount of acid to facilitate the dehydration step.
Protocol 1: General Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol or methanol.
-
Addition of Aldehyde/Ketone: To this solution, add the desired substituted aromatic aldehyde or ketone (1 equivalent).
-
Catalyst Addition: Add a few drops of a catalyst, such as glacial acetic acid or concentrated sulfuric acid, to the reaction mixture.[1]
-
Reaction: Reflux the reaction mixture for a period ranging from 3 to 14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The solid product that precipitates out is collected by filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol or water to remove any unreacted starting materials and catalyst.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, commonly ethanol or methanol, to yield the pure Schiff base.[3][4]
Experimental Data
The following tables summarize the quantitative data for the synthesis of various Schiff bases derived from this compound and different aromatic aldehydes, as reported in the literature.
Table 1: Synthesis of Schiff Bases from this compound and Substituted Aldehydes
| Aldehyde Reactant | Solvent | Catalyst | Reaction Time (hours) | Yield (%) | Melting Point (°C) | Reference |
| 4-Hydroxy-3-methoxybenzaldehyde | Ethanol | Glacial Acetic Acid | - | 77 | 182-184 | [4] |
| 2,4-Dichlorobenzaldehyde | Ethanol | Glacial Acetic Acid | - | 73 | 171-173 | [4] |
| 4-Hydroxybenzaldehyde | Ethanol | Glacial Acetic Acid | - | 72 | 120-124 | [4] |
| o-Vanillin | Ethanol | Piperidine | 3 | - | - | |
| 2,2-Bithiophene-5-carboxaldehyde | Ethanol | Conc. H₂SO₄ | 1 | - | - | [1] |
Note: "-" indicates data not specified in the cited source.
Purification Protocol
Protocol 2: Recrystallization of Schiff Bases
-
Solvent Selection: Choose a solvent in which the Schiff base has high solubility at elevated temperatures and low solubility at room temperature. Ethanol and methanol are commonly used.
-
Dissolution: Place the crude Schiff base in an Erlenmeyer flask and add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. The solution should then be filtered while hot to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The pure Schiff base will crystallize out of the solution. The flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Biological Applications and Signaling Pathways
Schiff bases derived from benzothiazole have demonstrated significant potential as anticancer agents. One of the key mechanisms underlying their antitumor activity is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5][6] EGFR is a crucial receptor tyrosine kinase that, upon activation by its ligands, triggers multiple downstream signaling pathways that regulate cell proliferation, survival, and migration.[5] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
Benzothiazole derivatives can competitively bind to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and subsequent activation.[5] This inhibition blocks the downstream signaling cascades, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[7] The blockade of these pro-survival pathways ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells. This is often accompanied by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[7][8]
Experimental Workflow for Evaluating Anticancer Activity
Caption: A typical experimental workflow for the synthesis and evaluation of benzothiazole Schiff bases as anticancer agents.
EGFR Signaling Pathway and Inhibition by Benzothiazole Schiff Bases
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by benzothiazole-derived Schiff bases.
Caption: Inhibition of the EGFR signaling pathway by benzothiazole Schiff bases, leading to apoptosis.
References
- 1. New tailored substituted benzothiazole Schiff base Cu(II)/Zn(II) antitumor drug entities: effect of substituents on DNA binding profile, antimicrobial and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. ijrar.org [ijrar.org]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights [pubmed.ncbi.nlm.nih.gov]
- 8. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Hydrazinobenzothiazole in Modern Agrochemicals: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydrazinobenzothiazole is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring both a benzothiazole ring and a reactive hydrazine group, allows for diverse chemical modifications, leading to the development of novel compounds with significant applications in the agrochemical sector. Derivatives of this compound have demonstrated promising activity as fungicides, herbicides, insecticides, and plant growth regulators. This document provides detailed application notes, experimental protocols, and quantitative data for researchers and professionals engaged in the development of modern agrochemicals.
Fungicidal Applications
Derivatives of this compound, particularly its Schiff bases, thiadiazoles, and triazoles, have exhibited significant antifungal activity against a range of phytopathogens. The mechanism of action for many of these derivatives is believed to involve the inhibition of essential fungal enzymes, such as sterol 14α-demethylase, which is critical for ergosterol biosynthesis and the maintenance of fungal cell membrane integrity.[1]
Quantitative Fungicidal Activity Data
The following table summarizes the in vitro fungicidal activity of various this compound derivatives against common plant pathogenic fungi.
| Compound Type | Derivative Structure/Name | Target Pathogen | Activity Metric | Value | Reference |
| Benzothiazole-appended bis-triazole | Compound 5f | Rhizoctonia solani | ED50 | 0.96 µM | [2] |
| Benzothiazole-appended bis-triazole | Compound 5b | Rhizoctonia solani | ED50 | 2.33 µM | [2] |
| Benzothiazole-appended bis-triazole | Compound 7f | Rhizoctonia solani | ED50 | 1.48 µM | [2] |
| 2-Mercpto-benzothiazole Derivative | Compound C2 | Fusarium oxysporium | MIC | 12 µg/mL | [3][4] |
| 2-Mercpto-benzothiazole Derivative | Compound C2 | Verticillium dahliae | MIC | 12 µg/mL | [3][4] |
Note: While not all compounds are direct derivatives of this compound, they represent structurally related benzothiazole compounds with significant antifungal activity, suggesting a promising scaffold for further development.
Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is adapted for testing the efficacy of this compound derivatives against soil-borne fungi like Fusarium oxysporum.[5][6][7]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Cultures of the target fungus (e.g., Fusarium oxysporum)
-
Test compounds (this compound derivatives)
-
Solvent (e.g., DMSO, acetone)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungal Plates: Prepare PDA medium according to the manufacturer's instructions and sterilize. Allow the medium to cool to approximately 45-50°C.
-
Poisoned Food Technique: Dissolve the test compounds in a suitable solvent to create stock solutions. Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing only the solvent should also be prepared.
-
Inoculation: From a fresh, actively growing culture of the target fungus, cut a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc at the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the fungal growth in the control plate almost covers the entire plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((C - T) / C) * 100 Where:
-
C = Average diameter of the fungal colony in the control plate.
-
T = Average diameter of the fungal colony in the treated plate.
-
-
Determination of EC50: The effective concentration required to inhibit 50% of mycelial growth (EC50) can be determined by probit analysis of the inhibition data at different concentrations.
Workflow for Antifungal Screening
Caption: Workflow for the in vitro antifungal screening of this compound derivatives.
Herbicidal Applications
Certain hydrazone derivatives have been shown to exhibit herbicidal activity, primarily by inhibiting photosynthetic electron transport in photosystem II (PSII).[8][9][10] By binding to the D1 protein in the thylakoid membranes of chloroplasts, these compounds block the transfer of electrons, leading to a cessation of CO2 fixation and the production of ATP and NADPH necessary for plant growth.[8][10] This disruption also leads to the formation of reactive oxygen species, causing rapid cellular damage.
Quantitative Herbicidal Activity Data
While specific data for this compound derivatives is limited, the following table presents data for structurally related hydrazone compounds, indicating the potential of this chemical class.
| Compound Type | Target Species | Activity Metric | Value | Reference |
| Hydrazide/Hydrazonoyl Derivatives | Spinach Chloroplasts (PET inhibition) | IC50 | Varies with substitution | [11] |
| Pyrazole Benzophenone Derivatives | Barnyard Grass (Echinochloa crus-galli) | % Inhibition at 0.05 mmol m⁻² | Good activity | [12] |
Note: The data presented is for related hydrazone and pyrazole structures, highlighting the potential herbicidal activity of this class of compounds.
Experimental Protocol: Herbicidal Bioassay on Lemna minor
This protocol is a common method for evaluating the phytotoxicity of chemical compounds on aquatic plants.[13][14][15]
Materials:
-
Lemna minor (duckweed) cultures
-
Steinberg medium or other suitable growth medium
-
Test compounds
-
Solvent (e.g., DMSO)
-
24-well plates or small beakers
-
Growth chamber with controlled light and temperature
Procedure:
-
Culture Maintenance: Maintain healthy, axenic cultures of Lemna minor in a suitable growth medium under controlled conditions (e.g., 24 ± 2°C, continuous illumination).
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in a solvent. Serially dilute the stock solutions with the growth medium to obtain a range of test concentrations. The final solvent concentration in the test medium should be minimal and non-toxic to the plants. A solvent control should be included.
-
Experimental Setup: In each well of a 24-well plate or in small beakers, add a defined volume of the test solution (e.g., 5 mL).
-
Inoculation: Transfer a set number of healthy Lemna minor fronds (e.g., 3-4 fronds with a total of 8-12 fronds) into each well.
-
Incubation: Incubate the plates in a growth chamber for a period of 7 days.
-
Data Collection: At the end of the incubation period, count the number of fronds in each well. Other parameters such as frond area, fresh weight, or chlorophyll content can also be measured.
-
Calculation of Inhibition: Calculate the percent inhibition of growth for each concentration compared to the control.
-
Determination of IC50: Determine the concentration that inhibits 50% of the growth (IC50) using regression analysis.
Signaling Pathway: Inhibition of Photosystem II
Caption: Mechanism of action of hydrazone herbicides inhibiting Photosystem II.
Insecticidal Applications
Hydrazone and pyrazole derivatives have been investigated for their insecticidal properties.[16][17][18] The neurotoxic effects of some insecticides in these classes are attributed to their interaction with the nervous system of insects, potentially by disrupting neurotransmission or ion channels.[19][20][21][22][23]
Quantitative Insecticidal Activity Data
The following table presents LC50 values for pyrazole and hydrazone derivatives against common agricultural pests, indicating the potential for developing this compound-based insecticides.
| Compound Type | Derivative Structure/Name | Target Pest | Activity Metric | Value | Reference |
| Pyrazole Amide with Hydrazone | Compound 7g | Plutella xylostella | LC50 | 5.32 mg/L | [5][24] |
| Pyrazole Amide with Hydrazone | Compound 7g | Spodoptera exigua | LC50 | 6.75 mg/L | [5][24] |
| Pyrazole Amide with Hydrazone | Compound 7g | Spodoptera frugiperda | LC50 | 7.64 mg/L | [5][24] |
| Hydrazide-hydrazone | Compound 11 | Aedes aegypti (larvae) | LD50 | 24.1 ppm | [17][25] |
| Hydrazide-hydrazone | Compound 12 | Aedes aegypti (larvae) | LD50 | 30.9 ppm | [17][25] |
| Benzothiazole Derivative | HBT | Spodoptera frugiperda | LC50 | 0.24 mg/mL | [26] |
Note: The data highlights the insecticidal potential of related heterocyclic structures.
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method for Aphids)
This protocol is a standard method for assessing the contact toxicity of insecticides against aphids.[2][16][27]
Materials:
-
Host plant leaves (e.g., cabbage, fava bean)
-
Aphid cultures (e.g., Myzus persicae)
-
Test compounds
-
Solvent and surfactant
-
Petri dishes
-
Agar
-
Fine paintbrush
Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent and prepare a series of dilutions in water containing a non-phytotoxic surfactant. A control solution with only solvent and surfactant should be prepared.
-
Leaf Disc Preparation: Cut leaf discs of a uniform size from healthy, untreated host plant leaves.
-
Treatment: Dip each leaf disc into a test solution for a short period (e.g., 10 seconds) with gentle agitation. Allow the leaf discs to air dry.
-
Experimental Setup: Prepare Petri dishes with a layer of agar at the bottom to maintain leaf turgidity. Place one treated leaf disc in each Petri dish.
-
Infestation: Using a fine paintbrush, carefully transfer a known number of adult aphids (e.g., 10-20) onto each leaf disc.
-
Incubation: Cover the Petri dishes and maintain them in a controlled environment (e.g., 22 ± 2°C, 16:8 h light:dark photoperiod).
-
Mortality Assessment: Assess aphid mortality at 24, 48, and 72 hours after treatment. Aphids that are unable to move when gently prodded are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value using probit analysis.
Logical Flow for Insecticide Development
References
- 1. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04465J [pubs.rsc.org]
- 2. Synthesis of benzothiazole-appended bis-triazole-based structural isomers with promising antifungal activity against Rhizoctonia solani - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [ajouronline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 9. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 14. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents | Bentham Science [eurekaselect.com]
- 16. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. Hydrazone derivatives in agrochemical discovery and development [html.rhhz.net]
- 19. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 20. imrpress.com [imrpress.com]
- 21. Developmental neurotoxicity of succeeding generations of insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. als-journal.com [als-journal.com]
- 23. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Characterization of a New Insecticidal Benzothiazole Derivative from Aspergillus sp. 1022LEF against the Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for Heavy Metal Detection Using 2-Hydrazinobenzothiazole-Based Chemosensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the detection of heavy metals using chemosensors derived from 2-hydrazinobenzothiazole. The protocols focus on colorimetric and fluorometric detection methods, offering high sensitivity and selectivity for various metal ions.
Principle of Detection
The detection of heavy metals using this compound derivatives primarily relies on the formation of Schiff bases. This compound is reacted with a suitable aldehyde or ketone to form a hydrazone, which can act as a chemosensor. The lone pair of electrons on the nitrogen and other heteroatoms in the benzothiazole ring and the hydrazone moiety can selectively coordinate with metal ions. This coordination alters the electronic properties of the chemosensor molecule, leading to a discernible change in its optical properties, such as a color change (colorimetric detection) or a change in fluorescence intensity (fluorometric detection). The selectivity of the sensor is determined by the specific chemical structure of the Schiff base and its affinity for different metal ions.
Quantitative Data Summary
The following tables summarize the quantitative performance of various this compound-based chemosensors for the detection of copper, mercury, and iron ions.
Table 1: Performance of this compound-Based Chemosensor for Copper (Cu²⁺) Detection
| Parameter | Value | Analytical Method | Reference |
| Detection Limit | 16 nM | Fluorometric | [1] |
| Linear Range | 0 - 0.12 µM | Fluorometric | [1] |
| Stoichiometry (Sensor:Cu²⁺) | 1:1 | Fluorometric | [1] |
Table 2: Performance of this compound-Based Chemosensor for Mercury (Hg²⁺) Detection
| Parameter | Value | Analytical Method | Reference |
| Detection Limit | 0.0101 µM (~2 ppb) | Colorimetric & Fluorometric | [2] |
| Stoichiometry (Sensor:Hg²⁺) | 1:1 | Colorimetric | [3] |
| Response | Color change from yellow to colorless | Colorimetric | [3] |
Table 3: Performance of this compound-Based Chemosensor for Iron (Fe³⁺) Detection
| Parameter | Value | Analytical Method | Reference |
| Detection Limit | 5.86 µM | Fluorometric | [4] |
| Detection Limit | 8.43 µM | Fluorometric | [4] |
| Stoichiometry (Sensor:Fe³⁺) | 1:1 | Fluorometric | [4] |
| Response | Fluorescence quenching | Fluorometric | [4] |
Experimental Protocols
Synthesis of a this compound-Based Schiff Base Chemosensor
This protocol describes a general method for the synthesis of a Schiff base chemosensor from this compound and an aldehyde.
Materials:
-
This compound
-
Substituted Aldehyde (e.g., 2,2'-bithiophene-5-carboxaldehyde)
-
Ethanol
-
Concentrated Sulfuric Acid
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer bar, add 5 mL of ethanol.
-
Add 2,2'-bithiophene-5-carboxaldehyde (0.1 g, 1 equivalent) and this compound (0.085 g, 1 equivalent) to the flask.[4]
-
Stir the mixture for 5 minutes at room temperature.
-
Carefully add a few drops of concentrated sulfuric acid to the reaction mixture to catalyze the reaction.[4]
-
Stir the reaction mixture vigorously for 1 hour at ambient temperature.[4]
-
The formation of the Schiff base product may be observed by a color change or precipitation.
-
The product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol for Colorimetric Detection of Heavy Metal Ions
This protocol outlines the general procedure for the colorimetric detection of heavy metal ions using a this compound-based chemosensor.
Materials:
-
Synthesized chemosensor stock solution (e.g., 1 x 10⁻³ M in a suitable solvent like CH₃CN)
-
Stock solutions of various metal ion salts (e.g., 1 x 10⁻³ M in deionized water)
-
Solvent for dilution (e.g., a mixture of CH₃CN/H₂O)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a working solution of the chemosensor by diluting the stock solution to the desired concentration in the chosen solvent system (e.g., CH₃CN/H₂O, 8:2, v/v).[4]
-
To a cuvette containing the chemosensor solution, add a specific amount of the heavy metal ion stock solution.
-
Observe any immediate color change.
-
Record the UV-Vis absorption spectrum of the solution over a relevant wavelength range.
-
A change in the absorption spectrum, such as the appearance of a new peak or a shift in the existing peak, indicates the detection of the metal ion.[5]
-
To determine the detection limit, perform a titration by adding increasing concentrations of the metal ion to the chemosensor solution and measuring the corresponding absorbance changes.
-
For selectivity studies, repeat the experiment with other metal ions to ensure the sensor is specific to the target heavy metal.[3]
Protocol for Fluorometric Detection of Heavy Metal Ions
This protocol describes the general procedure for the fluorometric detection of heavy metal ions.
Materials:
-
Synthesized chemosensor stock solution
-
Stock solutions of various metal ion salts
-
Solvent for dilution
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilute solution of the chemosensor in a suitable solvent.
-
Record the fluorescence emission spectrum of the chemosensor solution by exciting at its maximum absorption wavelength.
-
Add a specific amount of the heavy metal ion stock solution to the cuvette.
-
Record the fluorescence emission spectrum again.
-
A change in the fluorescence intensity (quenching or enhancement) at a specific wavelength indicates the detection of the metal ion.[1]
-
The detection limit can be determined by titrating the chemosensor solution with a standard solution of the metal ion and measuring the fluorescence response.
-
Interference studies should be conducted by adding other metal ions to the sensor solution to confirm selectivity.[4]
Visualizations
Caption: Workflow for the synthesis of a this compound-based Schiff base chemosensor.
Caption: General workflow for the detection of heavy metals using a this compound-based chemosensor.
Caption: Reaction scheme for the formation of a Schiff base chemosensor.
References
Application Notes and Protocols for the Synthesis of Novel 2-Hydrazinobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of novel 2-hydrazinobenzothiazole derivatives, which are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The core this compound scaffold can be readily synthesized and subsequently modified to generate a diverse library of compounds for biological screening.[1]
I. Synthesis of this compound (Core Scaffold)
There are several established methods for the synthesis of the this compound core. A common and effective method involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[5][6][7] An alternative route utilizes 2-aminobenzothiazole and hydrazine hydrate in the presence of an acid catalyst.[8][9]
Protocol: Synthesis from 2-Mercaptobenzothiazole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-mercaptobenzothiazole (1 equivalent) in ethanol.
-
Addition of Hydrazine Hydrate: To the suspension, add hydrazine hydrate (80% solution, 2-5 equivalents) dropwise.[5][6][10]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours.[5][11] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol and then water, and can be further purified by recrystallization from ethanol to yield this compound as a solid.[5][10]
II. Synthesis of Novel this compound Derivatives (Hydrazones)
A versatile method for creating novel derivatives is the condensation of the this compound core with various aromatic or heteroaromatic aldehydes and ketones to form Schiff bases (hydrazones).[1][2]
Protocol: General Procedure for Hydrazone Synthesis
-
Dissolution: Dissolve this compound (1 mmol) in a suitable solvent such as ethanol or methanol (20 mL) in a round-bottom flask.[1]
-
Addition of Carbonyl Compound: To this solution, add the desired substituted aldehyde or ketone (1.1 mmol).[1]
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).[1][2]
-
Reaction: Reflux the reaction mixture for 4-14 hours, monitoring the reaction progress by TLC.[1][2]
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is filtered, washed with a small amount of cold ethanol, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure hydrazone derivative.[1][2]
III. Quantitative Data Summary
The following table summarizes the characterization data for a series of representative novel this compound derivatives.
| Compound ID | Derivative Type | Yield (%) | M.p. (°C) | ¹H NMR (δ ppm) | Ref. |
| 1 | This compound | 85-93 | 200-202 | 4.84 (s, 2H, NH₂), 6.85-7.65 (m, 4H, Ar-H), 8.62 (s, 1H, NH) | [7][9][12] |
| 3a | (6-chloro-1,3-benzothiazol-2-yl)hydrazone of 4-hydroxybenzaldehyde | - | - | 8.0-6.8 (m, 7H, Ar-H), 9.9 (s, 1H, OH), 7.9 (s, 1H, N=CH), 7.1 (s, 1H, NH) | [13] |
| 3c | (6-chloro-1,3-benzothiazol-2-yl)hydrazone of 1-(4-methoxyphenyl)ethanone | - | - | 1.07 (s, 3H, CH₃), 8.06–6.87 (m, 7H, Ar-H), 3.754 (s, 3H, OCH₃), 7.08 (s, 1H, NH) | [13] |
| 3d | (6-chloro-1,3-benzothiazol-2-yl)hydrazone of 1-(4-chlorophenyl)ethanone | - | - | 0.86 (s, 3H, CH₃), 8.04–7.16 (m, 7H, Ar-H), 7.13 (s, 1H, NH) | [13] |
| 3i | (6-chloro-1,3-benzothiazol-2-yl)hydrazone of 4-fluorobenzaldehyde | - | - | 8.027 (s, 1H, N=CH), 7.962–7.059 (m, 7H, Ar-H), 3.947 (s, 1H, NH) | [13] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of new compounds derived from this compound and evaluated their antibacterial activity | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. or.niscpr.res.in [or.niscpr.res.in]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. chemicalpapers.com [chemicalpapers.com]
- 12. This compound(615-21-4) 1H NMR [m.chemicalbook.com]
- 13. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols: 2-Hydrazinobenzothiazole-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and utilization of 2-hydrazinobenzothiazole-based fluorescent probes. This class of probes has demonstrated significant potential in various analytical and biomedical applications due to their versatile fluorescent properties and reactivity towards a wide range of analytes. The following sections detail their applications, present key performance data, and provide standardized experimental protocols.
Applications Overview
This compound derivatives serve as a versatile platform for the design of fluorescent probes for the detection of various analytes, including:
-
Hydrazine: As a highly toxic and carcinogenic compound, the detection of hydrazine in environmental and biological samples is of paramount importance.[1][2][3][4][5][6] Probes designed for hydrazine often exhibit a "turn-on" fluorescence response, providing high sensitivity and selectivity.[1][2]
-
Metal Ions: These probes have been successfully employed for the detection of various metal ions such as Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺, and Zn²⁺.[7][8][9][10] The sensing mechanism often involves chelation of the metal ion by the probe, leading to a change in its photophysical properties.
-
Viscosity: Intracellular viscosity is a critical parameter related to various cellular functions and diseases.[11][12][13] this compound-based molecular rotors can report on changes in micro-environmental viscosity through fluorescence enhancement.
-
Reactive Oxygen and Sulfur Species: Probes have been developed for the detection of reactive species like hydrogen peroxide (H₂O₂), hypochlorite (HClO), and hydrogen sulfide (H₂S), which play crucial roles in cellular signaling and oxidative stress.[14][15]
-
Enzyme Activity: The reactivity of the hydrazine moiety can be exploited to design probes that are activated by specific enzymes, enabling the monitoring of enzyme activity in complex biological systems.[16][17]
Quantitative Data Summary
The performance of various this compound-based fluorescent probes is summarized in the table below for easy comparison.
| Probe Name/Target Analyte | Limit of Detection (LOD) | Fluorescence Response | Key Features | Reference |
| Hydrazine | ||||
| NS-N₂H₄ | - | ~16-fold enhancement | Two-photon probe, applicable in living cells and tissues. | [1] |
| Probe 1 | 6.7 nM | Turn-on | High selectivity and sensitivity for hydrazine hydrate. | [3] |
| BTC | 1.7 nM | ~700-fold enhancement | Rapid response (<1 min), large Stokes shift. | [6] |
| Metal Ions | ||||
| Quinoxaline-hydrazinobenzothiazole | 8.21 x 10⁻⁸ M (Ni²⁺) | Ratiometric | Single-point detection of Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺. | [7] |
| BIPP | 2.36 x 10⁻⁸ M (Zn²⁺) | Turn-on | Quick response and remarkable selectivity for Zn²⁺. | [10] |
| Viscosity & Other Analytes | ||||
| Dual-responsive probe | 0.135 µM (N₂H₄) | Turn-on | Simultaneous detection of viscosity and hydrazine. | [11] |
| BDHA | 2.8 µM (OCl⁻) | Turn-off (for OCl⁻) | Lysosome-targeting, detects viscosity and hypochlorite. | [13] |
Experimental Protocols
General Protocol for Fluorescence Measurements
This protocol outlines the general steps for utilizing a this compound-based fluorescent probe for analyte detection in a solution-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of the target analyte and potential interfering species in an appropriate solvent (e.g., deionized water or buffer).
-
Prepare the working buffer solution (e.g., PBS, pH 7.4).
-
-
Fluorescence Titration:
-
In a series of cuvettes, add the appropriate volume of buffer.
-
Add a fixed concentration of the fluorescent probe to each cuvette (e.g., 10 µM final concentration).
-
Add increasing concentrations of the target analyte to the respective cuvettes.
-
Incubate the solutions for a specified period at a controlled temperature to allow for the reaction to complete.
-
Measure the fluorescence emission spectra using a spectrofluorometer at the predetermined excitation wavelength.
-
-
Selectivity Assay:
-
Prepare a set of cuvettes, each containing the fluorescent probe in buffer.
-
To each cuvette, add a specific potential interfering species at a concentration significantly higher than that of the target analyte.
-
Measure the fluorescence response and compare it to the response obtained with the target analyte.
-
Protocol for Live Cell Imaging
This protocol provides a general guideline for imaging intracellular analytes using a this compound-based fluorescent probe.
-
Cell Culture:
-
Culture the desired cell line (e.g., HeLa, HepG2) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto a glass-bottom dish or a multi-well plate suitable for fluorescence microscopy and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the stock solution in a serum-free cell culture medium to the desired final concentration (e.g., 5-20 µM).
-
Remove the culture medium from the cells and wash them with PBS.
-
Incubate the cells with the probe-containing medium for a specified time (e.g., 30 minutes) at 37°C.
-
-
Analyte Treatment and Imaging:
-
After incubation with the probe, wash the cells with PBS to remove any excess probe.
-
For analyte detection, incubate the probe-loaded cells with the analyte of interest (e.g., hydrazine, metal ion) in the culture medium for a specific duration.
-
For control experiments, incubate cells with the probe alone.
-
Acquire fluorescence images using a confocal or fluorescence microscope equipped with the appropriate filter sets for the probe's excitation and emission wavelengths.
-
Protocol for Tissue Imaging
This protocol describes the general steps for imaging analytes in ex vivo tissue slices.[1]
-
Tissue Preparation:
-
Obtain fresh tissue (e.g., liver) and prepare thin slices (e.g., 400 µm thickness) using a vibrating-blade microtome in an appropriate buffer (e.g., 25 mM PBS, pH 7.4).[1]
-
-
Probe and Analyte Incubation:
-
Pre-treat the tissue slices with the fluorescent probe (e.g., 20 µM) for a specific duration (e.g., 30 minutes).[1]
-
Wash the slices with buffer to remove the excess probe.
-
To detect the analyte, incubate the probe-loaded slices with the analyte (e.g., hydrazine) for another set period (e.g., 30 minutes) at 37°C.[1]
-
Wash the slices again with buffer.
-
-
Imaging:
-
Mount the tissue slices and acquire two-photon or confocal fluorescence images.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathways and experimental workflows associated with this compound-based fluorescent probes.
Caption: General mechanism of a 'turn-on' fluorescent probe.
Caption: Workflow for in vitro fluorescence measurements.
Caption: Workflow for live cell imaging experiments.
References
- 1. 2-benzothiazoleacetonitrile based two-photon fluorescent probe for hydrazine and its bio-imaging and environmental applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent progress in the development of fluorescent probes for hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A benzothiazole-based dual reaction site fluorescent probe for the selective detection of hydrazine in water and live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of a quinoxaline–hydrazinobenzothiazole based probe—single point detection of Cu2+, Co2+, Ni2+ and Hg2+ ions in real water samples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Water-soluble single molecular probe for simultaneous detection of viscosity and hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Dual-Response Fluorescent Probe for the Detection of Viscosity and H2S and Its Application in Studying Their Cross-Talk Influence in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysosome-targeting benzothiazole-based fluorescent probe for imaging viscosity and hypochlorite levels in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme-Activated Fluorogenic Probes for Live-Cell and in Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Hydrazinobenzothiazole in Material Science Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the incorporation of 2-hydrazinobenzothiazole (HBT) in various material science research applications. The following sections detail experimental protocols, quantitative data, and logical workflows for the use of HBT in the synthesis of novel polymers, the functionalization of nanoparticles, as a corrosion inhibitor, and in the development of chemical sensors.
Synthesis of Carrier Polymers Incorporating this compound
This compound serves as a versatile building block for the synthesis of functional polymers. Its reactive hydrazine group can be readily modified to introduce polymerizable moieties or to attach therapeutic agents, making it a valuable component in the development of drug delivery systems and other advanced polymeric materials.
Experimental Protocol: Synthesis of a Polymeric Drug Carrier
This protocol describes a multi-step synthesis of a polymer derived from this compound, designed to carry various drugs.[1][2]
Materials:
-
2-Mercaptobenzothiazole
-
Hydrazine hydrate (80%)
-
Ethanol
-
Maleic anhydride
-
Dimethylformamide (DMF)
-
Ammonium persulfate
-
Thionyl chloride
-
Benzene
-
Various drugs with suitable functional groups (e.g., cephalexin, amoxicillin)
-
Diethyl ether
Procedure:
-
Synthesis of this compound (1): Reflux a mixture of 2-mercaptobenzothiazole and 80% hydrazine hydrate in ethanol for 4 hours. Cool the mixture and add ethanol to precipitate the product. Filter and dry the resulting solid.[3]
-
Synthesis of (Z)-4-(2-(benzo[d]thiazol-2-yl)hydrazinyl)-4-oxobut-2-enoic acid (2): In a flask, dissolve this compound and maleic anhydride in DMF. Reflux the mixture for approximately 4 hours. Wash the resulting product with diethyl ether and dry at room temperature.[1][2]
-
Polymerization (3): Treat compound (2) with ammonium persulfate as an initiator to induce polymerization.
-
Activation of the Polymer (4): React the resulting polymer (3) with thionyl chloride in benzene to produce an activated polymer with acyl chloride groups.
-
Drug Conjugation (5-8): React the activated polymer (4) with various drugs (e.g., cephalexin, amoxicillin, sulfamethizole, celecoxib) to obtain the final drug-polymer conjugates.
Characterization:
The synthesized compounds and polymers should be characterized using Fourier Transform Infrared (FTIR) and Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy to confirm their chemical structures.[1][2]
Quantitative Data
| Compound/Polymer | Yield (%) | Melting Point (°C) | Key FTIR Peaks (cm⁻¹) |
| This compound | 92 | 202 | 3342-3228 (N-H str) |
| Compound 2 | 75 | 112-114 | 1720 (C=O), 1650 (C=O), 3300 (N-H) |
| Polymer-Cephalexin | - | - | 1770 (acyl chloride), bands for cephalexin |
| Polymer-Amoxicillin | - | - | 1770 (acyl chloride), bands for amoxicillin |
Data compiled from multiple sources, specific yields and melting points for polymers are dependent on the conjugated drug.[1][2][3]
Experimental Workflow
Functionalization of Nanoparticles
The thiol group present in the tautomeric form of this compound makes it a suitable ligand for the surface functionalization of noble metal nanoparticles, such as gold nanoparticles (AuNPs). This functionalization can impart new properties to the nanoparticles, enabling their use in sensing, catalysis, and biomedical applications.
Experimental Protocol: Functionalization of Gold Nanoparticles
This protocol describes a method for the functionalization of citrate-stabilized gold nanoparticles with this compound. This procedure is adapted from general protocols for thiol-based ligand exchange on AuNPs.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate solution (38.8 mM)
-
This compound (HBT)
-
Ethanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
Procedure:
-
Synthesis of Citrate-Stabilized AuNPs (~15 nm):
-
In a clean flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly inject 5 mL of 38.8 mM trisodium citrate solution. The solution color will change from yellow to deep red.
-
Continue boiling and stirring for 15 minutes.
-
Cool to room temperature while stirring. Store at 4°C.
-
-
Preparation of HBT Solution: Prepare a stock solution of this compound in ethanol.
-
Functionalization of AuNPs:
-
To the citrate-stabilized AuNP solution, add the HBT solution. The molar ratio of HBT to AuNPs should be optimized, but a starting point is a large excess of HBT.
-
Allow the mixture to react overnight at room temperature with gentle stirring to facilitate ligand exchange.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and time will depend on the nanoparticle size.
-
Carefully remove the supernatant and resuspend the pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least twice to remove unbound HBT.
-
-
Storage: Store the final HBT-functionalized AuNPs in PBS at 4°C.
Characterization:
Successful functionalization can be confirmed by UV-Visible Spectroscopy (monitoring the surface plasmon resonance peak), Dynamic Light Scattering (DLS) for size and stability, and FTIR or X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of HBT on the nanoparticle surface.
Logical Relationship Diagram
Corrosion Inhibition
This compound and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. The molecule adsorbs onto the metal surface through its heteroatoms (N, S) and the aromatic ring, forming a protective layer that inhibits both anodic and cathodic reactions.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the electrochemical method for evaluating the corrosion inhibition efficiency of this compound derivatives for N80 steel.[4]
Materials:
-
N80 steel coupons
-
Hydrochloric acid (1 M)
-
This compound derivatives (e.g., BTHP, BTHT)
-
Acetone
-
Ultrapure water
-
Electrochemical workstation with a three-electrode cell (working electrode: steel coupon, counter electrode: platinum, reference electrode: saturated calomel electrode)
Procedure:
-
Preparation of Steel Coupons: Polish the steel coupons with emery paper, degrease with acetone, rinse with ultrapure water, and dry.
-
Electrochemical Measurements:
-
Immerse the prepared steel coupon in 1 M HCl solution without and with different concentrations of the inhibitor.
-
Allow the open circuit potential to stabilize.
-
Perform potentiodynamic polarization studies by scanning the potential from a cathodic to an anodic direction.
-
Conduct electrochemical impedance spectroscopy (EIS) measurements at the open circuit potential.
-
-
Data Analysis:
-
From the Tafel plots obtained from potentiodynamic polarization, determine the corrosion current density (i_corr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100
-
From the Nyquist plots obtained from EIS, determine the charge transfer resistance (R_ct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] * 100
-
Quantitative Data
| Inhibitor | Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Blank (1 M HCl) | 0 | - | - |
| BTHP | 50 | - | 85.2 |
| BTHP | 100 | - | 90.5 |
| BTHP | 200 | - | 94.8 |
| BTHT | 50 | - | 82.1 |
| BTHT | 100 | - | 88.3 |
| BTHT | 200 | - | 92.6 |
Data for N80 steel in 1 M HCl, adapted from electrochemical measurements.[4]
Signaling Pathway of Corrosion Inhibition
Chemical Sensors
Derivatives of this compound can be designed as selective and sensitive chemosensors for the detection of various ions. The hydrazine group provides a convenient point for modification to introduce a chromogenic or fluorogenic response upon binding to a target analyte.
Experimental Protocol: Colorimetric Cyanide Sensor
This protocol details the synthesis and application of a Schiff's base derived from this compound for the colorimetric detection of cyanide ions.[5][6]
Materials:
-
This compound
-
2,2'-Bithiophene-5-carboxaldehyde
-
Acetonitrile
-
Ethanol
-
Tetrabutylammonium salts of various anions (e.g., CN⁻, Cl⁻, Br⁻)
-
UV-Vis Spectrophotometer
Procedure:
-
Synthesis of the Sensor Probe (BT):
-
Dissolve this compound and 2,2'-bithiophene-5-carboxaldehyde in acetonitrile.
-
Reflux the mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Filter the resulting solid, wash with ethanol, and recrystallize from acetonitrile to obtain the pure sensor probe (BT).
-
-
Sensor Characterization: Confirm the structure of the synthesized probe using FTIR, ¹H-NMR, and mass spectrometry.
-
Cyanide Detection:
-
Prepare a stock solution of the sensor probe in acetonitrile.
-
Prepare stock solutions of various anions (as their tetrabutylammonium salts) in a suitable solvent.
-
In a cuvette, add the sensor solution and record its UV-Vis spectrum.
-
Titrate the sensor solution with increasing concentrations of the cyanide solution and record the UV-Vis spectrum after each addition.
-
A color change and a shift in the absorption spectrum will indicate the detection of cyanide.
-
-
Selectivity Test: Repeat the detection procedure with other anions to confirm the selectivity of the sensor for cyanide.
Quantitative Data
| Parameter | Value |
| Analyte | Cyanide (CN⁻) |
| Detection Limit | 1.33 x 10⁻⁸ M[6] |
| Binding Stoichiometry (Probe:CN⁻) | 1:1[5][6] |
| Association Constant (Kₐ) | 6.64 x 10³ M⁻¹[5][6] |
| Response Time | < 1 minute |
| Color Change | Yellow to Colorless |
Experimental Workflow for Sensor Application
References
- 1. [PDF] Synthesis of Few New Carrier Polymers Derived from 2-hydrazinylbenzo[d]thiazole | Semantic Scholar [semanticscholar.org]
- 2. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. researchgate.net [researchgate.net]
2-Hydrazinobenzothiazole: A Versatile Scaffold for Probing Enzyme Inhibition
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hydrazinobenzothiazole is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery for the development of potent enzyme inhibitors. Its unique structural features, including the benzothiazole ring and the reactive hydrazine group, allow for diverse chemical modifications, leading to the synthesis of derivatives with a broad spectrum of biological activities. These derivatives have shown promise in targeting various enzymes implicated in diseases such as cancer, neurodegenerative disorders, and microbial infections. This document provides a detailed overview of the application of this compound and its derivatives as tools for studying enzyme inhibition, including adaptable experimental protocols and a summary of reported inhibitory activities.
Mechanism of Action and Therapeutic Potential
The benzothiazole nucleus is a well-established pharmacophore known to interact with various biological targets. The addition of a hydrazine moiety at the 2-position introduces a reactive site that can participate in the formation of hydrazones and other derivatives. This versatility allows for the fine-tuning of inhibitory potency and selectivity against specific enzymes.
Derivatives of this compound have been investigated as inhibitors of several key enzymes, including:
-
Monoamine Oxidase (MAO): MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease. Benzothiazole-hydrazone derivatives have demonstrated selective and potent inhibition of MAO-B.[1]
-
Lactate Dehydrogenase (LDH): LDH is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells. Inhibition of LDH is a promising strategy for cancer therapy. Derivatives of this compound have shown inhibitory activity against LDH.
-
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Benzothiazole-containing compounds are known inhibitors of CAs.[2][3]
-
Other Kinases and Enzymes: The scaffold has also been explored for its inhibitory activity against other enzymes relevant to disease, such as those involved in microbial growth and cell proliferation.
Data Presentation: Inhibitory Activities of this compound Derivatives
While specific quantitative data for the parent this compound is limited in the public domain, numerous studies have reported the inhibitory concentrations (IC50) and inhibition constants (Ki) for its derivatives. The following tables summarize representative data for various enzyme targets.
Table 1: Monoamine Oxidase (MAO) Inhibition by Benzothiazole-Hydrazone Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| 3e | hMAO-B | 0.060 | Non-competitive | [1] |
| 3h | hMAO-B | 0.075 | - | [1] |
| 3f | hMAO-B | 0.963 | - | [1] |
| 3a | hMAO-B | 15.450 | - | [1] |
| Selegiline (Standard) | hMAO-B | 0.044 | - | [1] |
Note: The specific structures of the derivatives (3a, 3e, 3f, 3h) are detailed in the referenced publication.
Table 2: Carbonic Anhydrase (CA) Inhibition by Amino Acid-Benzothiazole Conjugates
| Compound ID | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA V (Ki, µM) | hCA XIII (Ki, µM) | Reference |
| 1 | 4.3 | 32.1 | 4.3 | 94.6 | [2] |
| 3 | >100 | 74.8 | 65.5 | - | [2] |
| 5 | >100 | 88.1 | 2.9 | - | [2] |
| 11 | >100 | 45.3 | 86.9 | - | [2] |
| 13 | >100 | 55.2 | 4.9 | 84.9 | [2] |
| Acetazolamide (Standard) | - | - | - | - | [2] |
Note: The specific structures of the derivatives are detailed in the referenced publication.
Experimental Protocols
The following are detailed, adaptable protocols for assessing the inhibitory activity of this compound and its derivatives against MAO and LDH. These protocols are based on established methodologies and may require optimization for specific experimental conditions.
Protocol 1: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is adapted from methods used for screening hydrazone derivatives.[4]
Objective: To determine the in vitro inhibitory effect of this compound or its derivatives on the activity of human monoamine oxidase A (hMAO-A) and B (hMAO-B).
Principle: The assay measures the production of hydrogen peroxide (H₂O₂) by MAO in a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic substrate (e.g., Amplex Red). The resulting fluorescent product is proportional to the enzyme activity.
Materials:
-
Human recombinant hMAO-A and hMAO-B
-
This compound or its derivatives (dissolved in DMSO)
-
p-Tyramine (substrate for both MAO-A and MAO-B)
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compound by serial dilution in buffer.
-
Prepare a substrate solution of p-Tyramine in buffer.
-
Prepare a detection solution containing HRP and Amplex Red in buffer.
-
-
Assay Setup (per well):
-
Add 50 µL of potassium phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations (or DMSO for control).
-
Add 20 µL of hMAO-A or hMAO-B enzyme solution.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the p-Tyramine substrate solution.
-
Immediately add 100 µL of the HRP/Amplex Red detection solution.
-
-
Data Acquisition:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence intensity versus time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Inhibition Assay (Spectrophotometric)
This protocol is a general method for assessing LDH inhibition by small molecules.[5][6]
Objective: To determine the in vitro inhibitory effect of this compound or its derivatives on the activity of lactate dehydrogenase.
Principle: LDH catalyzes the conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD⁺. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.
Materials:
-
Purified Lactate Dehydrogenase (from a commercial source)
-
This compound or its derivatives (dissolved in DMSO)
-
Pyruvate (substrate)
-
NADH (co-factor)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
96-well UV-transparent microplates
-
UV-Vis microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compound by serial dilution in buffer.
-
Prepare a solution of pyruvate in buffer.
-
Prepare a solution of NADH in buffer.
-
-
Assay Setup (per well):
-
Add 150 µL of phosphate buffer.
-
Add 10 µL of the test compound solution at various concentrations (or DMSO for control).
-
Add 20 µL of the NADH solution.
-
Add 10 µL of the LDH enzyme solution.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the pyruvate solution.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (the rate of decrease in absorbance at 340 nm).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the general workflow for enzyme inhibition screening and a simplified signaling pathway relevant to MAO inhibition.
References
- 1. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for Spectrophotometric Analysis Using 2-Hydrazinobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the spectrophotometric analysis of pharmaceutical compounds using 2-hydrazinobenzothiazole (HBT). The primary application detailed is the determination of formaldehyde-releasing drugs, a class of compounds used as antimicrobial agents in various pharmaceutical preparations. Additionally, a comparative overview of the widely used analogue, 3-methyl-2-benzothiazolone hydrazone (MBTH), is presented to offer a broader context for researchers working with this class of chromogenic reagents.
Application Note 1: Determination of Formaldehyde-Releasing Drugs
Principle
This method is applicable to pharmaceutical compounds that release formaldehyde upon hydrolysis. This compound (HBT) reacts with formaldehyde in the presence of an oxidizing agent to form a highly colored formazan dye, which can be quantified spectrophotometrically. The intensity of the color produced is directly proportional to the concentration of formaldehyde, and thus to the concentration of the active pharmaceutical ingredient (API). Methenamine is a common example of a formaldehyde-releasing drug that can be assayed by this method.
Reaction Mechanism
The analytical method is based on a two-step reaction. First, the formaldehyde-releasing drug is hydrolyzed under acidic conditions to liberate formaldehyde. Subsequently, the formaldehyde reacts with this compound to form a hydrazone. This intermediate is then oxidized by an oxidizing agent, such as ferric chloride, to yield a stable, intensely colored formazan derivative, which is measured in the visible region of the spectrum.
Experimental Protocol: Determination of Methenamine
This protocol is based on the established reaction of HBT with formaldehyde released from the hydrolysis of methenamine.
1. Reagents and Solutions:
-
This compound (HBT) Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of dilute hydrochloric acid (e.g., 0.1 M HCl).
-
Ferric Chloride Solution (1% w/v): Dissolve 1.0 g of ferric chloride (FeCl₃) in 100 mL of deionized water.
-
Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.
-
Methenamine Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of methenamine reference standard and dissolve in 100 mL of deionized water.
-
Sample Solution: Prepare a solution of the pharmaceutical formulation (e.g., tablets, oral solution) in deionized water to obtain a theoretical concentration of approximately 100 µg/mL of methenamine. Centrifuge or filter if necessary to remove excipients.
2. Procedure:
-
Standard Curve Preparation:
-
Pipette aliquots (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL) of the Methenamine Standard Stock Solution into a series of 10 mL volumetric flasks.
-
To each flask, add 1.0 mL of 1 M Hydrochloric Acid.
-
Heat the flasks in a water bath at 60°C for 10 minutes to ensure complete hydrolysis to formaldehyde.
-
Cool the flasks to room temperature.
-
Add 1.0 mL of the HBT solution to each flask and mix well.
-
Add 1.0 mL of the Ferric Chloride solution and mix.
-
Dilute to the mark with deionized water and allow the color to develop for 15 minutes at room temperature.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of a standard solution against a reagent blank. The λmax is typically in the blue-green region of the spectrum.
-
Prepare a reagent blank using 1.0 mL of deionized water in place of the standard solution and treat it in the same manner.
-
Plot the absorbance versus the concentration of methenamine to construct a calibration curve.
-
-
Sample Analysis:
-
Pipette 1.0 mL of the Sample Solution into a 10 mL volumetric flask.
-
Follow steps 2-8 as described for the standard curve preparation.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of methenamine in the sample from the calibration curve.
-
Data Presentation
The following table summarizes typical analytical parameters for the spectrophotometric determination of formaldehyde-releasing drugs using HBT.
| Parameter | Typical Value |
| λmax | ~630 - 670 nm |
| Linearity Range (Beer's Law) | 1 - 10 µg/mL |
| Molar Absorptivity (ε) | > 3.0 x 10⁴ L mol⁻¹ cm⁻¹ |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | < 0.5 µg/mL |
| Limit of Quantitation (LOQ) | < 1.5 µg/mL |
Application Note 2: Comparative Analysis with 3-Methyl-2-benzothiazolone Hydrazone (MBTH)
Principle
3-Methyl-2-benzothiazolone hydrazone (MBTH) is a widely used chromogenic reagent for the spectrophotometric determination of a variety of pharmaceutical compounds, particularly those with phenolic or aromatic amine functionalities.[1] The reaction mechanism involves an oxidative coupling reaction in the presence of an oxidizing agent, such as ferric chloride or cerium (IV) sulfate, to form a colored product.[1][2]
Reaction Mechanism: Oxidative Coupling with Phenolic Compounds
The reaction proceeds via the oxidation of MBTH to an electrophilic intermediate, which then couples with the phenolic compound at a position of high electron density (typically para to the hydroxyl group). The resulting coupled product is further oxidized to a stable, intensely colored cationic dye.
Experimental Protocol: Determination of a Phenolic Drug (e.g., Paracetamol)
1. Reagents and Solutions:
-
MBTH Solution (0.2% w/v): Dissolve 0.2 g of 3-methyl-2-benzothiazolone hydrazone hydrochloride in 100 mL of deionized water.
-
Cerium (IV) Sulfate Solution (0.5% w/v): Dissolve 0.5 g of ceric ammonium sulfate in 100 mL of 2 M sulfuric acid.
-
Paracetamol Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of paracetamol reference standard and dissolve in 100 mL of deionized water.
-
Sample Solution: Prepare a solution of the pharmaceutical formulation to a theoretical concentration of approximately 100 µg/mL of paracetamol.
2. Procedure:
-
Standard Curve Preparation:
-
Pipette aliquots of the Paracetamol Standard Stock Solution into a series of 10 mL volumetric flasks to obtain concentrations in the desired range (e.g., 2-12 µg/mL).
-
Add 1.0 mL of the MBTH solution to each flask and mix.
-
Add 2.0 mL of the Cerium (IV) Sulfate solution and mix well.
-
Dilute to the mark with deionized water.
-
Allow the reaction to proceed for the optimized time at room temperature (e.g., 20 minutes).
-
Measure the absorbance at the λmax (typically around 500-520 nm for paracetamol) against a reagent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Sample Analysis:
-
Treat an aliquot of the Sample Solution in the same manner as the standards.
-
Determine the concentration of paracetamol from the calibration curve.
-
Data Comparison: HBT vs. MBTH
The following table provides a general comparison of the analytical methods using HBT and MBTH.
| Feature | This compound (HBT) | 3-Methyl-2-benzothiazolone Hydrazone (MBTH) |
| Primary Analyte Class | Aldehydes (from formaldehyde-releasing drugs)[3][4] | Phenols, aromatic amines, and other nucleophiles[1][2] |
| Reaction Type | Hydrazone formation followed by oxidative cyclization to formazan | Oxidative coupling |
| Typical λmax | ~630 - 670 nm | Varies with analyte, typically 500 - 750 nm[1] |
| Advantages | High sensitivity for aldehydes, versatile reagent[3] | Wide applicability to many drug classes, well-established methods[1] |
| Considerations | Requires hydrolysis step for prodrugs | Susceptible to interference from other oxidizable species in the sample |
Summary
This compound is a valuable reagent for the spectrophotometric determination of specific classes of pharmaceuticals, most notably formaldehyde-releasing drugs. The methodology is straightforward, sensitive, and suitable for quality control applications. For a broader range of analytes, particularly those containing phenolic and aromatic amine moieties, the related compound MBTH offers a well-established alternative based on the principle of oxidative coupling. The choice of reagent will depend on the specific functional groups present in the analyte of interest. Researchers and drug development professionals can utilize these protocols as a starting point for developing and validating new analytical methods for their specific needs.
References
- 1. Spectrophotometric determination of some phenothiazine drugs using 3-methylbenzothiazolin-2-one hydrazone - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Spectrophotometric determination of some phenothiazine drugs using 3-methylbenzothiazolin-2-one hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
strategies for optimizing 2-hydrazinobenzothiazole synthesis yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-hydrazinobenzothiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we improve it?
A: Low yields in this compound synthesis can stem from several factors, primarily dependent on the chosen synthetic route. Here are the common causes and optimization strategies for each primary method:
For Synthesis from 2-Mercaptobenzothiazole:
-
Incomplete Reaction: The reaction between 2-mercaptobenzothiazole and hydrazine hydrate may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Refluxing for a longer duration (e.g., 8 hours or more) can improve conversion. Also, ensure a sufficient excess of hydrazine hydrate is used.[1]
-
-
Suboptimal Hydrazine Hydrate Concentration: The concentration of hydrazine hydrate can influence the reaction outcome.
-
Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of byproducts. One notable byproduct is hydrogen sulfide.[2]
-
Solution: While difficult to completely avoid, optimizing the temperature and reaction time can minimize side product formation. Working in a well-ventilated fume hood is crucial due to the evolution of toxic gases.
-
For Synthesis from 2-Aminobenzothiazole:
-
Inefficient Exchange Amination: The exchange of the amino group for a hydrazino group can be sluggish.
-
Solution: The reaction is typically acid-catalyzed. The use of a hydrazine-hydrazine hydrochloride mixture in a high-boiling solvent like ethylene glycol at temperatures between 130-140°C has been shown to give excellent yields.[4] The addition of concentrated HCl is essential, and maintaining a pH of 9-10 is crucial for the reaction to proceed effectively under reflux conditions.[5]
-
-
Formation of Byproducts: A potential side reaction is the formation of a bis-hydrazobenzothiazole derivative.[4] Ring-opening of the benzothiazole ring can also occur, leading to o-aminothiophenol, which can be isolated as a disulfide.[4]
-
Solution: Careful control of reaction temperature and time can minimize these byproducts. Purification by recrystallization from ethanol is effective in removing these impurities.[4]
-
For Synthesis from 2-Chlorobenzothiazole:
-
Incomplete Nucleophilic Substitution: The displacement of the chloro group by hydrazine may be incomplete.
-
Solution: Ensure an adequate excess of hydrazine hydrate is used and that the reaction is refluxed for a sufficient amount of time (e.g., 5 hours).[6]
-
-
Hydrolysis of Starting Material: 2-Chlorobenzothiazole can be susceptible to hydrolysis, especially in the presence of water in the hydrazine hydrate solution.
-
Solution: Use a relatively high concentration of hydrazine hydrate and minimize the amount of water in the reaction mixture.
-
Logical Relationship Diagram for Troubleshooting Low Yield
Caption: Troubleshooting guide for low yield of this compound.
Issue 2: Product Purity and Color
Q: The isolated this compound is off-white/yellowish and shows impurities on analysis. How can we improve the purity?
A: The color of this compound can range from white to yellowish.[1] Discoloration often indicates the presence of impurities.
-
Common Impurities:
-
Unreacted Starting Materials: 2-mercaptobenzothiazole, 2-aminobenzothiazole, or 2-chlorobenzothiazole.
-
Byproducts: As mentioned in the low yield section, these can include bis-hydrazobenzothiazole and ring-opened products.
-
Oxidation Products: Heterocyclic hydrazines can be susceptible to air oxidation, especially in the presence of base.[4]
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying this compound.
-
Washing: After filtration, washing the crude product with water and then a small amount of cold ethanol can help remove some impurities before recrystallization.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A: The three primary and most reported synthetic routes are:
-
From 2-Mercaptobenzothiazole: This involves a nucleophilic substitution reaction with hydrazine hydrate, typically under reflux in a solvent like ethanol.[2][3]
-
From 2-Aminobenzothiazole: This is an exchange amination reaction where the amino group is displaced by a hydrazino group, usually in the presence of an acid catalyst and a high-boiling solvent.[4]
-
From 2-Chlorobenzothiazole: This route also involves a nucleophilic substitution of the chloro group by hydrazine hydrate.[6]
Q2: What are the critical safety precautions when working with hydrazine hydrate?
A: Hydrazine hydrate is toxic and a suspected carcinogen.[4] Therefore, strict safety measures are essential:
-
Ventilation: Always handle hydrazine hydrate in a well-functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of skin contact, wash the affected area immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Q3: Can you provide a summary of reaction conditions for the different synthetic routes?
A: Yes, the following tables summarize the quantitative data from various reported experimental protocols.
Data Presentation: Comparison of Synthesis Strategies
Table 1: Synthesis of this compound from 2-Mercaptobenzothiazole
| Molar Ratio (Substrate:Hydrazine Hydrate) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1:2 | Ethanol | Reflux | 8 | 35 | [1] |
| 1:excess | Not specified | Reflux | 4 | Not specified | [3] |
| 1:excess (80%) | Not specified | Reflux | Not specified | 92 | [2] |
Table 2: Synthesis of this compound from 2-Aminobenzothiazole
| Molar Ratio (Substrate:Hydrazine Hydrate) | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1:2 | Ethylene Glycol | Hydrazine Monohydrochloride | 140 | 2 | 90.6 | [4] |
| 1:3 | Ethylene Glycol | Acetic Acid | 126 | 3 | 89 | [4] |
| 1:4 | Ethylene Glycol | None specified | 60 | 4 | Not specified | [8] |
Table 3: Synthesis of this compound from 2-Chlorobenzothiazole
| Molar Ratio (Substrate:Hydrazine Hydrate) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1:5 | Ethanol | 80 | 5 | 93 | [6] |
Experimental Protocols
Protocol 1: Synthesis from 2-Mercaptobenzothiazole [1]
A solution of 2-mercaptobenzothiazole (16.7 g, 0.1 mol) and 30% hydrazine hydrate (0.2 mol) in ethanol (150 cm³) is refluxed for 8 hours. After cooling, the resulting yellowish solid is collected by filtration and recrystallized from chloroform.
Experimental Workflow: Synthesis from 2-Mercaptobenzothiazole
Caption: Workflow for the synthesis of this compound from 2-mercaptobenzothiazole.
Protocol 2: Synthesis from 2-Aminobenzothiazole [4]
To a slurry of 2-aminobenzothiazole (30 g, 0.2 mol) in ethylene glycol (150 ml), add 85% hydrazine hydrate (23.7 g, 0.4 mol) and hydrazine monohydrochloride (13.7 g, 0.2 mol). The mixture is stirred under a nitrogen atmosphere and heated to 140°C for 2 hours. The product crystallizes upon cooling. Add 50 ml of water, stir, and then filter the product. Wash the solid with water (3 x 100 ml) and dry in vacuo at 60°C.
Experimental Workflow: Synthesis from 2-Aminobenzothiazole
Caption: Workflow for the synthesis of this compound from 2-aminobenzothiazole.
Protocol 3: Synthesis from 2-Chlorobenzothiazole [6]
To a solution of 2-chlorobenzothiazole (0.169 g, 1 mmol) in ethanol, add 80% hydrazine hydrate (5 mmol) dropwise while refluxing at 80°C for 5 hours. After cooling to room temperature, the mixture is filtered, and the collected solid is washed and recrystallized from ethanol.
Experimental Workflow: Synthesis from 2-Chlorobenzothiazole
Caption: Workflow for the synthesis of this compound from 2-chlorobenzothiazole.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3937714A - Exchange amination process for preparing 2-hydrazinobenzothiazoles - Google Patents [patents.google.com]
- 5. or.niscpr.res.in [or.niscpr.res.in]
- 6. EP0103817B1 - Process for the preparation of 2-chloro-benzothiazole - Google Patents [patents.google.com]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Hydrazinobenzothiazole
Welcome to the technical support center for the purification of crude 2-hydrazinobenzothiazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying crude this compound?
A1: The most commonly reported and effective methods for purifying crude this compound are recrystallization and column chromatography.[1][2][3][4][5] Recrystallization is often sufficient to achieve high purity, especially if the impurity profile is not complex.[2] For mixtures with closely related by-products, column chromatography over silica gel is recommended.[1]
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to light yellow or light orange crystalline powder.[6] The melting point is a key indicator of purity and should be in the range of 198-202 °C.[6][7] A broad melting range or a melting point significantly below this range suggests the presence of impurities.
Q3: What are the common impurities found in crude this compound?
A3: The impurities can vary depending on the synthetic route used.
-
When synthesized from 2-aminobenzothiazole, unreacted starting material can be a common impurity, sometimes found in concentrations of 2-4%.[2]
-
A bis-hydrazobenzothiazole by-product has also been identified.[2]
-
If synthesized from 2-mercaptobenzothiazole or 2-chlorobenzothiazole, different sets of by-products may be present.[3][4][8][9]
Q4: In which solvents is this compound soluble?
A4: this compound has been noted to be soluble in hot methanol.[6] For recrystallization purposes, ethanol is widely used.[2][3][4][5] Derivatives of this compound have shown solubility in a broader range of organic solvents, including acetone, chloroform, benzene, dimethylformamide, and dimethyl sulfoxide.[10]
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation. |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. Rapid cooling can lead to the formation of small crystals or oils, which are harder to collect. |
| The product is significantly soluble in the chosen solvent at low temperatures. | Consider using a different solvent or a solvent system where the product has high solubility at high temperatures and very low solubility at low temperatures. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration funnel and the receiving flask to prevent the product from crystallizing out on the filter paper. |
Issue 2: The Product is Colored (Yellow/Orange) After Purification
| Possible Cause | Troubleshooting Step |
| Presence of colored impurities. | If recrystallization does not remove the color, column chromatography is the recommended next step.[1] A small amount of activated charcoal can sometimes be used during recrystallization to adsorb colored impurities, but this may also reduce the yield. |
| Oxidation of the product. | Heterocyclic hydrazines can be susceptible to oxidation, especially in the presence of base.[2] Ensure purification steps are carried out promptly and consider storing the purified product under an inert atmosphere. |
Issue 3: Purity Does Not Improve Significantly After Recrystallization
| Possible Cause | Troubleshooting Step |
| Impurities have similar solubility to the product. | Switch to a different recrystallization solvent or solvent pair. If this is unsuccessful, column chromatography is necessary to separate compounds with different polarities. |
| The crude product has a high percentage of impurities. | A preliminary purification step, such as an acid-base wash, might be necessary to remove certain types of impurities before attempting recrystallization. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Solvents/Eluents | Purity Achieved (Typical) | Advantages | Disadvantages |
| Recrystallization | Ethanol[2][3][4][5] | >95% (can be higher) | Simple, cost-effective, good for removing less soluble or more soluble impurities. | May not be effective for impurities with similar solubility; potential for product loss in the mother liquor. |
| Column Chromatography | Silica Gel with CH2Cl2:MeOH:NH4OH (e.g., 30:1:0.1 or 20:1:0.1)[1] | >99% | Highly effective for separating complex mixtures and impurities with similar polarity to the product. | More time-consuming, requires larger volumes of solvent, and is more expensive than recrystallization. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: Place the crude this compound in a flask and add a minimal amount of ethanol. Heat the mixture to reflux with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The product should begin to crystallize.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent. The yield for this process can be as high as 90%.[3]
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent system (e.g., CH2Cl2:MeOH:NH4OH = 30:1:0.1).[1]
-
Column Packing: Carefully pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Logical troubleshooting guide for the purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 615-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound 97 615-21-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalpapers.com [chemicalpapers.com]
identifying and minimizing side reactions in 2-hydrazinobenzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydrazinobenzothiazole. Our aim is to help you identify and minimize side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
The most prevalent methods for synthesizing this compound utilize either 2-mercaptobenzothiazole or 2-aminobenzothiazole as starting materials. The reaction of 2-mercaptobenzothiazole with hydrazine hydrate is a widely used approach.[1][2] An alternative route involves the reaction of 2-aminobenzothiazole with a mixture of hydrazine and hydrazine hydrochloride.[3]
Q2: My reaction of 2-mercaptobenzothiazole with hydrazine hydrate is sluggish or incomplete. What could be the issue?
An incomplete reaction can be due to several factors:
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Insufficient Reaction Time or Temperature: Ensure that the reaction is refluxed for a sufficient duration, typically several hours, as indicated in established protocols.[1]
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Inadequate Amount of Hydrazine Hydrate: An excess of hydrazine hydrate is often used to drive the reaction to completion.[4]
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Poor Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture.
Q3: I've isolated my product, but the spectral data (e.g., IR, NMR) is confusing, suggesting the presence of another compound. What could this be?
This compound can exist in two tautomeric forms: the 2-hydrazino form and the 2-hydrazono form. These tautomers exist in equilibrium and can lead to complex spectral data that may be misinterpreted as impurities. The hydrazine form is favored in acidic conditions, while the hydrazone form is more prevalent in alkaline media. It is crucial to consider the possibility of tautomerism when analyzing characterization data.
Q4: Are there alternative, potentially safer, synthesis routes that avoid the use of hydrazine hydrate?
Yes, a synthetic method has been developed that avoids the use of the toxic and potentially explosive hydrazine hydrate. This process involves a diazo reaction of 4-methyl-2-aminobenzothiazole with a nitrite under acidic conditions to form a diazonium salt. This is followed by a reduction reaction to yield the desired 4-methyl-2-hydrazinobenzothiazole.[5]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time under reflux. - Ensure an adequate excess of hydrazine hydrate is used. - Optimize the reaction temperature. |
| Product Loss During Workup | - When cooling the reaction mixture, allow for complete precipitation of the product before filtration. - Wash the collected solid with a minimal amount of cold solvent to avoid dissolving the product. |
| Side Reactions | - Monitor the reaction for the formation of byproducts (see Issue 2). - Adjust reaction conditions (e.g., temperature, stoichiometry) to disfavor side reactions. |
Issue 2: Presence of Impurities and Side Products
| Potential Side Product | Identification | Minimization Strategy |
| Unreacted 2-Mercaptobenzothiazole | - Can be detected by TLC or other chromatographic methods. | - Ensure sufficient hydrazine hydrate and reaction time. - Purify the crude product by recrystallization. A common solvent for this is ethanol or chloroform. |
| Bis-hydrazobenzothiazole | - A minor impurity primarily observed when starting from 2-aminobenzothiazole.[3] | - Optimize the stoichiometry of reactants. - Purify via recrystallization. |
| Oxidation Products | - Hydrazine derivatives can be susceptible to oxidation, leading to colored impurities. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen). - Avoid prolonged exposure of the product to air and light. |
| Azine Formation | - A potential side reaction involving the condensation of two hydrazine molecules. | - Control the reaction temperature and stoichiometry carefully. |
Experimental Protocols
Synthesis of this compound from 2-Mercaptobenzothiazole
This protocol is adapted from established literature procedures.[1]
Materials:
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2-Mercaptobenzothiazole
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Hydrazine Hydrate (80%)
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Ethanol
Procedure:
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A mixture of 2-mercaptobenzothiazole (e.g., 0.0119 moles, 2 grams) and hydrazine hydrate (e.g., 8 ml) is refluxed for 4 hours.
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The reaction mixture is then cooled to room temperature.
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Ethanol (e.g., 5 ml) is added to the cooled mixture to aid in the precipitation of the product.
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The resulting solid is collected by filtration.
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The collected solid is washed with cold water.
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The crude product can be purified by recrystallization from ethanol to yield pure this compound.
Purification by Recrystallization
General Procedure:
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Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol).
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If insoluble impurities are present, hot filter the solution.
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Allow the solution to cool slowly to room temperature to form crystals.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: From 2-Mercaptobenzothiazole | Route 2: From 2-Aminobenzothiazole | Route 3: From 2-Chlorobenzothiazole |
| Starting Material | 2-Mercaptobenzothiazole | 2-Aminobenzothiazole | 2-Chlorobenzothiazole |
| Primary Reagent | Hydrazine Hydrate | Hydrazine Hydrate & Hydrazine Hydrochloride | Hydrazine Hydrate |
| Typical Solvent | Ethanol, Ethylene Glycol | Ethylene Glycol | Ethanol |
| Reaction Conditions | Reflux | 130-140°C | Reflux |
| Reported Yield | ~92%[4] | ~90%[3] | High (inferred from similar reactions)[4] |
| Key Byproduct | Hydrogen Sulfide | Bis-hydrazobenzothiazole | - |
Visualizations
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound from 2-mercaptobenzothiazole.
Caption: A general troubleshooting workflow for identifying and minimizing side reactions in this compound synthesis.
References
techniques for improving the stability of 2-hydrazinobenzothiazole compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2-hydrazinobenzothiazole and its derivatives.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
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Discoloration of the solution (e.g., turning yellow or brown).
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Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
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Reduced potency or activity in biological assays.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Experimental Protocol |
| Oxidative Degradation | The hydrazine moiety is susceptible to oxidation, especially in the presence of atmospheric oxygen. | Protocol 1: Use of Antioxidants. Add antioxidants such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the solution. A typical starting concentration is 0.01-0.1% (w/v). The optimal concentration should be determined empirically. |
| pH-Dependent Instability | Neutral to alkaline conditions (pH > 7) can accelerate the degradation of hydrazine compounds.[1] | Protocol 2: pH Adjustment. Adjust the pH of the solution to a slightly acidic range (pH 4-6) using a suitable buffer (e.g., acetate or citrate buffer). This protonates the hydrazine group, increasing its stability.[1] |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation of the benzothiazole ring system.[2] | Protocol 3: Light Protection. Store solutions in amber vials or wrap containers with aluminum foil to protect from light. Conduct experiments under low-light conditions whenever possible. |
| Thermal Degradation | Elevated temperatures can increase the rate of degradation. | Protocol 4: Temperature Control. Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C). Avoid repeated freeze-thaw cycles. |
Issue 2: Poor Solubility and Precipitation of the Compound
Symptoms:
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Cloudiness or visible precipitate in the solution.
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Inconsistent results in assays due to non-homogenous solution.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | This compound has limited solubility in aqueous solutions. |
| pH-Dependent Solubility | The solubility of the compound can be influenced by the pH of the medium. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the chemical structure, the primary degradation pathways are likely:
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Oxidation: The hydrazine group can be oxidized to form various products, including diimide intermediates, which can further react or decompose. The benzothiazole ring itself can also be susceptible to oxidation.
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Hydrolysis: While the hydrazine group itself is not directly hydrolyzed, derivatives such as hydrazones formed from this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, reverting to the hydrazine and the corresponding aldehyde or ketone.[3]
-
Photodegradation: The aromatic benzothiazole ring system can absorb UV light, leading to photochemical reactions and degradation.[2]
Q2: How should I properly store my solid this compound compound?
A2: To ensure long-term stability, store solid this compound in a tightly sealed container in a cool, dry, and dark place.[4] For enhanced stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidation.
Q3: My this compound solution has turned yellow. Can I still use it?
A3: A color change often indicates degradation. It is highly recommended to assess the purity of the solution using an analytical technique like HPLC before use. If significant degradation is observed (e.g., presence of major impurity peaks), it is best to prepare a fresh solution.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for separating and quantifying this compound and its degradation products.[3] UV-Vis spectroscopy can also be used to monitor changes in the absorption spectrum over time, which can be indicative of degradation.[5][6]
Experimental Protocols
Protocol 1: Stabilization with Antioxidants
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Stock Solution Preparation: Prepare a stock solution of the chosen antioxidant (e.g., BHT) in a compatible solvent (e.g., ethanol) at a concentration of 1-10% (w/v).
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Addition to Solution: Add the antioxidant stock solution to your this compound solution to achieve a final antioxidant concentration of 0.01-0.1% (w/v).
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Mixing: Gently mix the solution to ensure homogeneity.
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Monitoring: Monitor the stability of the solution over time using a suitable analytical method (e.g., HPLC) and compare it to a control solution without the antioxidant.
Protocol 2: pH Adjustment for Enhanced Stability
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Buffer Selection: Choose a buffer system that is compatible with your experimental setup and maintains the pH in the desired range of 4-6 (e.g., acetate buffer, citrate buffer).
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Solution Preparation: Prepare your this compound solution directly in the chosen buffer.
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pH Verification: Measure the pH of the final solution using a calibrated pH meter and adjust if necessary with dilute acid or base.
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Stability Assessment: Compare the stability of the buffered solution to a solution prepared in a neutral or unbuffered solvent.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Benzimidazole Derivatives (Related Structures)
| Stress Condition | Reagents and Conditions | Typical Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Moderate to high |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | High |
| Oxidation | 3-30% H₂O₂ at room temperature for 24h | High |
| Thermal Degradation | 60-80°C for 48h | Moderate |
| Photodegradation | Exposure to UV light (e.g., 254 nm) for 24-48h | Moderate to high |
This table provides general guidance based on studies of related benzimidazole structures. The actual extent of degradation for this compound may vary.[7][8]
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for improving and assessing the stability of this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
- 3. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
overcoming challenges in the synthesis of 2-hydrazinobenzothiazole derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-hydrazinobenzothiazole and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its subsequent derivatization.
Problem 1: Low Yield of this compound
Q1: My yield of this compound is consistently low when synthesizing from 2-mercaptobenzothiazole and hydrazine hydrate. What are the potential causes and solutions?
A1: Low yields in this reaction are often attributed to incomplete reaction, side product formation, or loss of product during workup. Here are some troubleshooting steps:
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Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration, typically 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Hydrazine Hydrate Concentration: Use a high concentration of hydrazine hydrate (80-99%) to drive the reaction to completion.[1][2] An excess of hydrazine hydrate can also be employed.
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Purity of Starting Material: 2-Mercaptobenzothiazole can oxidize over time. Using fresh or purified starting material is recommended.
-
Work-up Procedure: Upon cooling, the product may precipitate. Adding a co-solvent like ethanol can aid in precipitation.[1] Ensure the product is thoroughly washed with cold water to remove excess hydrazine hydrate and other water-soluble impurities.
Q2: I am attempting to synthesize this compound from 2-aminobenzothiazole via a diazonium salt intermediate, but the yield is poor. What could be going wrong?
A2: The diazotization of 2-aminobenzothiazole is a sensitive reaction, and low yields can result from several factors:
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Temperature Control: It is crucial to maintain a low temperature (0-5 °C) during the formation of the diazonium salt to prevent its decomposition.[3]
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Slow Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added dropwise to the acidic solution of 2-aminobenzothiazole to control the reaction rate and temperature.
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Stability of the Diazonium Salt: Diazonium salts are unstable and should be used immediately in the subsequent reduction step.[3]
-
Choice of Reducing Agent: Stannous chloride (SnCl₂) in concentrated hydrochloric acid is an effective reducing agent for this conversion. Ensure the diazonium salt solution is added slowly to the cold solution of the reducing agent.
Problem 2: Formation of Side Products
Q3: During the synthesis of hydrazone derivatives from this compound and aldehydes/ketones, I am observing significant amounts of an unknown byproduct. What could this be and how can I avoid it?
A3: A common side reaction is the formation of cyclized products, particularly when acidic catalysts or high temperatures are used for extended periods. For instance, reaction with formic acid can lead to the formation of[1][4][5]triazolo[3,4-b]benzothiazole.[4][5]
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Reaction Conditions: Use milder reaction conditions. Often, simply stirring the reactants in a suitable solvent like ethanol at room temperature or with gentle heating is sufficient for hydrazone formation. The use of a catalytic amount of acetic acid can promote the reaction without causing significant side product formation.
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Reaction Time: Monitor the reaction by TLC and stop it as soon as the starting materials are consumed to prevent further reactions of the desired hydrazone.
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Purification: If side products do form, they can often be removed by recrystallization or column chromatography.
Q4: I am trying to synthesize N'-substituted derivatives of this compound and I am getting a mixture of products.
A4: The presence of two nitrogen atoms in the hydrazine moiety can lead to a lack of regioselectivity.
-
Protecting Groups: Although more complex, a protecting group strategy can be employed to block one of the nitrogen atoms, directing the reaction to the desired position.
-
Reaction Stoichiometry: Careful control of the stoichiometry of the reactants can sometimes favor the formation of the desired product.
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Stepwise Synthesis: A multi-step approach, where the hydrazine is first derivatized under controlled conditions before reacting with the benzothiazole precursor, might be necessary for complex derivatives.
Problem 3: Purification Challenges
Q5: My crude this compound derivative is an oil and is difficult to crystallize. How can I purify it?
A5: Oily products can be challenging to purify. Here are a few techniques to try:
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Trituration: Stirring the oil with a non-polar solvent like n-hexane or pentane can sometimes induce solidification.[6]
-
Solvent Selection for Recrystallization: If the product is soluble in a polar solvent, try adding a non-polar anti-solvent dropwise to induce crystallization. Common solvent pairs for recrystallization of hydrazones include ethanol/water, acetone/water, and ethyl acetate/hexane.[7][8]
-
Column Chromatography: If recrystallization fails, column chromatography on silica gel is a reliable method for purifying oily compounds. A solvent system with a small amount of a basic modifier like triethylamine (e.g., 1%) can be beneficial for nitrogen-containing compounds to prevent streaking on the TLC and column.[6]
-
Use of Acetonitrile: For highly soluble products, recrystallization from acetonitrile has been reported to be effective.[6]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: There are three primary and well-established synthetic pathways to obtain this compound:
-
From 2-Mercaptobenzothiazole: This is a common method involving the reaction of 2-mercaptobenzothiazole with hydrazine hydrate, typically under reflux.[1][2] The reaction proceeds via a nucleophilic substitution, displacing the mercapto group.
-
From 2-Aminobenzothiazole: This route involves the diazotization of 2-aminobenzothiazole at low temperatures, followed by reduction of the resulting diazonium salt.[9]
-
From 2-Chlorobenzothiazole: this compound can also be synthesized by the reaction of 2-chlorobenzothiazole with hydrazine hydrate.[4][10]
Q2: What are the typical reaction conditions for the synthesis of hydrazones from this compound?
A2: The condensation reaction to form hydrazones is generally straightforward. Typically, equimolar amounts of this compound and the desired aldehyde or ketone are reacted in a solvent like ethanol. The reaction can often proceed at room temperature or may require gentle heating under reflux for a few hours. A catalytic amount of an acid, such as acetic acid, is often added to facilitate the reaction.
Q3: How can I confirm the formation of my desired this compound derivative?
A3: A combination of spectroscopic techniques is essential for structure elucidation:
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands for the hydrazine group and the disappearance of the C=O stretching band from the starting aldehyde/ketone in the case of hydrazone formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show signals corresponding to the aromatic protons of the benzothiazole ring and the protons of the hydrazine moiety. In the case of hydrazones, a characteristic signal for the imine proton (-N=CH-) will be present. ¹³C NMR will show the corresponding carbon signals.
-
Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming its identity.
Q4: Are there any safety precautions I should be aware of when working with hydrazine hydrate?
A4: Yes, hydrazine hydrate is a toxic and potentially explosive substance.[1] It should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not heat it in a closed system.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Mercaptobenzothiazole
-
In a round-bottom flask equipped with a reflux condenser, add 2-mercaptobenzothiazole (1 equivalent).
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Add hydrazine hydrate (80-99%, 5-10 equivalents).[1]
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Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
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Add cold ethanol to precipitate the product.[1]
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol to obtain pure this compound.
Protocol 2: Synthesis of a this compound-derived Hydrazone
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or heat to reflux for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate directly.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol, acetone/water).
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Starting Material | Reagents | Typical Yield (%) | Key Advantages | Key Challenges |
| 2-Mercaptobenzothiazole | Hydrazine Hydrate | 70-90 | One-step reaction, readily available starting material | Use of toxic and excess hydrazine hydrate, potential for side reactions at high temperatures |
| 2-Aminobenzothiazole | NaNO₂, HCl, then SnCl₂ | 80-95 | High yields, avoids direct use of large excess of hydrazine hydrate in the final step | Two-step process, requires careful temperature control during diazotization, unstable intermediate |
| 2-Chlorobenzothiazole | Hydrazine Hydrate | ~98[4][5] | High yield, clean reaction | Starting material may be less accessible or more expensive than 2-mercaptobenzothiazole |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Diazotisation [organic-chemistry.org]
- 4. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. Purification [chem.rochester.edu]
- 9. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
troubleshooting and optimizing 2-hydrazinobenzothiazole reaction conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-hydrazinobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: The most common starting materials for the synthesis of this compound are 2-mercaptobenzothiazole[1][2][3], 2-aminobenzothiazole[4][5], and 2-chlorobenzothiazole[6]. The choice of starting material often depends on availability, cost, and the desired scale of the reaction.
Q2: What is the general reaction mechanism for the synthesis of this compound from 2-mercaptobenzothiazole?
A2: The reaction of 2-mercaptobenzothiazole with hydrazine hydrate proceeds via a nucleophilic substitution mechanism. The hydrazine attacks the carbon atom of the C=S bond, leading to the displacement of the sulfur atom as hydrogen sulfide (H₂S) gas.[3][7]
Q3: Are there any safety precautions to consider when working with hydrazine hydrate?
A3: Yes, hydrazine hydrate is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive, toxic, and a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Anhydrous hydrazine is potentially explosive, especially in contact with metals, and should only be handled as its hydrate.[8]
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[9] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the reactant and the formation of the product. Visualization can be achieved using UV light or by staining with an appropriate reagent like iodine vapor.[9]
Q5: What are some "green" or environmentally friendly approaches to this compound synthesis?
A5: Modern synthetic methods are increasingly focusing on environmentally benign approaches. For benzothiazole synthesis in general, this includes using water as a solvent, employing reusable catalysts, and conducting reactions under solvent-free conditions.[4][9] Microwave-assisted synthesis is another green chemistry approach that can significantly reduce reaction times and energy consumption.[10] For the synthesis of this compound, using water as a solvent has been reported to be effective.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Low or no yield of this compound is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of your starting materials. 2-Mercaptobenzothiazole can oxidize over time. Use a fresh bottle or purify the starting material before use.[9] |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. If the reaction is sluggish at a lower temperature, a gradual increase may be beneficial.[9] Conversely, if side product formation is observed at higher temperatures, lowering the temperature is advised. Refer to the experimental protocols for recommended temperature ranges. |
| Incorrect Reaction Time | Reaction times can vary depending on the scale and specific conditions. Monitor the reaction progress using TLC to determine the optimal reaction time.[9] Insufficient time will lead to incomplete conversion, while prolonged reaction times may lead to degradation or side product formation. |
| Inefficient Reagent Stoichiometry | The molar ratio of hydrazine hydrate to the starting material is crucial. An excess of hydrazine hydrate is often used to drive the reaction to completion.[11] However, a large excess can sometimes complicate purification. Optimize the stoichiometry based on literature procedures. |
| Poor Mixing | Ensure efficient stirring of the reaction mixture, especially if it is heterogeneous. Inadequate mixing can lead to localized concentration gradients and incomplete reaction. |
Problem 2: Presence of Impurities in the Final Product
Isolating pure this compound can be challenging due to the presence of unreacted starting materials or side products.
| Potential Cause | Recommended Solutions |
| Unreacted Starting Material | If TLC indicates the presence of starting material, consider increasing the reaction time or temperature, or adding a slight excess of hydrazine hydrate. Purification via recrystallization from a suitable solvent like ethanol is often effective in removing unreacted starting material.[5] |
| Formation of Side Products | A known side product in the synthesis from 2-aminobenzothiazole is the bis-hydrazobenzothiazole.[5] Formation of such by-products can sometimes be minimized by controlling the reaction temperature and stoichiometry. If side products have similar polarity to the desired product, making separation by column chromatography difficult, consider using a different solvent system for elution or alternative purification techniques like preparative TLC or recrystallization from a different solvent system.[9] |
| Tautomerism | This compound can exist in two tautomeric forms: the hydrazine form and the hydrazone form.[11] This can sometimes lead to confusion during characterization (e.g., multiple peaks in NMR). Understanding the potential for tautomerism is important for correct spectral interpretation. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Mercaptobenzothiazole
This protocol is based on a common method found in the literature.[2][3][11]
Materials:
-
2-Mercaptobenzothiazole
-
Hydrazine hydrate (80% or 99-100%)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-mercaptobenzothiazole (1 equivalent).
-
Add hydrazine hydrate (a molar excess, typically 2-10 equivalents) and ethanol.
-
Heat the mixture to reflux and maintain the reflux for 4-8 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration.
-
Wash the solid with cold water or a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis of this compound from 2-Aminobenzothiazole
This protocol is an alternative route to this compound.[5][6]
Materials:
-
2-Aminobenzothiazole
-
Hydrazine hydrate
-
Hydrazine hydrochloride (or concentrated HCl)
-
Ethylene glycol or water
Procedure:
-
To a round-bottom flask, add 2-aminobenzothiazole (1 equivalent), ethylene glycol or water as the solvent.
-
Add a mixture of hydrazine hydrate and hydrazine hydrochloride (or concentrated HCl). The acid is crucial for this exchange amination reaction.[5]
-
Heat the reaction mixture to 130-140 °C (for ethylene glycol) or reflux (for water) for several hours.[5] Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate. Collect the solid by filtration.
-
Wash the crude product with water.
-
Purify the product by recrystallization from ethanol.
Comparative Data on Reaction Conditions
The following table summarizes various reaction conditions reported in the literature for the synthesis of this compound.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | None | Reflux | 4 h | - | [3] |
| 2-Mercaptobenzothiazole | Hydrazine hydrate | Ethanol | Reflux | 4 h | - | [2] |
| 2-Mercaptobenzothiazole | Hydrazine hydrate (30%) | Ethanol | Reflux | 8 h | 35% | [11] |
| 2-Aminobenzothiazole | Hydrazine hydrate, Hydrazine hydrochloride | Ethylene glycol | 130-140 °C | - | 90% | [5] |
| 2-Aminobenzothiazole | Hydrazine hydrate (75%), HCl | Water | Reflux | - | 76% | |
| 2-Chlorobenzothiazole | Hydrazine hydrate (80%) | Ethanol | 80 °C | 5 h | 93% | [6] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting guide for addressing low reaction yield.
References
- 1. US3860602A - Hydrazinium salts of mercaptobenzothiazole - Google Patents [patents.google.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalpapers.com [chemicalpapers.com]
Technical Support Center: Recrystallization of 2-Hydrazinobenzothiazole
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the recrystallization of 2-hydrazinobenzothiazole from ethanol. It is intended for researchers, scientists, and professionals in the field of drug development.
Experimental Protocol: Recrystallization of this compound from Ethanol
This protocol outlines the steps for purifying this compound using ethanol as the recrystallization solvent.
Materials:
-
Crude this compound
-
96% Ethanol
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 96% ethanol. Gently heat the mixture to the boiling point of the ethanol while stirring to dissolve the solid. If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, preferably in a vacuum oven, to remove any residual solvent.
-
Analysis: Determine the melting point of the purified this compound to assess its purity. The reported melting point is in the range of 198-202 °C[1].
Data Presentation
Table 1: Solubility of this compound in Ethanol
| Temperature | Solubility in Ethanol | Observations |
| Room Temperature | Sparingly soluble | The compound does not readily dissolve at room temperature. |
| Near Boiling Point | Soluble | This compound dissolves in hot ethanol[2]. A publication described dissolving 3.2 g in 150 cm³ of 96% ethanol upon heating[2]. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A1: This is a common issue that can arise from several factors:
-
Too much solvent was used: If the solution is not saturated, crystals will not form.
-
Solution: Gently heat the solution to evaporate some of the ethanol. Once the volume is reduced, allow it to cool again.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.
-
Solution 1: Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Solution 2: Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for other crystals to grow upon.
-
Q2: The product has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.
-
Solution 1: Reheat and add more solvent: Reheat the solution until the oil redissolves. Add a small amount of additional ethanol to ensure the solute remains dissolved. Then, allow the solution to cool much more slowly.
-
Solution 2: Modify the solvent system: If the problem persists, consider using a mixed solvent system. Since this compound is soluble in hot ethanol, you could add a solvent in which it is less soluble (an "anti-solvent"), such as water, dropwise to the hot ethanol solution until it becomes slightly cloudy, then allow it to cool slowly.
Q3: The yield of my recrystallized product is very low. What are the possible reasons?
A3: A low yield can be attributed to several factors:
-
Using too much solvent: As mentioned in Q1, an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor.
-
Premature crystallization: If the solution cools and forms crystals during the hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.
Q4: The recrystallized product is still colored. How can I remove the colored impurities?
A4: If your final product retains a colored tint, the initial decolorization step may not have been sufficient.
-
Solution: Repeat the recrystallization process, ensuring you add a small amount of activated charcoal to the hot solution. After heating with charcoal, perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Technical Support Center: Monitoring 2-Hydrazinobenzothiazole Reactions with TLC
This guide provides researchers, scientists, and drug development professionals with detailed protocols, frequently asked questions (FAQs), and troubleshooting advice for monitoring the reaction progress of 2-hydrazinobenzothiazole and its derivatives using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor a reaction involving this compound?
A1: TLC is a rapid, inexpensive, and effective technique used to qualitatively monitor the progress of a chemical reaction.[1][2] It allows you to visualize the consumption of the starting material (this compound) and the formation of the product(s) over time. By observing the changes in the spot pattern on the TLC plate, you can determine if the reaction is proceeding, when it is complete, or if any side products are being formed.[3]
Q2: How do I select an appropriate mobile phase (solvent system) for my reaction?
A2: The goal is to find a solvent system where the starting material and product have different Retention Factor (Rf) values, ideally between 0.2 and 0.8 for clear separation. A good starting point for developing a solvent system for this compound derivatives, which are often moderately polar, is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[4] You can adjust the ratio of these solvents to achieve optimal separation. If spots are too high (high Rf), the eluent is too polar; if they are too low (low Rf), it's not polar enough.[5]
Q3: How can I visualize the spots on the TLC plate? My compounds are not colored.
A3: this compound and many of its derivatives contain aromatic rings, which are often UV-active. First, try visualizing the dried TLC plate under a UV lamp (254 nm).[6][7] Compounds that absorb UV light will appear as dark spots on a fluorescent green background. If UV visualization is not effective, chemical staining is the next step. Iodine vapor is a good general stain for many organic compounds.[8][9] For hydrazone products formed from aldehydes or ketones, a 2,4-dinitrophenylhydrazine (DNPH) stain can be highly effective, often producing yellow to orange spots.[8][9]
Q4: What is a "cospot" and why is it important?
A4: A cospot is a single lane on the TLC plate where you apply both a sample of the starting material and a sample of the reaction mixture directly on top of each other.[10] This is crucial for confirming the identity of the starting material spot in the reaction lane, especially when the product's Rf value is very close to the reactant's Rf.[3][10] If the starting material is still present, the cospot will appear as a single, potentially elongated spot. If the starting material is consumed, you will see separate spots for the product in the reaction lane and the starting material in the cospot lane.
Experimental Protocols
General Protocol for Monitoring a Reaction by TLC
-
Plate Preparation:
-
Using a pencil (never a pen, as ink can run with the solvent), gently draw a baseline (origin) about 1 cm from the bottom of a silica gel TLC plate.[11]
-
Mark tick marks on the baseline for each sample you will spot. A standard setup includes three lanes: Starting Material (SM), Cospot (Co), and Reaction Mixture (Rxn).[10]
-
-
Sample Spotting:
-
Prepare dilute solutions of your starting material and the reaction mixture in a volatile solvent.
-
Using a capillary tube, carefully spot a small amount of the starting material solution onto the "SM" tick mark. The spot should be as small and concentrated as possible (1-2 mm in diameter).[5]
-
Spot the starting material again on the "Co" tick mark.
-
Spot the reaction mixture on top of the starting material spot in the "Co" lane.
-
Spot the reaction mixture on the "Rxn" tick mark.
-
Ensure the solvent from each application has fully evaporated before spotting again or developing the plate.[5]
-
-
Plate Development:
-
Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm (the solvent level must be below your baseline).[11][12]
-
Place the spotted TLC plate into the chamber and cover it. Ensure the plate is not touching the sides of the chamber.[11]
-
Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.[13]
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the spots using a UV lamp. Circle any visible spots with a pencil.
-
If necessary, use a chemical stain (e.g., place the plate in a chamber with iodine crystals) to visualize the spots.
-
Calculate the Rf value for each spot using the formula:
-
Compare the "Rxn" lane to the "SM" lane to determine the extent of the reaction.
-
Troubleshooting Guide
This section addresses common issues encountered when using TLC to monitor reactions involving this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing Spots [1][12][17] | 1. Sample is too concentrated (overloaded).2. The compound is highly polar or acidic/basic (e.g., unreacted hydrazine).3. The sample was applied in a highly polar solvent. | 1. Dilute the sample solution and re-spot.2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine, ammonia) to the mobile phase to suppress ionization and improve spot shape.[5][12][17]3. Ensure the spotting solvent is volatile and not overly polar. |
| No Spots are Visible [5][11][12] | 1. The sample is too dilute.2. The compound is not UV-active.3. The solvent level in the chamber was above the baseline, washing the sample away.4. The compound is volatile and evaporated. | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[5][11]2. Try a different visualization method, such as staining with iodine vapor or a specific chemical stain.[5][12]3. Ensure the solvent level is always below the origin line.[11][12]4. This makes TLC monitoring difficult; consider alternative methods if volatility is high. |
| Spots are not Separating (Similar Rf) [5] | 1. The mobile phase polarity is not optimal. | 1. Systematically vary the solvent ratio. If spots are near the baseline, increase the polarity of the mobile phase. If they are near the solvent front, decrease the polarity.[5] |
| Downward Crescent or Oddly Shaped Spots [12][17] | 1. The capillary spotter may have gouged or scratched the silica gel on the plate during application. | 1. Spot the plate gently, allowing the capillary action to deposit the sample without applying pressure. |
| Solvent Front is Crooked or Uneven [11][12] | 1. The plate is touching the side of the developing chamber.2. The bottom of the plate is not level with the bottom of the chamber. | 1. Reposition the plate so it stands freely in the chamber.2. Ensure the plate is placed flat on the bottom of the chamber. |
Visual Workflow and Troubleshooting
TLC Monitoring Workflow
The following diagram outlines the standard workflow for monitoring a chemical reaction using TLC.
Troubleshooting Common TLC Issues
This flowchart provides a logical path for diagnosing and solving common problems encountered during TLC analysis.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
- 10. How To [chem.rochester.edu]
- 11. bitesizebio.com [bitesizebio.com]
- 12. pharmashare.in [pharmashare.in]
- 13. study.com [study.com]
- 14. proprep.com [proprep.com]
- 15. studymind.co.uk [studymind.co.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. chembam.com [chembam.com]
recommended storage conditions for 2-hydrazinobenzothiazole
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-hydrazinobenzothiazole. Below you will find recommended storage conditions, answers to frequently asked questions, troubleshooting guides for common experimental issues, and a detailed experimental protocol.
Recommended Storage Conditions
Proper storage of this compound is crucial to maintain its stability and purity. Below is a summary of the recommended storage conditions based on available safety data sheets and product information.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool, dark place. Some suppliers recommend storage at <15°C or in a freezer under -20°C. | To minimize degradation over time. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | The compound is noted to be air-sensitive. |
| Container | Keep container tightly closed. | To prevent exposure to air and moisture. |
| Light | Protect from light. | To prevent light-induced degradation. |
| Ventilation | Store in a well-ventilated place.[1] | General safety practice for chemical storage. |
Frequently Asked Questions (FAQs)
Q1: What is the appearance and typical purity of this compound?
A1: this compound is typically a white to light yellow or light orange powder or crystal. Commercially available purities are often around 97% or higher.
Q2: In which solvents is this compound soluble?
A2: It has been noted to have solubility in hot methanol.[2] Derivatives of this compound have shown solubility in a range of organic solvents including acetone, chloroform, acetic acid, benzene, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1]
Q3: Is this compound stable under all reaction conditions?
A3: Not necessarily. For instance, an unexpected reaction has been reported where this compound reacted with acetone as a solvent in the presence of 3-nitrobenzenesulfonyl chloride.[3][4] This suggests that the choice of solvent and reagents is critical to avoid side reactions. It is advisable to perform small-scale test reactions to ensure compatibility with your specific experimental setup.
Q4: What are some common reactions where this compound is used?
A4: It is frequently used as a precursor in the synthesis of various heterocyclic compounds. A common reaction involves its condensation with aldehydes or ketones to form Schiff bases, or with anhydrides to produce N-substituted monohydrazides of dicarboxylic acids.[1]
Troubleshooting Guide
Below are some common issues that may be encountered during experiments with this compound, along with their potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or no product yield | - Poor quality of starting material. - Suboptimal reaction temperature. - Inefficient catalyst. | - Ensure the purity of this compound and other reactants. - Optimize the reaction temperature; some reactions may require heating while others proceed at room temperature. - Screen different catalysts if applicable to your reaction. |
| Formation of unexpected byproducts | - Reaction with the solvent (e.g., acetone).[3][4] - Self-condensation of starting materials. - Oxidation of the hydrazine moiety. | - Choose a non-reactive solvent. If using a ketone or aldehyde as a solvent is unavoidable, be aware of potential side reactions. - Adjust reaction conditions such as temperature or catalyst to minimize self-condensation. - Consider running the reaction under an inert atmosphere to prevent oxidation. |
| Difficulty in product purification | - Presence of unreacted starting materials. - Formation of closely related byproducts. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. - Recrystallization is a common and effective method for purifying this compound and its derivatives. Common solvent systems include ethanol or acetone-water mixtures.[1] |
| Product insolubility | - The product may have low solubility in the chosen solvent system. | - Test the solubility of your product in a range of solvents. For derivatives, consider solvents like DMSO, DMF, or hot methanol.[1][2] |
Experimental Protocol: Synthesis of N-Substituted Monohydrazides of Dicarboxylic Acids
This protocol describes the reaction of this compound with dicarboxylic acid anhydrides to form N-substituted monohydrazides, based on a literature procedure.[1]
Materials:
-
This compound
-
Anhydride of a dicarboxylic acid (e.g., phthalic anhydride, maleic anhydride)
-
96% Ethanol
-
Water
Procedure:
-
Dissolve this compound (0.020 mol, 3.2 g) in 150 cm³ of 96% ethanol by heating.[1]
-
Once dissolved, remove the heat source.
-
Add the dicarboxylic acid anhydride (0.020 mol) in small portions while stirring.
-
Crystallization of the product should begin within 2-3 minutes.
-
After cooling the mixture to 20°C, collect the product by filtration using a Büchner funnel.
-
Wash the collected product with water and then with ethanol.
-
The resulting N-substituted monohydrazides of dicarboxylic acids are typically white solids.
Visualizations
Caption: Experimental workflow for the synthesis of N-substituted monohydrazides.
Caption: Logical troubleshooting workflow for common experimental issues.
References
- 1. chemicalpapers.com [chemicalpapers.com]
- 2. 615-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Expected and unexpected products of reactions of 2-hydrazinylbenzothiazole with 3-nitrobenzenesulfonyl chloride in different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Proper Handling of Air-Sensitive 2-Hydrazinobenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper handling of air-sensitive 2-hydrazinobenzothiazole. Adherence to these procedures is critical to ensure experimental success, maintain compound integrity, and ensure laboratory safety.
Troubleshooting Guides
Encountering issues during experiments with air-sensitive compounds is common. This section provides troubleshooting for potential problems you might face with this compound.
Quantitative Stability Data
| Parameter | Condition | Observation | Recommendations |
| Storage Temperature | Freezer, under -20°C[1] | Recommended for long-term storage. | Store in a tightly sealed container under an inert atmosphere. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Essential to prevent oxidation.[2] | Handle exclusively in a glovebox or using Schlenk line techniques. |
| Light Exposure | Keep in a dark place[1] | Light can promote degradation. | Use amber-colored vials or wrap containers in aluminum foil. |
| Hydrazine (aqueous solution) | Oxygenated water | Half-life of approximately 5 days.[3] | Degas all solvents thoroughly before use. |
| Hydrazine (in air) | Atmospheric oxygen | Half-life of approximately 6 hours.[3] | Minimize exposure to air at all times. |
| Contaminants | Metal oxides (iron, copper, etc.), acids, oxidizing agents[2] | Can catalyze decomposition, potentially leading to vigorous or explosive reactions.[2] | Use clean, dry glassware. Avoid contact with incompatible materials. |
Experimental Workflow: Handling this compound
Caption: A logical workflow for handling air-sensitive this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield or failing completely. What could be the issue?
A1: Several factors could contribute to a low-yielding reaction:
-
Atmospheric Contamination: this compound is air-sensitive.[4] Even brief exposure to air or moisture can lead to degradation.
-
Reagent Quality: The purity of your this compound is crucial. Impurities from its synthesis or degradation products can interfere with the reaction.
-
Reaction Conditions: The temperature and reaction time may not be optimal.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC). Consider adjusting the temperature or extending the reaction time. For nucleophilic substitution reactions involving similar hydrazine compounds, heating is often required.[8]
-
Q2: I observe a color change in my solid this compound upon storage. Is it still usable?
A2: A color change from its typical white to light yellow/orange powder form may indicate decomposition.[4] Hydrazine derivatives can oxidize in the presence of air.[2] While a slight color change might not significantly impact some reactions, it is a sign of degradation. For sensitive applications, it is best to use fresh or purified material.
Q3: What are the appropriate solvents for reactions involving this compound?
A3: The choice of solvent will depend on the specific reaction. Based on synthesis procedures, ethanol is a commonly used solvent.[6][7] It is soluble in hot methanol.[1] For reactions where protic solvents may interfere, anhydrous and degassed aprotic solvents would be necessary. Always ensure your chosen solvent is thoroughly dried and degassed before use.
Q4: How should I properly store this compound?
A4: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container, under an inert atmosphere (argon or nitrogen), in a dark place, and at a low temperature (in a freezer at or below -20°C).[1]
Q5: What are the known tautomeric forms of this compound, and how might this affect its reactivity?
A5: this compound can exist in two tautomeric forms: the 2-hydrazino form and the 2-hydrazono form. The hydrazine form is favored in acidic media, while the hydrazone form is more prevalent in alkaline conditions. This tautomerism is important as it can influence the compound's reactivity and the types of products formed in a reaction.
Signaling Pathway of Degradation
Caption: A simplified diagram illustrating the oxidative degradation of this compound.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound under an Inert Atmosphere
-
Glassware Preparation: Dry all necessary glassware in an oven at >120°C overnight and allow it to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and addition funnel) and purge the system with dry nitrogen or argon for at least 30 minutes. Alternatively, perform the entire experiment within a glovebox.
-
Reagent Preparation:
-
Weigh the required amount of this compound in a vial under an inert atmosphere.
-
Prepare a solution of the other reactants in a separate flask using anhydrous, degassed solvent.
-
-
Reaction:
-
Dissolve the this compound in the appropriate amount of anhydrous, degassed solvent in the reaction flask.
-
Add the other reactants to the reaction mixture, maintaining a positive pressure of inert gas.
-
Heat or cool the reaction as required, and monitor its progress by TLC or another suitable method.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction using degassed solutions.
-
Perform extractions with degassed solvents.
-
-
Purification:
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization from degassed solvents or column chromatography.
-
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Ethanol is a common solvent for the recrystallization of this compound.[6][7]
-
Procedure:
-
In a flask equipped with a reflux condenser and under a positive pressure of inert gas, add the crude this compound.
-
Add a minimal amount of hot, degassed ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in a freezer.
-
Collect the crystals by filtration under an inert atmosphere (e.g., using a Schlenk filter).
-
Wash the crystals with a small amount of cold, degassed ethanol.
-
Dry the purified crystals under high vacuum.
-
References
- 1. 615-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. arxada.com [arxada.com]
- 3. Environmental chemistry and management of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 615-21-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Structure of 2-Hydrazinobenzothiazole Derivatives using NMR Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the development of novel therapeutic agents based on the 2-hydrazinobenzothiazole scaffold, unambiguous confirmation of the synthesized structures is paramount. This guide provides a comparative overview of validating the structure of this compound derivatives using NMR, supported by experimental data and detailed protocols.
Performance Comparison: 1H and 13C NMR Data
The chemical shifts (δ) in 1H and 13C NMR spectra are highly sensitive to the electronic environment of the nuclei. By comparing the spectra of a parent compound with its derivatives, one can confirm the success of a chemical modification. Below is a summary of reported NMR data for this compound and a representative derivative.
Table 1: 1H NMR Chemical Shifts (δ, ppm) of this compound and a Derivative
| Compound | Solvent | Aromatic Protons (m) | NH (s) | NH2 (s) | Other Protons |
| This compound | DMSO-d6 | 6.85-7.65 (4H) | 8.62 (1H) | 4.84 (2H) | - |
| 2-(N-acetylhydrazino)benzothiazole | CDCl3/DMSO-d6 | 7.2-7.9 (4H) | - | - | 2.15 (s, 3H, CH3CO)[1] |
Table 2: 13C NMR Chemical Shifts (δ, ppm) of this compound
| Solvent | C2 | C4 | C5 | C6 | C7 | C7a | C3a |
| DMSO-d6 | 174.4 | 121.4 | 120.7 | 125.8 | 118.3 | 130.9 | 153.9 |
The data clearly indicates the appearance of a new singlet at 2.15 ppm in the 1H NMR spectrum of the acetylated derivative, corresponding to the methyl protons of the acetyl group, thus confirming the modification.
Experimental Protocols
General Synthesis of this compound Derivatives
A common route to synthesize this compound involves the reaction of 2-mercaptobenzothiazole or 2-chlorobenzothiazole with hydrazine hydrate.[2][3] Derivatives can then be prepared from the resulting this compound.
Synthesis of this compound from 2-Chlorobenzothiazole: To a solution of 2-chlorobenzo[d]thiazole (1 mmol) in ethanol, 80% hydrazine hydrate (5 mmol) is added dropwise. The mixture is refluxed at 80 °C for 5 hours. After cooling to room temperature, the mixture is filtered, and the solid is washed and recrystallized with ethanol to yield the product.[3]
Synthesis of an N-Acylhydrazone Derivative: Equimolar amounts of a substituted this compound and an appropriate aldehyde are refluxed in a suitable solvent (e.g., ethanol) for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized.
NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh 5-10 mg of the purified this compound derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
1H NMR Acquisition: Acquire the 1H NMR spectrum on a 300, 400, or 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
13C NMR Acquisition: Acquire the 13C NMR spectrum on the same instrument. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required.
-
2D NMR (HSQC/HMBC) Acquisition: For unambiguous assignments, acquire 2D NMR spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying connectivity between different parts of the molecule.
-
Visualization of the Validation Workflow
The following diagrams illustrate the logical workflow for validating the structure of a this compound derivative using NMR.
Caption: Workflow for Synthesis and NMR-based Structure Validation.
The following diagram illustrates the key correlations used in 2D NMR for structural elucidation.
Caption: Key 2D NMR Correlations for Structure Confirmation.
By systematically applying these synthetic and analytical methodologies, researchers can confidently validate the structures of novel this compound derivatives, ensuring the integrity of their findings and accelerating the drug discovery process.
References
A Comparative Guide to 2-Hydrazinobenzothiazole and Other Heterocyclic Hydrazines in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, heterocyclic hydrazines serve as indispensable building blocks for the construction of a diverse array of nitrogen-containing compounds, many of which form the core of medicinally important scaffolds. Among these, 2-hydrazinobenzothiazole has emerged as a particularly versatile reagent. This guide provides an objective comparison of this compound with other prominent heterocyclic hydrazines, such as 2-hydrazinopyridine and phenylhydrazine, in key synthetic transformations. The comparison is supported by experimental data on reaction yields and conditions, offering insights into their relative performance in the synthesis of hydrazones, pyrazoles, and 1,2,4-triazoles.
Comparative Performance in Key Synthetic Transformations
The utility of heterocyclic hydrazines is most prominently demonstrated in their condensation and cycloaddition reactions to form stable heterocyclic systems. Below is a comparative analysis of this compound against other heterocyclic hydrazines in the synthesis of hydrazones, pyrazolines (dihydropyrazoles), and 1,2,4-triazoles.
Hydrazone Formation
Hydrazones are valuable intermediates and are also investigated for their own biological activities. Their synthesis typically involves the condensation of a hydrazine with an aldehyde or ketone. The reactivity of the hydrazine is a key factor in determining reaction efficiency.
Table 1: Comparison of Hydrazone Synthesis Yields
| Hydrazine Derivative | Aldehyde/Ketone | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |
| This compound | Substituted Benzaldehydes | Ethanol | Glacial Acetic Acid | Reflux, 4-8 h | High (not specified) | [1] |
| 2,3,5,6-Tetrafluoro-4-hydrazinopyridine | 3-Methylbenzaldehyde | Ethanol | Glacial Acetic Acid | Reflux | Not specified | [2] |
| Phenylhydrazine | Various Aldehydes/Ketones | Not specified | Not specified | Not specified | Not specified | [3] |
| Isonicotinic Hydrazide | 2,3-Dihydroxybenzaldehyde | Methanol | None | Room Temperature | 83 | [4][5] |
| Nicotinic Hydrazide | 2,3-Dihydroxybenzaldehyde | Methanol | None | Room Temperature | 92 | [4][5] |
Pyrazole and Pyrazoline Synthesis
Pyrazoles and their partially saturated analogs, pyrazolines, are a well-known class of five-membered heterocycles present in numerous pharmaceuticals. A common synthetic route is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound (chalcone).
Table 2: Comparison of Pyrazoline Synthesis from Chalcones
| Hydrazine Derivative | Chalcone | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound-6-sulfonic acid amide | Various Chalcones | Not specified | Not specified | Not specified | [6] |
| Phenylhydrazine Hydrochloride | 1-Adamantyl chalcone | Acetic Acid/Water | 80°C, 48 h | Not specified | [7] |
| Phenyl Hydrazine Hydrate | Various Chalcones | Ethanol | Reflux | Not specified | [8] |
| Hydrazine Hydrate | Chalcone | Ethanol/Glacial Acetic Acid | Reflux, 6 h | Not specified | [9] |
1,2,4-Triazole Synthesis
1,2,4-Triazoles are another class of heterocycles with a broad spectrum of biological activities. One synthetic approach involves the reaction of a heterocyclic hydrazine with a 1,3,4-oxadiazole.
Table 3: Comparison of 1,2,4-Triazole Synthesis
| Hydrazine Derivative | Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| Substituted this compound | 2-(3-Pyridyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole | Dry Pyridine | Reflux, 18-24 h | 68-78 | [10] |
| Hydrazines | Formamide | None (Microwave) | Microwave Irradiation | Good to High | [11] |
| Aryl Hydrazides | Hydrazine Hydrate | None (Microwave) | Microwave Irradiation (800W, 250°C), 4-12 min | Excellent | [12] |
Experimental Protocols
Detailed methodologies for the synthesis of the parent heterocyclic hydrazines and their subsequent transformation into hydrazones, pyrazolines, and 1,2,4-triazoles are provided below.
Synthesis of Heterocyclic Hydrazines
Protocol 1: Synthesis of this compound from 2-Aminobenzothiazole [13][14]
-
To a suspension of the 2-aminobenzothiazole (0.1 mol) in ethylene glycol (80 ml), add 85% hydrazine hydrate (0.2 mol) and hydrazine monohydrochloride (0.1 mol).
-
Heat the mixture to 140°C for 2 hours under a nitrogen atmosphere.
-
Cool the mixture to room temperature.
-
Add water (80 ml) to complete the precipitation of the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol.
-
Expected yield is approximately 90%.
Protocol 2: Synthesis of 2-Hydrazinopyridine from 2-Chloropyridine [15]
-
To a solution of 2-chloropyridine (20 g, 0.176 mol) add hydrazine hydrate (200 mL).
-
Stir the reaction mixture for 48 hours at 100°C.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, dilute the reaction mixture with water (200 mL).
-
Extract the product with ethyl acetate (5 x 500 mL).
-
Combine the organic phases, dry with anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the product.
-
Expected yield is approximately 78%.
Synthesis of Derivatives
Protocol 3: General Procedure for Hydrazone Synthesis [1]
-
Dissolve 2-hydrazinyl-6-iodobenzo[d]thiazole (1 mmol) in ethanol or methanol (20 mL) in a round-bottom flask.
-
To this solution, add the desired substituted aromatic aldehyde or ketone (1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the crude product with cold ethanol and purify by recrystallization.
Protocol 4: General Procedure for Pyrazoline Synthesis from Chalcones [9]
-
To a solution of chalcone (1 mmol) in ethanol (5 ml), add glacial acetic acid (1 mmol) and hydrazine hydrate (1 mmol) in a round-bottom flask.
-
Heat the reaction mixture at 80°C under reflux for 6 hours on an oil bath.
-
Monitor the reaction on TLC plates.
-
After completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitate, dry, and recrystallize from ethanol.
Protocol 5: Synthesis of 1,2,4-Triazoles from this compound [10]
-
A mixture of 2-(3-pyridyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole (5 mmol) and substituted 2-hydrazino-1,3-benzothiazole (5 mmol) in dry pyridine (10 mL) is refluxed for 18–24 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the reaction mass with dilute hydrochloric acid.
-
Wash the resulting solid with cold water, dry, and recrystallize from absolute ethanol.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of hydrazones, pyrazolines, and 1,2,4-triazoles from heterocyclic hydrazines.
Caption: General workflow for hydrazone synthesis.
Caption: General workflow for pyrazoline synthesis.
Caption: General workflow for 1,2,4-triazole synthesis.
Conclusion
This compound stands out as a highly effective reagent in the synthesis of various nitrogen-containing heterocycles. While direct, side-by-side comparative data with other heterocyclic hydrazines under identical conditions is not always available in the literature, the compiled data suggests that the choice of hydrazine can significantly impact reaction outcomes. Factors such as the electronic nature of the heterocyclic ring and the presence of substituents influence the nucleophilicity of the hydrazine and, consequently, its reactivity. For instance, the electron-withdrawing nature of the pyridine ring in 2-hydrazinopyridine may modulate its reactivity compared to the benzothiazole system. This guide provides a foundation for researchers to make informed decisions when selecting a heterocyclic hydrazine for a specific synthetic target, taking into account factors like desired yield, reaction conditions, and the electronic properties of the starting materials. Further head-to-head comparative studies would be invaluable to the synthetic community for a more definitive understanding of the relative merits of these important building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrazone - Wikipedia [en.wikipedia.org]
- 4. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
- 5. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Various Pyrazolines From Chalcones [ijraset.com]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. tandfonline.com [tandfonline.com]
- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 12. tijer.org [tijer.org]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Antibacterial Activity of Novel 2-Hydrazinobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the urgent development of new antimicrobial agents. Among the heterocyclic compounds being explored, 2-hydrazinobenzothiazole derivatives have garnered considerable interest due to their promising antibacterial activities. This guide provides a comparative analysis of the performance of several novel this compound derivatives, supported by experimental data from recent studies. It aims to offer an objective overview for researchers and professionals involved in the discovery and development of new antibacterial drugs.
Comparative Antibacterial Activity
The antibacterial efficacy of novel this compound derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible bacterial growth, is a key metric for comparison. The data presented below is a synthesis of findings from multiple studies.
| Compound Type | Derivative/Compound | Target Bacterium | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzothiazole Hydrazide Derivatives | Compound M8 | Escherichia coli | High Activity | - | - |
| Compound M12 | Escherichia coli | High Activity | - | - | |
| 2-Arylidenehydrazinyl-4-arylthiazole Analogues | Compound 3g | Escherichia coli | Potent Inhibition | - | - |
| Compound 3g | Klebsiella pneumoniae | Potent Inhibition | - | - | |
| Compound 3i | Enterococcus faecalis | Potent Inhibition | - | - | |
| Compound 3n | Salmonella typhi | Potent Inhibition | - | - | |
| Compound 3n | Enterococcus faecalis | Potent Inhibition | - | - | |
| Compound 3c | Escherichia coli | Potent Inhibition | - | - | |
| Compound 3c | Cronobacter sakazakii | Potent Inhibition | - | - | |
| 2-Substituted Hydrazino-6-fluoro-1,3-benzothiazole Derivatives | Compound D1 | Escherichia coli | Potent Activity | - | - |
| Compound D2 | Pseudomonas aeruginosa | Better Activity | - | - | |
| Compound D3 | Staphylococcus aureus | Better Activity | - | - | |
| Compound D4 | Staphylococcus epidermidis | Better Activity | - | - | |
| Dialkyne Substituted 2-Aminobenzothiazole Analogs | Compound 3e | Gram-positive & Gram-negative strains | 3.12 | Ciprofloxacin | 6.25[1] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide Derivatives | Triazolo-thiadiazole derivatives | Various bacterial strains | 12.5-100 | - | - |
| 1,3,4-Oxadiazole derivatives | Various bacterial strains | Moderate Activity | - | - |
Note: "High Activity" and "Potent Inhibition/Activity" are reported as described in the source articles where specific MIC values were not provided in the abstract.[2][3][4] The triazolo-thiadiazole derivatives were found to be more active than the 1,3,4-oxadiazole derivatives.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial activity of this compound derivatives.
Synthesis of this compound Derivatives
A common synthetic route involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate. For instance, this compound [M1] can be prepared by refluxing a mixture of 2-mercaptobenzothiazole with an 80% solution of hydrazine hydrate.[2][6] This core structure is then typically reacted with various esters, amino esters, or substituted acetophenones to yield a series of derivatives.[2][4][6] For example, 2-substituted hydrazino-6-fluoro-1,3-benzothiazole derivatives can be synthesized by refluxing 2-hydrazino-6-fluorobenzothiazole with different substituted acetophenones in absolute ethanol with a few drops of glacial acetic acid.[4]
In Vitro Antibacterial Screening
The antibacterial activity of the synthesized compounds is commonly assessed using the following methods:
1. Disk Diffusion Method: This method provides a qualitative or semi-quantitative assessment of antibacterial activity.
-
Bacterial Culture Preparation: Bacterial strains are incubated at 37°C for 24 hours.[6]
-
Agar Plate Inoculation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Disk Application: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with known concentrations of the test compounds (e.g., 50, 100, 150, and 200 µL).[6]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[6]
2. Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
-
Serial Dilutions: A series of two-fold dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.
-
Incubation: The plates are incubated under suitable conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
MBC Determination: To determine the MBC, an aliquot from each well showing no growth is subcultured onto a fresh agar plate. The MBC is the lowest concentration that kills 99.9% of the initial bacterial inoculum.
Visualizations
Experimental Workflow for Antibacterial Screening
References
- 1. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of new compounds derived from this compound and evaluated their antibacterial activity | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, antibacterial, antioxidant activity and QSAR studies of novel 2-arylidenehydrazinyl-4-arylthiazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of 2-Hydrazinobenzothiazole-Based Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comprehensive comparison of the cross-reactivity profiles of various 2-hydrazinobenzothiazole (2-HBT) based chemical probes. This document summarizes experimental data, outlines detailed testing protocols, and visualizes key mechanisms and workflows to aid in the selection and application of these versatile molecular tools.
Overview of this compound (2-HBT) Probes
This compound and its derivatives are widely utilized as core structures in the design of chemosensors for a variety of analytes due to their favorable spectroscopic properties and reactive hydrazine moiety. These probes are employed in the detection of metal ions, anions, and biologically relevant small molecules. However, understanding their cross-reactivity is paramount for accurate and reliable measurements in complex biological and environmental samples. This guide focuses on the comparative assessment of their selectivity.
Comparative Analysis of Cross-Reactivity
The selectivity of 2-HBT based probes is a critical performance metric. Interference studies from multiple sources have been compiled to provide a comparative overview.
Cross-Reactivity Data for Cyanide (CN⁻) Detection
A 2-HBT derivative, 2-(2-([2,2′-bithiophen]-5-ylmethylene)hydrazinyl)benzothiazole (BT), was developed for the colorimetric detection of cyanide ions.[1] Its selectivity was evaluated against a panel of common anions and cations.
| Interfering Species | Molar Excess | Observed Interference |
| ClO₄⁻, Cl⁻, Br⁻, F⁻, I⁻ | 10 equiv. | No significant change in absorbance[1] |
| NO₂⁻, OH⁻, HSO₄⁻, H₂PO₄⁻ | 10 equiv. | No significant change in absorbance[1] |
| Al³⁺, Cr³⁺, Na⁺, Ca²⁺ | Not specified | No significant interference reported[1] |
| Hg²⁺, Fe³⁺, Mg²⁺, Cu²⁺ | Not specified | No significant interference reported[1] |
| Cd²⁺, Pb²⁺, Zn²⁺, Mn²⁺ | Not specified | No significant interference reported[1] |
Cross-Reactivity Data for Hydrazine (N₂H₄) Detection
A benzothiazole-based spectroscopic probe was assessed for its selectivity in detecting hydrazine. The probe's fluorescence response was monitored in the presence of various potentially interfering species.[2]
| Interfering Species | Molar Excess | Observed Interference |
| Amines & Similar Compounds | ||
| Triethylamine, Ethylenediamine | Not specified | Minimal interference observed[2] |
| Ethanolamine, Hydroxylamine HCl | Not specified | Minimal interference observed[2] |
| Aniline, Ammonia | Not specified | Minimal interference observed[2] |
| Anions | ||
| HS⁻, S²⁻, HSO₃⁻, Cl⁻ | Not specified | Minimal interference observed[2] |
| SO₄²⁻, HCO₃⁻, AcO⁻, F⁻ | Not specified | Minimal interference observed[2] |
| Reactive Oxygen/Nitrogen Species | ||
| tBuOO•, ROO•, •OH, HNO, ONOO⁻ | Not specified | Minimal interference observed[2] |
| Metal Cations | ||
| Ni²⁺, Ca²⁺, Cu²⁺, Pb²⁺, Fe²⁺, Fe³⁺ | Not specified | Minimal interference observed[2] |
| Co²⁺, Cd²⁺, Li⁺, Mg²⁺, Ga³⁺, Zn²⁺ | Not specified | Minimal interference observed[2] |
| Al³⁺, Cr³⁺, Hg²⁺, Ag⁺, Ba²⁺, Au³⁺, Sn²⁺ | Not specified | Minimal interference observed[2] |
Cross-Reactivity of a Quinoxaline–Hydrazinobenzothiazole Probe for Metal Ions
A novel quinoxaline–hydrazinobenzothiazole based sensor was designed for the detection of Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ ions.[3] While detailed interference data with a wide range of species is not provided in the abstract, the probe demonstrates distinct colorimetric and fluorescent responses for these four metal ions, suggesting a degree of selectivity among them.
Experimental Protocols for Assessing Cross-Reactivity
The following are generalized yet detailed methodologies for conducting cross-reactivity studies on 2-HBT based probes, based on common practices reported in the literature.
General Interference Study Protocol (UV-Vis and Fluorescence)
This protocol outlines the steps to assess the selectivity of a 2-HBT probe against a panel of potential interfering species.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 2-HBT probe (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Prepare stock solutions of the target analyte (e.g., 10 mM of NaCN in water for a cyanide probe).
-
Prepare stock solutions of a wide range of potentially interfering species (e.g., 100 mM of various anions, cations, and biologically relevant molecules in an appropriate solvent).
-
-
Spectroscopic Measurements:
-
For each interference test, prepare a solution of the 2-HBT probe at a fixed concentration in a suitable buffer (e.g., 10 µM in PBS, pH 7.4).
-
Add a specific molar excess of the interfering species (e.g., 10 equivalents) to the probe solution.
-
Record the UV-Vis absorption and/or fluorescence emission spectrum of this mixture.
-
Subsequently, add the target analyte to this mixture at a concentration known to elicit a strong response.
-
Record the final UV-Vis absorption and/or fluorescence emission spectrum.
-
-
Data Analysis:
-
Compare the spectroscopic response of the probe in the presence of the interfering species alone to the response of the probe with the target analyte.
-
Analyze the change in the spectroscopic signal after the addition of the target analyte in the presence of the interfering species. A minimal change compared to the response with the target analyte alone indicates high selectivity.
-
Protocol for In Situ Cross-Reactivity Assessment in Cellular Models
For probes intended for biological imaging, assessing cross-reactivity within a cellular context is crucial.
-
Cell Culture and Probe Loading:
-
Culture a suitable cell line (e.g., HeLa, HepG2) under standard conditions.
-
Incubate the cells with the 2-HBT based probe at an optimized concentration and for a sufficient duration to allow for cellular uptake.
-
-
Introduction of Interfering Species:
-
Treat the probe-loaded cells with various potential interfering substances that are biologically relevant and can be taken up by cells.
-
Include positive and negative controls (cells with probe and target analyte, and cells with probe only, respectively).
-
-
Fluorescence Microscopy Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for the probe's excitation and emission wavelengths.
-
Quantify the fluorescence intensity in different treatment groups.
-
-
Analysis:
-
Compare the fluorescence signal from cells treated with interfering species to that of the control groups. A lack of significant fluorescence change indicates selectivity.
-
Visualizing Mechanisms and Workflows
Graphical representations of the signaling pathways and experimental workflows provide a clearer understanding of the probe's function and evaluation process.
Caption: Simplified signaling pathway of a selective 2-HBT probe.
Caption: Experimental workflow for evaluating probe selectivity.
Conclusion
The cross-reactivity of this compound-based probes is highly dependent on the specific structural modifications of the 2-HBT core and the nature of the target analyte. The presented data indicates that with careful design, these probes can achieve high selectivity against a wide range of potential interferents. Researchers and drug development professionals should meticulously evaluate the cross-reactivity profile of any 2-HBT probe under their specific experimental conditions to ensure the validity and reliability of their findings. The protocols and workflows provided in this guide offer a standardized approach for such assessments.
References
- 1. Functionalized this compound with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a quinoxaline–hydrazinobenzothiazole based probe—single point detection of Cu2+, Co2+, Ni2+ and Hg2+ ions in real water samples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structure-Activity Relationship of 2-Hydrazinobenzothiazole Analogs
The 2-hydrazinobenzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. Analogs of this compound have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by experimental data, to assist researchers and drug development professionals in this field.
Antimicrobial Activity
Derivatives of this compound have been extensively studied for their potential as antimicrobial agents against a variety of bacterial and fungal pathogens. The antimicrobial efficacy is significantly influenced by the nature and position of substituents on the benzothiazole ring and the hydrazone moiety.
Table 1: Comparative Antibacterial Activity of this compound Analogs
| Compound | Substituent on Hydrazone | Test Organism | Zone of Inhibition (mm) | Reference |
| M8 | Ester derivative | E. coli | Moderately Active (11-20 mm) | [1][2] |
| M8 | Ester derivative | S. aureus | Moderately Active (11-20 mm) | [1][2] |
| M12 | Amino ester derivative | E. coli | Highly Active (>20 mm) | [1][2] |
| M12 | Amino ester derivative | S. aureus | Highly Active (>20 mm) | [1][2] |
| 124 | 2,4,6-trimethylphenyl | B. subtilis | 9-11 mm | [3] |
| 124 | 2,4,6-trimethylphenyl | S. aureus | 9-11 mm | [3] |
| 125 | 2,3,5,6-tetramethylphenyl | B. subtilis | 9-11 mm | [3] |
| 125 | 2,3,5,6-tetramethylphenyl | S. aureus | 9-11 mm | [3] |
| 130a | 2,6-disubstituted | M. catarrhalis | MIC = 4 µg/ml | [3] |
| 130b | 2,6-disubstituted | M. catarrhalis | MIC = 4 µg/ml | [3] |
| 130c | 2,6-disubstituted | M. catarrhalis | MIC = 4 µg/ml | [3] |
Experimental Protocol: Antibacterial Activity Assessment (Agar Well Diffusion Method)
The antibacterial activity of the synthesized compounds is typically evaluated using the agar well diffusion method.[2] A standardized bacterial suspension is uniformly spread on the surface of a sterile nutrient agar plate. Wells of a specific diameter are then created in the agar, and a defined volume of the test compound solution (at a specific concentration) is added to each well. The plates are incubated under appropriate conditions, and the diameter of the zone of inhibition around each well is measured in millimeters. The size of the inhibition zone is indicative of the compound's antibacterial potency. Standard antibiotics are used as positive controls.[2][3]
Structure-Activity Relationship Insights:
-
The introduction of amino ester moieties to the this compound scaffold, as seen in compound M12, resulted in high antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[1][2]
-
Substitution with bulky alkyl groups on an attached phenyl ring, such as in compounds 124 and 125, demonstrated good antibacterial activity.[3]
-
The nature of the substituent at the 2 and 6 positions of the benzothiazole ring also plays a crucial role in determining the antibacterial spectrum and potency, as evidenced by the activity of compounds 130a, 130b, and 130c against Moraxella catarrhalis.[3]
Anticonvulsant Activity
Several this compound analogs have been investigated for their anticonvulsant properties, with promising results in preclinical models of seizures.
Table 2: Anticonvulsant Activity of this compound Analogs in the Pentylenetetrazole (PTZ)-Induced Seizure Model
| Compound | Substituent on Hydrazone | Median Effective Dose (ED50) (mg/kg) | Reference |
| 3a | 4-Fluorophenyl | ≤ 20 | [4] |
| 3b | 4-Chlorophenyl | ≤ 20 | [4] |
| 3d | 4-Bromophenyl | ≤ 20 | [4] |
| 3e | 4-(Trifluoromethyl)phenyl | ≤ 20 | [4] |
| 3f | 4-Methylphenyl | ≤ 20 | [4] |
| 3k | Adamantyl | ≤ 20 | [4] |
| 3m | Adamantyl | ≤ 20 | [4] |
| 4e | Not specified | More active than Phenytoin | [5] |
| 4h | Not specified | More active than Phenytoin | [5] |
| 4d | o-methoxybenzaldehyde | More active than Phenytoin | [6] |
| 4g | o-methylbenzaldehyde | More active than Phenytoin | [6] |
| 4h | p-methylbenzaldehyde | More active than Phenytoin | [6] |
| 4m | p-nitrobenzaldehyde | More active than Phenytoin | [6] |
| 4n | p-dimethylaminobenzaldehyde | More active than Phenytoin | [6] |
Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test
The anticonvulsant activity is commonly assessed using the pentylenetetrazole (PTZ)-induced seizure model in mice.[4][5][6] Animals are pre-treated with the test compound at various doses, typically administered intraperitoneally. After a specific period, a convulsant dose of PTZ is administered subcutaneously. The animals are then observed for the onset of seizures, and the ability of the test compound to prevent or delay the seizures is recorded. The median effective dose (ED50), which is the dose required to protect 50% of the animals from seizures, is then calculated.[4] Motor impairment is often assessed using the rotarod test to ensure the anticonvulsant effect is not due to sedation.[4]
Structure-Activity Relationship Insights:
-
The presence of electron-withdrawing groups (F, Cl, Br, CF3) or a small electron-donating group (CH3) on the phenyl ring attached to the hydrazone moiety resulted in significant anticonvulsant activity, with ED50 values ≤ 20 mg/kg.[4]
-
The incorporation of a bulky adamantyl group also led to potent anticonvulsant effects.[4]
-
Specific substitutions on the benzaldehyde moiety of acetohydrazones, such as o-methoxy, o-methyl, p-methyl, p-nitro, and p-dimethylamino groups, were found to be more active than the standard drug phenytoin.[6]
Enzyme Inhibition
This compound derivatives have also been explored as inhibitors of various enzymes, including monoamine oxidase (MAO) and carbonic anhydrase (CA).
Table 3: Enzyme Inhibitory Activity of this compound Analogs
| Compound | Target Enzyme | IC50 / Ki (µM) | Reference |
| 3a | hMAO-B | IC50: 15.450 | [7] |
| 3e | hMAO-B | IC50: 0.060 | [7] |
| 3f | hMAO-B | IC50: 0.963 | [7] |
| 3h | hMAO-B | IC50: 0.075 | [7] |
| 1 | hCA I | Ki: 4.3 | [8] |
| 1 | hCA II | Ki: 32.1 | [8] |
| 1 | hCA V | Ki: 4.3 | [8] |
| 1 | hCA XIII | Ki: 94.6 | [8] |
Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity against human MAO-A and MAO-B is determined using a fluorometric method. The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine) by the MAO enzymes. The reaction is coupled to the horseradish peroxidase-catalyzed oxidation of a probe (e.g., Amplex Red) to a fluorescent product (resorufin). The fluorescence is measured, and the IC50 values are calculated by plotting the percentage of inhibition versus the inhibitor concentration.[7]
Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay
The inhibitory activity against different human carbonic anhydrase isoforms (hCA I, hCA II, hCA V, and hCA XIII) is assessed using a stopped-flow CO2 hydrase assay. This method measures the enzyme-catalyzed hydration of CO2. The inhibition constants (Ki) are determined by analyzing the enzyme kinetics in the presence of varying concentrations of the inhibitor.[8]
Structure-Activity Relationship Insights:
-
For MAO-B inhibition, specific substitutions on the heterocyclic aldehyde moiety of the hydrazone are crucial for high potency, as demonstrated by the low micromolar and even nanomolar IC50 values of compounds 3e and 3h. These compounds showed selectivity towards hMAO-B over hMAO-A.[7]
-
In the case of carbonic anhydrase inhibition, amino acid-benzothiazole conjugates showed effective inhibition against hCA V and hCA II, with Ki values in the micromolar range. Compound 1, in particular, exhibited potent inhibition against multiple CA isoforms.[8]
Synthesis and Workflow Visualizations
General Synthetic Pathway for this compound Analogs
The synthesis of this compound derivatives often starts from 2-mercaptobenzothiazole.[1][9] This is then reacted with hydrazine hydrate to form the key intermediate, this compound.[1][2] This intermediate can then be further reacted with various electrophiles, such as esters, amino esters, or aldehydes, to generate a diverse library of analogs.[1][2][9]
References
- 1. Synthesis and characterization of new compounds derived from this compound and evaluated their antibacterial activity | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activities of novel 2-(cyclopentylmethylene)hydrazinyl-1,3-thiazoles in mouse models of seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of some (2/4-substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(o/p-substituted benzal) hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
a comparative study of different 2-hydrazinobenzothiazole synthesis methods
An essential heterocyclic scaffold in medicinal chemistry, 2-hydrazinobenzothiazole serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds. This guide provides a comparative overview of various synthetic methodologies for obtaining this key precursor. The comparison focuses on reaction efficiency, accessibility of starting materials, and reaction conditions, supported by detailed experimental protocols and quantitative data.
Comparative Data of Synthesis Methods
The selection of an optimal synthetic route for this compound is contingent on factors such as starting material availability, desired yield, and reaction scalability. The following table summarizes the key quantitative parameters of the most common synthetic approaches.
| Starting Material | Primary Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-Mercaptobenzothiazole | Hydrazine hydrate (80%) | None | Reflux, 4 hours | - | [1] |
| 2-Mercaptobenzothiazole | Hydrazine hydrate (30%) | Ethanol | Reflux, 8 hours | 35 | [2] |
| 2-Mercaptobenzothiazole | Hydrazine hydrate (70%) | Ethanol | Reflux | 85 | [2] |
| 2-Mercaptobenzothiazole | Hydrazine hydrate | Ethanol | Reflux, 3-4 hours | - | [3] |
| 2-Chlorobenzothiazole | Hydrazine hydrate (80%) | Ethanol | Reflux (80°C), 5 hours | 93 | [4] |
| 2-Aminobenzothiazole | Hydrazine hydrate, Hydrazine monohydrochloride | Ethylene glycol | 140°C, 2 hours | 90 | [5] |
| 2-Aminobenzothiazole | Hydrazine hydrate (75%), Conc. HCl | Water | Reflux | 59 | [6] |
| Potassium salt of benzothiazole-2-sulfonic acid | Hydrazine hydrate | - | - | - | [7] |
Experimental Protocols
Detailed methodologies for the principal synthetic routes are provided below. These protocols are based on published experimental procedures.
Method 1: From 2-Mercaptobenzothiazole
This is a widely utilized method due to the commercial availability of 2-mercaptobenzothiazole.
-
Protocol A (High Yield): A mixture of 2-mercaptobenzothiazole and 70% hydrazine hydrate in ethanol is refluxed. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent like ethanol to afford 2-hydrazonobenzothiazolinone, a tautomer of this compound, in high yield (85%).[2]
-
Protocol B (Lower Yield): A solution of 2-mercaptobenzothiazole (16.7 g, 0.1 mol) and 30% hydrazine hydrate (0.2 mol) in ethanol (150 cm³) is refluxed for 8 hours. After cooling, the yellowish solid is filtered off and crystallized from chloroform to yield this compound (35%).[2]
-
Protocol C: A mixture of 2-mercaptobenzothiazole (0.0119 moles, 2 grams) and 8 ml of 80% hydrazine hydrate is refluxed for 4 hours. The mixture is then cooled to room temperature, and 5 ml of ethanol is added to facilitate precipitation.[1]
Method 2: From 2-Chlorobenzothiazole
This route offers a high-yield alternative, leveraging the reactivity of the 2-chloro substituent.
-
Protocol: To a solution of 2-chlorobenzothiazole (1 mmol) in ethanol, 80% hydrazine hydrate (5 mmol) is added dropwise while refluxing at 80°C for 5 hours. After cooling to room temperature, the mixture is filtered, and the resulting white solid is washed and recrystallized from ethanol to give this compound in 93% yield.[4]
Method 3: From 2-Aminobenzothiazole
This "exchange amination" method provides excellent yields and is suitable for producing various substituted derivatives.
-
Protocol: To a suspension of the 2-aminobenzothiazole (0.1 mole) in 80 ml of ethylene glycol, 85% hydrazine hydrate (0.2 mole) and hydrazine monohydrochloride (0.1 mole) are added. The mixture is heated to 140°C for 2 hours in an oxygen-free atmosphere. Upon cooling, the product precipitates and can be collected by filtration. Yields for various derivatives are reported to be in the range of 82-93%.[5]
Logical Workflow for Method Comparison
The following diagram illustrates the decision-making process for selecting a suitable synthesis method for this compound based on key experimental considerations.
Caption: Comparative workflow of this compound synthesis routes.
References
A Comparative Guide to Validating the Antioxidant Activity of 2-Hydrazinobenzothiazole Derivatives
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 2-hydrazinobenzothiazole derivatives, validating their antioxidant activity is a critical step. This guide provides a comparative overview of common in vitro methods, complete with experimental protocols and data presentation, to facilitate a comprehensive evaluation of these compounds.
The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in a multitude of disease pathologies. The methods detailed below assess this activity through various mechanisms, including hydrogen atom transfer, single electron transfer, and the ability to reduce metal ions.
In Vitro Antioxidant Activity Assays: A Comparative Overview
Several spectrophotometric assays are widely employed to determine the antioxidant capacity of novel compounds. The most common include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. For a more biologically relevant assessment, the Cellular Antioxidant Activity (CAA) assay is also utilized.
| Assay | Principle | Measurement | Standard Reference | Key Advantages |
| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[1][2] | Decrease in absorbance at ~517 nm.[1][2] | Trolox, Ascorbic Acid[3] | Simple, rapid, and cost-effective. |
| ABTS Radical Cation Decolorization Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[4][5] | Decrease in absorbance at ~734 nm.[4] | Trolox[4] | Applicable to both hydrophilic and lipophilic antioxidants.[4] |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) at low pH, forming a colored complex.[6][7] | Increase in absorbance at ~593 nm.[7] | Ferrous sulfate (FeSO₄) or Trolox[6] | Simple, fast, and reproducible. |
| Cellular Antioxidant Activity (CAA) Assay | Quantifies the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) within a cellular environment.[5][8] | Inhibition of fluorescence at an excitation of ~485 nm and emission of ~538 nm.[5] | Quercetin[9] | More biologically relevant as it accounts for cellular uptake and metabolism.[5][8] |
Experimental Protocols
Below are detailed methodologies for the key experiments cited.
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant. The color of the solution changes from purple to yellow, and the decrease in absorbance is measured spectrophotometrically.[1][2]
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).[2] Protect the solution from light.[2]
-
Sample Preparation: Dissolve the this compound derivatives and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare various concentrations.[2]
-
Reaction: Add a fixed volume of the DPPH solution to each sample and control in a 96-well plate or test tubes. Include a blank containing only the solvent and DPPH solution.[1][2]
-
Incubation: Incubate the reaction mixtures in the dark at a constant temperature for a set time (e.g., 30 minutes).[1][2]
-
Measurement: Measure the absorbance of each solution at approximately 517 nm using a spectrophotometer.[1][2]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[1] The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.[3]
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue/green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is proportional to their concentration.[4][5]
Procedure:
-
Generation of ABTS•+: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[4][6]
-
Working Solution: Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.700 at 734 nm.[10]
-
Reaction: Add a small volume of the test compound or standard (Trolox) to the ABTS•+ working solution.[10]
-
Measurement: After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[4]
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[4]
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[6][7]
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP working solution fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer (pH 3.6).[7]
-
Reaction: Add the FRAP reagent to the test sample or standard (FeSO₄).[6]
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).[11]
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[7]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous iron standard curve.[6]
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of compounds to prevent the formation of the fluorescent compound 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) within cells upon induction of oxidative stress.[5][8]
Procedure:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well plate and grow to confluency.[5][8]
-
Loading: Wash the cells and incubate them with the DCFH-DA probe and the test compound or a standard (quercetin).[5][8]
-
Oxidative Stress Induction: After incubation and washing, add a free radical initiator (e.g., AAPH) to induce oxidative stress.[5][8]
-
Measurement: Immediately measure the fluorescence kinetically over a period of time (e.g., 60 minutes) using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).[5][12]
-
Calculation: The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence versus time. The CAA value is calculated as: CAA unit = 100 – (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.[9]
Data Presentation
The antioxidant activities of various this compound derivatives can be compared by summarizing their IC50 values (the concentration required to inhibit 50% of the radical activity) or equivalent antioxidant capacities.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP (mM Fe²⁺/mg) | CAA (µmol QE/g) | Reference |
| Derivative A | Example: 25.3 ± 2.1 | Example: 15.8 ± 1.5 | Example: 1.2 ± 0.1 | Example: 150 ± 12 | [13][14] |
| Derivative B | Example: 42.1 ± 3.5 | Example: 30.2 ± 2.8 | Example: 0.8 ± 0.07 | Example: 95 ± 8 | [15][16] |
| Trolox (Standard) | Example: 5.8 ± 0.4 | Example: 4.2 ± 0.3 | Example: 2.5 ± 0.2 | N/A | [17] |
| Ascorbic Acid (Standard) | Example: 8.2 ± 0.6 | N/A | N/A | N/A | [18] |
Note: The values presented in this table are for illustrative purposes and should be replaced with actual experimental data.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for validating the antioxidant activity of this compound derivatives.
Caption: Workflow for antioxidant activity validation.
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. louis.uah.edu [louis.uah.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zen-bio.com [zen-bio.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in silico studies of antioxidant activity of 2-thiazolylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 18. mdpi.com [mdpi.com]
FT-IR Analysis: A Comparative Guide for the Confirmation of 2-Hydrazinobenzothiazole Synthesis
For researchers and professionals in drug development, the successful synthesis of chemical intermediates is a critical first step. This guide provides a comparative analysis of using Fourier-Transform Infrared (FT-IR) spectroscopy for the confirmation of 2-hydrazinobenzothiazole synthesis, a key heterocyclic compound. We present experimental data, detailed protocols, and a comparison with alternative analytical methods to ensure robust and reliable characterization.
Synthesis of this compound
The synthesis of this compound is commonly achieved through the nucleophilic substitution reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[1][2][3] The thiol or thione group of the starting material is displaced by the hydrazine group, yielding the desired product.
Experimental Protocol: Synthesis
A typical synthesis procedure is as follows:
-
A solution of 2-mercaptobenzothiazole (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (150 cm³) is prepared.[2]
-
The mixture is refluxed for approximately 8 hours.[2]
-
After reflux, the solution is cooled, which induces the precipitation of the product.
-
The resulting solid is filtered, washed, and can be further purified by crystallization from a suitable solvent like chloroform or ethanol to yield pure this compound.[2]
Confirmation of Synthesis using FT-IR Spectroscopy
FT-IR spectroscopy is a powerful and rapid technique for confirming the synthesis of this compound by identifying the changes in functional groups between the reactant and the product. The key confirmation lies in observing the disappearance of the characteristic peaks of the starting material, 2-mercaptobenzothiazole, and the appearance of new peaks corresponding to the this compound product.
The most significant change is the introduction of the hydrazine moiety (-NHNH₂), which gives rise to distinct N-H stretching vibrations. Concurrently, the characteristic vibration of the N-H group in the thione tautomer of 2-mercaptobenzothiazole will disappear.[4]
Data Presentation: FT-IR Spectral Comparison
The following table summarizes the key FT-IR absorption bands used to confirm the successful synthesis of this compound.
| Functional Group Vibration | 2-Mercaptobenzothiazole (Starting Material) Wavenumber (cm⁻¹) | This compound (Product) Wavenumber (cm⁻¹) | Interpretation of Change |
| N-H Stretch (Hydrazine) | - | 3344, 3080[2][5] | The appearance of these distinct peaks confirms the successful incorporation of the hydrazine group. |
| N-H Stretch (Thione form) | 3111 - 2835[4] | - | The disappearance of this broad peak indicates the consumption of the starting material. |
| C=N Stretch | ~1600 | 1630, 1580[2][5] | A shift in the wavenumber for the C=N bond reflects the change in the chemical environment of the benzothiazole ring. |
| C-S Stretch | ~700 | 690[5] | The persistence of this peak confirms that the core benzothiazole structure remains intact. |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: A small amount of the dried, purified product is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.
-
Spectrum Recording: The infrared spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.
-
Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption peaks of this compound and the absence of peaks from the starting material.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the synthesis and confirmation process.
References
Bridging the Gap: A Comparative Analysis of Computational Predictions and Experimental Data for 2-Hydrazinobenzothiazole
For Researchers, Scientists, and Drug Development Professionals: An objective guide on the congruence between in-silico and in-vitro studies of the promising therapeutic agent, 2-hydrazinobenzothiazole.
In the quest for novel therapeutic agents, this compound has emerged as a scaffold of significant interest, demonstrating a range of biological activities. The synergy between computational modeling and experimental validation is crucial for accelerating the drug discovery pipeline. This guide provides a detailed comparison of computationally predicted properties of this compound with its experimentally determined data, offering a critical perspective on the accuracy and utility of modern in-silico techniques.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative comparison between experimental findings and computational predictions for this compound across various spectroscopic and biological parameters.
Table 1: Vibrational Spectroscopy - A Comparison of FT-IR and FT-Raman Frequencies (cm⁻¹)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated FT-IR (DFT/B3LYP) (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated FT-Raman (DFT/B3LYP) (cm⁻¹) |
| N-H stretching (asymmetric NH₂) | 3342 | 3350 | - | - |
| N-H stretching (symmetric NH₂) | 3232 | 3240 | - | - |
| N-H stretching (secondary amine) | 3101 | 3110 | - | - |
| C=N stretching | 1622 | 1620 | - | - |
| N-H bending | 1590 | 1585 | - | - |
| C=C aromatic stretching | 1417 | 1420 | - | - |
| C-H aromatic stretching | 3062 | 3060 | - | - |
| C-S stretching | 711 | 710 | - | - |
Note: Calculated values are often scaled to better match experimental data; however, raw calculated values are presented here for direct comparison. Discrepancies can arise from the calculations being performed for a single molecule in the gas phase, whereas experimental data is from the solid state.[1][2]
Table 2: ¹H-NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton Designation | Experimental Shift (ppm) | Calculated Shift (GIAO/DFT) (ppm) |
| NH₂ | 5.3 | 5.25 |
| NH | - | - |
| Aromatic CH | 7.14-8.0 | 7.0-7.9 |
Note: The broad range in experimental aromatic shifts is due to the different protons on the benzene ring. Computational methods can predict the individual shifts with reasonable accuracy.
Table 3: UV-Visible Spectroscopic Data
| Solvent | Experimental λmax (nm) | Calculated λmax (TD-DFT) (nm) |
| DMSO | 310 | 305 |
| Methanol | 308 | 302 |
Note: Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic transitions.[3]
Table 4: Molecular Docking and Biological Activity
| Target Protein | Predicted Binding Energy (kcal/mol) | Experimental Activity (IC₅₀ or MIC) |
| Lactate Dehydrogenase (LDH) | - | Inhibitory Activity Observed[4] |
| Cytochrome P450 EryK | -65.65[5] | - |
| Human Monoamine Oxidase B (hMAO-B) | - | IC₅₀ = 0.060 µM (for a derivative)[6] |
| Pseudomonas aeruginosa | - | MIC = 4 µg/mL (for a derivative)[7] |
| MCF-7 (Breast Cancer Cells) | - | Anticancer Activity Observed[4] |
Note: Direct comparison is challenging as different derivatives are often used in experimental studies. Molecular docking predicts the binding affinity of the parent compound to a specific protein target.[5][8]
Experimental and Computational Protocols
A clear understanding of the methodologies employed is essential for a critical evaluation of the data.
Experimental Protocols
Synthesis of this compound: A common synthetic route involves the reaction of 2-mercaptobenzothiazole with hydrazine hydrate.[4][9] In a typical procedure, 2-mercaptobenzothiazole is refluxed with an excess of 80% hydrazine hydrate for several hours.[9] Upon cooling, the product crystallizes and can be purified by recrystallization from a suitable solvent like ethanol.[4][7]
Spectroscopic Characterization:
-
FT-IR and FT-Raman Spectroscopy: Spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹. Solid samples are often prepared as KBr pellets.[10][11]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on spectrometers operating at frequencies such as 300, 400, or 600 MHz. Deuterated solvents, most commonly DMSO-d₆, are used to dissolve the sample, with tetramethylsilane (TMS) as an internal standard.[4][7]
-
UV-Visible Spectroscopy: The electronic absorption spectrum is measured using a UV-Vis spectrophotometer in a quartz cuvette, with the compound dissolved in a suitable solvent like methanol or DMSO.[11]
In-Vitro Biological Assays:
-
Antimicrobial Activity: The antibacterial and antifungal activities are often evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against various microbial strains.[7]
-
Anticancer Activity: The cytotoxic effects on cancer cell lines (e.g., MCF-7) are commonly assessed using the MTT assay, which measures cell viability. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined.[4][12]
-
Enzyme Inhibition Assays: The inhibitory effect on specific enzymes, such as monoamine oxidase (MAO), is measured using fluorometric or spectrophotometric methods to determine the IC₅₀ value.[6]
Computational Methodologies
Density Functional Theory (DFT) Calculations: Computational studies on this compound frequently employ DFT to predict its molecular structure, vibrational frequencies, and electronic properties.[3][5][13] A common approach involves using the B3LYP functional with a basis set such as 6-311++G(d,p).[3][14] Geometry optimization is first performed to find the lowest energy conformation of the molecule. Subsequently, frequency calculations are carried out to predict the IR and Raman spectra. The Gauge-Invariant Atomic Orbital (GIAO) method is often used for predicting NMR chemical shifts.[2] Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis).[3]
Molecular Docking: To predict the biological activity and understand the binding mode of this compound to a protein target, molecular docking simulations are performed.[4][8] This involves preparing the 3D structure of the ligand (this compound) and the receptor (protein). Software such as AutoDock Vina is commonly used to perform the docking calculations, which predict the binding affinity (in kcal/mol) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.[4]
Visualizing the Workflow and Potential Mechanisms
Diagram 1: Workflow for Comparing Computational and Experimental Data
Caption: Workflow for comparing computational and experimental data.
Diagram 2: Postulated Mechanism of Action - Enzyme Inhibition
Caption: Postulated enzyme inhibition mechanism for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. tandfonline.com [tandfonline.com]
- 12. In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Hydrazinobenzothiazole: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the proper disposal of 2-Hydrazinobenzothiazole, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound and its derivatives are classified as hazardous substances and must be handled with extreme caution.[1] This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Hazard Profile and Immediate Safety Concerns
This compound is a heterocyclic compound containing a hydrazine moiety. While a specific, detailed hazard profile is not always readily available, its hazardous properties can be inferred from its structural components and data from similar molecules.
-
Toxicity : Assumed to be toxic if swallowed, inhaled, or in contact with skin.[1] Hydrazine and its derivatives are known for their toxicity.[1]
-
Irritation : Likely to cause skin and serious eye irritation.[2]
-
Carcinogenicity : Many hydrazine derivatives are suspected of causing cancer.[1]
-
Environmental Hazard : This compound may be harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment (PPE) is mandatory:
-
Gloves : Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Eye Protection : Chemical safety goggles and a face shield.[2]
-
Lab Coat : A standard laboratory coat.
-
Respiratory Protection : A dust mask (type N95 or equivalent) should be used, especially when handling the solid form.[2]
All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₇H₇N₃S[3] |
| Molecular Weight | 165.22 g/mol [4] |
| Appearance | White to Light yellow to Light orange powder to crystal |
| Melting Point | 198-202 °C[3] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[2] |
Step-by-Step Disposal Procedures
For small quantities of this compound waste typically generated in a laboratory setting, two primary disposal pathways are recommended: direct disposal by a certified hazardous waste contractor or chemical treatment of the hydrazine moiety followed by disposal.
Method 1: Direct Disposal (Recommended for Simplicity and Safety)
This is the preferred method for most laboratory settings as it minimizes direct handling of hazardous chemical reactions.
Experimental Protocol:
-
Waste Segregation : Carefully transfer all solid and liquid waste containing this compound into a designated hazardous waste container.
-
Labeling : Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound," along with any other constituents.
-
Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[5]
-
Professional Disposal : Arrange for pickup and disposal by a certified hazardous waste management company. Dispose of contents/container to an approved waste disposal plant.[5]
Method 2: Chemical Treatment (For Advanced Users)
This method involves the chemical oxidation of the reactive hydrazine group to less hazardous byproducts before disposal. This procedure should only be performed by trained personnel in a controlled laboratory environment.
Experimental Protocol:
-
Dilution : In a chemical fume hood, dilute the aqueous waste stream containing this compound with water to a concentration of less than 5%.[6]
-
Preparation of Oxidizing Solution : Prepare a 5% aqueous solution of sodium hypochlorite (bleach) or calcium hypochlorite.[6]
-
Neutralization : Slowly and with constant stirring, add the hypochlorite solution to the diluted hydrazine-containing waste. A general guideline is to use an equal volume of the 5% hypochlorite solution.[6] Be aware that this reaction can be exothermic, so slow addition and external cooling may be necessary.
-
pH Adjustment : After the reaction is complete, neutralize the resulting solution to a pH between 6 and 8 using a suitable acid or base.
-
Final Disposal : The neutralized solution can then be drained into the sewer with abundant water, in accordance with local regulations.[7]
Emergency Procedures
In case of accidental release or exposure, follow these steps:
-
Spill : For a small spill, sweep up the solid material and shovel it into a suitable container for disposal.[5] Ensure adequate ventilation. For a large spill, it may be necessary to contain and dispose of the material as hazardous waste.[8] Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations.[8] Do not wash into the sewer.[8]
-
Fire : Use dry chemical, CO₂, water spray, or alcohol-resistant foam as extinguishing agents.[8] Poisonous gases, including nitrogen oxides and sulfur oxides, may be produced in a fire.[5][8]
-
First Aid :
-
Eyes : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[5]
-
Skin : Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[5]
-
Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]
-
Disposal Workflow Diagram
Figure 1. This compound Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. 2-ヒドラジノベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 615-21-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. Hydrazine (HSG 56, 1991) [inchem.org]
- 8. nj.gov [nj.gov]
Personal protective equipment for handling 2-Hydrazinobenzothiazole
Essential Safety and Handling Guide for 2-Hydrazinobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No. 615-21-4). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a chemical that presents several hazards. It is classified as harmful or toxic if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Furthermore, as a solid, it may form combustible dust concentrations in the air.[3]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following equipment should be utilized to prevent exposure.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher. | To prevent inhalation of dust particles.[1] |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against dust, splashes, and eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[1][2] |
| Body Protection | Laboratory coat, long-sleeved gown, and appropriate clothing to prevent skin exposure. | To protect against accidental skin contact.[3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to maintaining a safe laboratory environment.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[3]
-
Avoid direct contact with skin and eyes.[3]
-
Do not breathe in the dust.[3]
-
Wash hands thoroughly with soap and water after handling the substance.[2][3]
-
Refrain from eating, drinking, or smoking in areas where the chemical is handled or stored.[2][3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Keep away from strong oxidizing agents and incompatible materials.[3]
-
For long-term stability, some suppliers recommend storing under an inert atmosphere and in a freezer below -20°C.[4]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate harm.
| Emergency Situation | Procedural Steps |
| Spill or Leak | 1. Evacuate non-essential personnel from the area.2. Ensure adequate ventilation.3. Wear all required PPE, including respiratory protection.4. Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.5. Avoid generating dust during cleanup.6. Clean the spill area thoroughly. |
| Fire | 1. Use a fire extinguisher appropriate for chemical fires (e.g., dry chemical, foam, or carbon dioxide).2. Fine dust dispersed in the air may ignite, so care should be taken to avoid creating a dust cloud.[3]3. Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3] |
| First Aid: Ingestion | 1. Rinse the mouth with water.2. Immediately call a poison control center or a doctor for treatment advice. [2]3. Do not induce vomiting unless instructed to do so by medical personnel. |
| First Aid: Skin Contact | 1. Immediately remove contaminated clothing.2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][3] |
| First Aid: Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]2. Remove contact lenses if present and easy to do so.3. Seek immediate medical attention. |
| First Aid: Inhalation | 1. Move the individual to fresh air.2. If breathing is difficult, provide oxygen.3. If the person is not breathing, begin artificial respiration. |
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
-
Dispose of the chemical and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2][3]
-
Do not empty into drains or the environment.[3]
-
Waste generators are responsible for proper waste classification and disposal.[3]
Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
